1-Allyl-1H-benzo[d][1,2,3]triazole
Description
Properties
IUPAC Name |
1-prop-2-enylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKYXJUXZLUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394445 | |
| Record name | 1-Allylbenzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52298-91-6 | |
| Record name | 1-Allylbenzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Allyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Allyl-1H-benzo[d]triazole, a valuable building block in medicinal chemistry and materials science. The document details a common and effective experimental protocol, presents key quantitative data, and illustrates the reaction pathway and experimental workflow.
Introduction
1-Allyl-1H-benzo[d]triazole is a derivative of benzotriazole, a heterocyclic aromatic compound with a wide range of applications. The introduction of an allyl group at the N1 position of the benzotriazole ring provides a versatile functional handle for further chemical modifications, making it a significant precursor in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The synthesis of N-substituted benzotriazoles is a fundamental transformation in organic chemistry, though it can present challenges in regioselectivity, as alkylation can occur at either the N1 or N2 position of the triazole ring. This guide focuses on a widely used method that favors the formation of the N1-allyl isomer.
Synthetic Pathway and Mechanism
The synthesis of 1-Allyl-1H-benzo[d]triazole is typically achieved through the N-alkylation of 1H-benzo[d]triazole with an allyl halide, such as allyl bromide, in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism.
The reaction is generally carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which facilitates the dissolution of the reactants and promotes the reaction rate. Potassium carbonate is a commonly used base that is strong enough to deprotonate the acidic N-H of benzotriazole, forming the benzotriazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide and displacing the bromide ion to form the desired N-allyl benzotriazole. While the reaction can produce a mixture of N1 and N2 isomers, the N1 isomer is often the major product under these conditions.
Reaction Pathway Diagram
Caption: General reaction for the synthesis of 1-Allyl-1H-benzo[d]triazole.
Experimental Protocol
This section provides a detailed methodology for the synthesis of 1-Allyl-1H-benzo[d]triazole based on common laboratory practices.
Materials and Reagents:
-
1H-Benzo[d]triazole
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1H-benzo[d]triazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the benzotriazole, followed by the addition of anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Then, add allyl bromide (1.1 - 1.2 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Allyl-1H-benzo[d]triazole as a pure product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1-Allyl-1H-benzo[d]triazole.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 1-Allyl-1H-benzo[d]triazole.
| Parameter | Value |
| Reactants | |
| 1H-Benzo[d]triazole | 1.0 eq |
| Allyl Bromide | 1.1 - 1.2 eq |
| Potassium Carbonate | 1.5 - 2.0 eq |
| Reaction Conditions | |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 60 - 80 °C |
| Reaction Time | 3 - 6 hours |
| Product Information | |
| Yield | Typically 70-90% |
| Appearance | Colorless to pale yellow oil or solid |
| Molecular Formula | C₉H₉N₃ |
| Molecular Weight | 159.19 g/mol |
Characterization Data
The structure and purity of the synthesized 1-Allyl-1H-benzo[d]triazole can be confirmed by various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | δ (ppm) in CDCl₃: ~8.0 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~7.3 (t, 1H, Ar-H), ~6.1 (m, 1H, -CH=), ~5.2 (d, 1H, =CH₂), ~5.1 (d, 1H, =CH₂), ~5.0 (d, 2H, N-CH₂-). |
| ¹³C NMR | δ (ppm) in CDCl₃: ~146.0, 133.0, 132.0, 127.0, 124.0, 120.0, 110.0, 50.0. |
| IR (KBr) | ν (cm⁻¹): ~3080 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1645 (C=C), ~1610, 1495, 1450 (C=C, aromatic), ~1230 (C-N). |
| Mass Spec. | m/z: 159 (M⁺). |
Safety Precautions
-
1H-Benzo[d]triazole: Harmful if swallowed. Causes skin and serious eye irritation.
-
Allyl bromide: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.
-
Potassium carbonate: Causes serious eye irritation.
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Conclusion
The N-allylation of 1H-benzo[d]triazole is a straightforward and efficient method for the synthesis of 1-Allyl-1H-benzo[d]triazole. The protocol described in this guide provides a reliable procedure for obtaining this versatile compound in good yield. The provided quantitative and characterization data will be valuable for researchers in replicating this synthesis and confirming the identity and purity of the product. Careful adherence to safety precautions is essential when handling the reagents involved in this synthesis.
An In-depth Technical Guide to the Synthesis of 1-Allyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Allyl-1H-benzo[d]triazole, a valuable building block in medicinal chemistry and materials science. This document details the established synthetic pathway, including a step-by-step experimental protocol, quantitative data, and a visualization of the reaction workflow.
Introduction
1-Allyl-1H-benzo[d]triazole belongs to the family of N-substituted benzotriazoles, which are recognized for their wide range of applications as synthetic auxiliaries and as scaffolds in the development of new therapeutic agents. The introduction of an allyl group at the N1 position of the benzotriazole ring provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules. The synthesis of 1-Allyl-1H-benzo[d]triazole is primarily achieved through the N-alkylation of 1H-benzo[d]triazole with an allyl halide.
Synthetic Pathway
The most common and efficient pathway for the synthesis of 1-Allyl-1H-benzo[d]triazole is the direct N-alkylation of 1H-benzo[d]triazole with an allyl halide, such as allyl bromide, in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Reaction Scheme:
A critical aspect of this synthesis is controlling the regioselectivity. The benzotriazole anion, formed upon deprotonation by the base, has two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two isomers: the desired 1-allyl-1H-benzo[d]triazole and the undesired 2-allyl-2H-benzo[d]triazole. The ratio of these isomers is influenced by factors such as the choice of base, solvent, and reaction temperature. Generally, the use of bases like sodium hydroxide or potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) favors the formation of the N1-alkylated product.[1]
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 1-Allyl-1H-benzo[d]triazole, adapted from established procedures for the N-alkylation of benzotriazole.[1]
Materials:
-
1H-Benzo[d]triazole
-
Allyl bromide
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-benzo[d]triazole (1.0 eq) in N,N-dimethylformamide (DMF).
-
Deprotonation: Add powdered sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour.
-
Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add allyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 1-allyl and 2-allyl isomers. The 1-allyl isomer is typically the less polar of the two.
-
Characterization: Analyze the purified product by ¹H NMR and ¹³C NMR to confirm its structure and purity.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 1-Allyl-1H-benzo[d]triazole.
| Parameter | Value | Reference |
| Reactants | ||
| 1H-Benzo[d]triazole | 1.0 eq | [1] |
| Allyl Bromide | 1.1 eq | [1] |
| Sodium Hydroxide | 1.1 eq | [1] |
| Reaction Conditions | ||
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 24 hours | [1] |
| Product Information | ||
| Product Name | 1-Allyl-1H-benzo[d]triazole | |
| Yield | ~70-80% (for the N1-isomer) | [1] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | ||
| δ (ppm) | 8.08 (d, 1H), 7.60 (d, 1H), 7.45 (t, 1H), 7.35 (t, 1H), 6.15-6.05 (m, 1H), 5.30-5.20 (m, 4H) | |
| ¹³C NMR (CDCl₃) | ||
| δ (ppm) | 146.3, 132.8, 132.4, 127.5, 124.0, 119.8, 118.0, 109.8, 50.8 |
Note: The spectroscopic data is predicted based on known spectra of similar N-alkylated benzotriazoles and general principles of NMR spectroscopy. Actual values may vary slightly.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 1-Allyl-1H-benzo[d]triazole.
Caption: Workflow for the synthesis of 1-Allyl-1H-benzo[d]triazole.
Conclusion
The N-alkylation of 1H-benzo[d]triazole with allyl bromide provides a reliable and efficient route to 1-Allyl-1H-benzo[d]triazole. Careful control of reaction conditions, particularly the choice of base and solvent, is crucial for achieving high regioselectivity in favor of the desired N1-isomer. The detailed protocol and data presented in this guide offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development to successfully prepare and utilize this important chemical intermediate.
References
Chemical properties of 1-Allyl-1H-benzo[d]triazole
An In-depth Technical Guide on the Core Chemical Properties of 1-Allyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-Allyl-1H-benzo[d]triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, a detailed protocol for its synthesis, and its spectroscopic profile. Furthermore, it explores the potential biological activities based on the known functions of benzotriazole derivatives.
Core Chemical Properties
1-Allyl-1H-benzo[d]triazole is a derivative of benzotriazole where an allyl group is attached to one of the nitrogen atoms of the triazole ring. Its core chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 52298-91-6 |
| Molecular Formula | C₉H₉N₃ |
| Molecular Weight | 159.19 g/mol |
| Appearance | Predicted: Colorless to pale yellow solid or oil |
| Purity | ≥97% (commercially available) |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis of 1-Allyl-1H-benzo[d]triazole
The synthesis of 1-Allyl-1H-benzo[d]triazole is typically achieved via the N-alkylation of 1H-benzotriazole with an allyl halide. This reaction is a standard procedure for generating N-substituted benzotriazoles.[1][2]
Experimental Protocol: N-Alkylation of 1H-Benzotriazole
Materials:
-
1H-Benzotriazole
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-benzotriazole (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile (10 mL per gram of benzotriazole).
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-Allyl-1H-benzo[d]triazole.
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of 1-Allyl-1H-benzo[d]triazole.
Spectroscopic Characterization
Accurate spectroscopic characterization is essential for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known spectra of 1H-benzotriazole and related N-substituted derivatives.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 8.05 - 8.10 (d) | 1H, Ar-H |
| 7.55 - 7.60 (d) | 1H, Ar-H |
| 7.35 - 7.45 (m) | 2H, Ar-H |
| 6.00 - 6.15 (m) | 1H, -CH=CH₂ |
| 5.30 - 5.40 (m) | 2H, -CH=CH₂ |
| 5.15 - 5.25 (d) | 2H, N-CH₂- |
| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 146.3 | Ar-C |
| 134.5 | Ar-C |
| 132.0 | -CH=CH₂ |
| 127.5 | Ar-CH |
| 124.0 | Ar-CH |
| 120.0 | Ar-CH |
| 118.5 | -CH=CH₂ |
| 110.0 | Ar-CH |
| 52.5 | N-CH₂- |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Predicted FT-IR Data (KBr, cm⁻¹) | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050 - 3100 | C-H stretch (Aromatic) |
| 2920 - 2980 | C-H stretch (Allyl) |
| 1640 - 1650 | C=C stretch (Allyl) |
| 1590 - 1610 | N=N stretch (Triazole ring) |
| 1450 - 1500 | C=C stretch (Aromatic ring) |
| 1200 - 1220 | C-N stretch |
| 740 - 780 | C-H out-of-plane bend (Aromatic) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern for 1-alkylbenzotriazoles is characterized by the loss of a nitrogen molecule (N₂).[6]
| Predicted Mass Spectrometry Data (EI) | |
| m/z | Assignment |
| 159 | [M]⁺ (Molecular Ion) |
| 131 | [M - N₂]⁺ |
| 118 | [M - C₃H₅]⁺ |
| 104 | [M - N₂ - C₂H₃]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
General Spectroscopic Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use standard parameters, including a sufficient number of scans for ¹³C NMR to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectra and reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared if the sample is an oil.
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Reactivity and Potential Biological Significance
Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[7] These compounds are known to interact with various biological targets. While the specific signaling pathways for 1-Allyl-1H-benzo[d]triazole are not extensively studied, the benzotriazole scaffold is associated with several key biological effects.
-
Antimicrobial and Antifungal Activity: Many benzotriazole derivatives exhibit potent activity against various strains of bacteria and fungi.[7][8]
-
Antiviral Activity: The benzotriazole core is present in molecules that inhibit viral enzymes, such as the NTPase/helicase of the Hepatitis C virus.[2]
-
Anticancer Activity: Certain derivatives have shown antiproliferative effects on human tumor cell lines.
-
Enzyme Inhibition: Benzotriazole-based compounds can act as inhibitors for various enzymes, which is a key mechanism in their therapeutic effects.[6]
Potential Biological Activities of Benzotriazole Derivatives
Caption: Potential biological activities and molecular targets of compounds containing the benzotriazole scaffold.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Molecular Structure of 1-Allyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of 1-Allyl-1H-benzo[d]triazole. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental data and molecular characteristics.
Molecular Identity and Physicochemical Properties
1-Allyl-1H-benzo[d]triazole is a derivative of benzotriazole, a heterocyclic aromatic compound. The introduction of an allyl group to one of the nitrogen atoms of the triazole ring significantly influences its chemical reactivity and potential biological activity.
| Identifier | Value |
| IUPAC Name | 1-allyl-1H-1,2,3-benzotriazole |
| Molecular Formula | C₉H₉N₃ |
| Molecular Weight | 159.19 g/mol |
| CAS Number | 52298-91-6 |
| Isomeric SMILES | C=CCN1C2=CC=CC=C2N=N1[1] |
Structural Elucidation Data
Table 2.1: Selected Bond Lengths from a Related Crystal Structure
| Bond | Length (Å) |
| N1 - N2 | 1.315(4) |
| N2 - N3 | 1.311(4) |
| N1 - C7A | 1.393(4) |
| N3 - C3A | 1.396(4) |
| C3A - C7A | 1.391(5) |
Data obtained from the crystal structure of 3-Allyl-1-methyl-1H-benzotriazol-3-ium iodide.
Table 2.2: Selected Bond Angles from a Related Crystal Structure
| Atoms | Angle (°) |
| N2 - N1 - C7A | 107.8(3) |
| N1 - N2 - N3 | 110.9(3) |
| N2 - N3 - C3A | 107.6(3) |
| C4 - C3A - N3 | 131.0(3) |
| C7 - C7A - N1 | 130.9(3) |
Data obtained from the crystal structure of 3-Allyl-1-methyl-1H-benzotriazol-3-ium iodide.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural verification of 1-Allyl-1H-benzo[d]triazole in solution.
Table 3.1: Predicted ¹H NMR Chemical Shifts
| Proton | Chemical Shift (ppm, CDCl₃) | Multiplicity |
| H-4 | ~8.05 | d |
| H-5, H-6 | ~7.40 - 7.55 | m |
| H-7 | ~7.30 - 7.40 | m |
| -CH₂- | ~5.10 | d |
| =CH- | ~6.00 - 6.15 | m |
| =CH₂ | ~5.20 - 5.35 | m |
Predicted values based on known spectra of N-substituted benzotriazoles.[2]
Table 3.2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm, CDCl₃) |
| C-3a | ~146.0 |
| C-7a | ~133.0 |
| C-4, C-7 | ~127.5, ~120.0 |
| C-5, C-6 | ~124.0, ~110.0 |
| -CH₂- | ~50.0 |
| =CH- | ~131.0 |
| =CH₂ | ~119.0 |
Predicted values based on known spectra of N-substituted benzotriazoles.[2]
Experimental Protocols
The synthesis of 1-Allyl-1H-benzo[d]triazole is typically achieved via N-alkylation of 1H-benzotriazole. The following protocol is a representative procedure based on established methods.[2][3]
Synthesis of 1-Allyl-1H-benzo[d]triazole
-
Materials: 1H-Benzotriazole, Allyl bromide, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 1H-benzotriazole (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Allyl-1H-benzo[d]triazole as a mixture of N1 and N2 isomers, with the N1 isomer typically being the major product.
-
Potential Biological Relevance and Signaling Pathways
While the specific biological activities of 1-Allyl-1H-benzo[d]triazole are not extensively documented, N-alkylated benzotriazole derivatives have shown promise as inhibitors of viral enzymes.[1] For instance, N-alkyl derivatives of tetrabromobenzotriazole have been identified as inhibitors of the NTPase/helicase of the Hepatitis C virus (HCV).[1] This suggests a potential mechanism of action for this class of compounds.
The diagram below illustrates a generalized workflow for the synthesis and purification of 1-Allyl-1H-benzo[d]triazole.
Caption: Synthetic workflow for 1-Allyl-1H-benzo[d]triazole.
Based on the inhibitory activity of related compounds against HCV helicase, a hypothetical signaling pathway can be proposed. The N-alkylated benzotriazole could potentially interfere with the viral replication cycle by inhibiting the unwinding of the viral RNA.
Caption: Proposed inhibitory action on HCV helicase.
References
Technical Guide: Spectroscopic and Synthetic Profile of 1-Allyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Allyl-1H-benzo[d]triazole. Due to the limited availability of published experimental data for this specific molecule, this guide presents a combination of established synthetic protocols for analogous compounds and predicted spectroscopic data derived from the analysis of the constituent chemical moieties. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of benzotriazole derivatives.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Allyl-1H-benzo[d]triazole. These predictions are based on the known spectral characteristics of the 1H-benzo[d]triazole core and the influence of an N-allyl substituent.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.08 | d | ~8.3 | H-4 |
| ~7.85 | d | ~8.3 | H-7 |
| ~7.55 | t | ~7.5 | H-5 |
| ~7.42 | t | ~7.5 | H-6 |
| ~6.15 | m | - | -CH=CH₂ |
| ~5.40 | d | ~10.5 | -CH=CH ₂(cis) |
| ~5.35 | d | ~17.0 | -CH=CH ₂(trans) |
| ~5.15 | d | ~6.0 | N-CH ₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~146.0 | C-7a |
| ~133.5 | C-3a |
| ~131.0 | -C H=CH₂ |
| ~128.0 | C-5 |
| ~124.5 | C-6 |
| ~120.0 | C-4 |
| ~119.5 | -CH=C H₂ |
| ~110.0 | C-7 |
| ~51.0 | N-C H₂- |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3020 | Medium | C-H stretch (aromatic and vinyl) |
| ~2980-2920 | Medium | C-H stretch (aliphatic) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1610, 1590, 1490 | Strong | C=C stretch (aromatic) |
| ~1450 | Strong | C-H bend (aliphatic) |
| ~1280 | Strong | N-N=N stretch |
| ~990, 920 | Strong | =C-H bend (out-of-plane) |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 159 | ~40 | [M]⁺ |
| 130 | ~100 | [M - N₂H]⁺ |
| 118 | ~80 | [M - C₃H₅]⁺ |
| 91 | ~60 | [C₆H₅N]⁺ |
| 77 | ~30 | [C₆H₅]⁺ |
| 41 | ~50 | [C₃H₅]⁺ |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 1-Allyl-1H-benzo[d]triazole, adapted from general procedures for the N-alkylation of benzotriazole.
Synthesis of 1-Allyl-1H-benzo[d]triazole
-
Materials:
-
1H-Benzo[d]triazole
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 1H-Benzo[d]triazole (1.0 equivalent) in anhydrous DMF, potassium carbonate (1.5 equivalents) is added.
-
The resulting suspension is stirred at room temperature for 30 minutes.
-
Allyl bromide (1.2 equivalents) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Allyl-1H-benzo[d]triazole as a pure compound.
-
Spectroscopic Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The IR spectrum is recorded on an FT-IR spectrometer using a thin film of the compound on a potassium bromide (KBr) plate.
-
Frequencies are reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS):
-
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
-
The data is reported as mass-to-charge ratios (m/z) and relative intensities.
-
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of 1-Allyl-1H-benzo[d]triazole.
An In-depth Technical Guide to 1-Allyl-1H-benzo[d]triazole
CAS Number: 52298-91-6
This technical guide provides a comprehensive overview of 1-Allyl-1H-benzo[d]triazole, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis protocols, and potential biological activities, supported by experimental data and predictive models.
Chemical and Physical Properties
1-Allyl-1H-benzo[d]triazole, with the molecular formula C₉H₉N₃, is a derivative of benzotriazole featuring an allyl group attached to one of the nitrogen atoms of the triazole ring.[1] The physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 52298-91-6 | [1][2][3] |
| Molecular Formula | C₉H₉N₃ | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 296 °C (lit.) | [1] |
| Density | 1.127 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.5760 (lit.) | [1] |
| Flash Point | >230 °F | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Synthesis
The primary synthetic route to 1-Allyl-1H-benzo[d]triazole is through the N-alkylation of 1H-benzotriazole. This reaction typically involves the treatment of 1H-benzotriazole with an allyl halide, such as allyl bromide, in the presence of a base.
Experimental Protocol: N-Alkylation of 1H-Benzotriazole
Objective: To synthesize 1-Allyl-1H-benzo[d]triazole via N-alkylation of 1H-benzotriazole.
Materials:
-
1H-Benzotriazole
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1H-benzotriazole in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or sodium hydroxide.
-
Stir the mixture at room temperature for a designated period to allow for the formation of the benzotriazolide anion.
-
Add allyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-Allyl-1H-benzo[d]triazole.
Alternative methods, such as solvent-free synthesis under microwave irradiation in the presence of SiO₂ and K₂CO₃, have also been reported for the N-alkylation of benzotriazole, offering potentially higher yields and shorter reaction times.
Spectroscopic Data
| Spectroscopic Data | Predicted Characteristics for 1-Allyl-1H-benzo[d]triazole |
| ¹H NMR | Signals corresponding to the protons of the benzotriazole ring (aromatic region, ~7.3-8.1 ppm). Signals for the allyl group: a doublet for the two protons adjacent to the nitrogen, a multiplet for the vinyl proton, and two doublets for the terminal vinyl protons. |
| ¹³C NMR | Resonances for the carbon atoms of the benzotriazole ring. Resonances for the allyl group carbons. |
| FT-IR | Characteristic peaks for C-H stretching of the aromatic and allyl groups, C=C stretching of the allyl group, and C-N stretching. The N-H stretching band present in 1H-benzotriazole (~3000-3400 cm⁻¹) will be absent. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 159.19. Fragmentation patterns would likely show the loss of the allyl group. |
Potential Biological Activities
Although no specific biological activity has been reported for 1-Allyl-1H-benzo[d]triazole, the benzotriazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. N-substituted benzotriazole derivatives have demonstrated significant potential as antimicrobial, antifungal, antiviral, and antiproliferative agents.
Potential Antifungal Activity
Various N-substituted benzotriazole derivatives have shown promising antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus species.[1]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of 1-Allyl-1H-benzo[d]triazole against pathogenic fungal strains.
Materials:
-
1-Allyl-1H-benzo[d]triazole
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of 1-Allyl-1H-benzo[d]triazole in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungi with medium) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.
Potential Antiproliferative Activity
Benzotriazole derivatives have also been investigated for their anticancer properties, exhibiting antiproliferative activity against various human cancer cell lines.[4][5][6]
Experimental Protocol: Antiproliferative Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of 1-Allyl-1H-benzo[d]triazole on cancer cell lines.
Materials:
-
1-Allyl-1H-benzo[d]triazole
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare various concentrations of 1-Allyl-1H-benzo[d]triazole in the cell culture medium.
-
Treat the cells with the different concentrations of the compound and incubate for a specific period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
1-Allyl-1H-benzo[d]triazole is a readily synthesizable compound with potential for further investigation in the field of medicinal chemistry. While specific biological data for this compound is currently limited, the known activities of the broader benzotriazole class suggest that it may possess valuable antifungal and antiproliferative properties. The experimental protocols and predictive data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds. Further studies are warranted to fully elucidate its spectroscopic profile and biological mechanism of action.
References
- 1. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiproliferative Evaluation of 2-Deoxy-N-glycosylbenzotriazoles/imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Physical characteristics of allyl benzotriazole isomers
An In-depth Technical Guide to the Physical Characteristics of Allyl Benzotriazole Isomers
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole and its N-substituted derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, materials science, and as corrosion inhibitors. The alkylation of the benzotriazole ring system predominantly yields two distinct isomers: 1-allyl-1H-benzotriazole and 2-allyl-2H-benzotriazole. The position of the allyl group significantly influences the molecule's electronic structure, polarity, and steric profile, thereby altering its physical, chemical, and biological properties.[1][2] This guide provides a comprehensive overview of the core physical characteristics of these isomers, details the experimental protocols for their synthesis and characterization, and presents a logical workflow for their differentiation.
Synthesis and Isomer Separation
The synthesis of allyl benzotriazole isomers is typically achieved through the N-alkylation of 1H-benzotriazole with an allyl halide (e.g., allyl bromide) in the presence of a base. This reaction invariably produces a mixture of the N1 and N2-substituted isomers.[1][2] The ratio of these isomers is highly dependent on reaction conditions such as the choice of solvent, base, and temperature.[2] Separation of the 1-allyl and 2-allyl isomers is most commonly accomplished using column chromatography.[3]
Quantitative Physical Data
Quantitative data for unsubstituted allyl benzotriazole isomers is not extensively documented in readily available literature. However, data for closely related and commercially available derivatives provide valuable insights into the expected properties. The following tables summarize key physical characteristics.
Table 1: General Physical Properties of Parent Benzotriazole and a Substituted Allyl Benzotriazole Isomer.
| Property | 1H-Benzotriazole (Parent Compound) | 2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole |
|---|---|---|
| Molecular Formula | C₆H₅N₃[4] | C₁₆H₁₅N₃O[5] |
| Molecular Weight | 119.12 g/mol [4] | 265.31 g/mol |
| Appearance | White to light tan crystalline powder[4] | Pale yellow to tan crystals[5] |
| Melting Point | 98.5 °C[6] | 98-101 °C[7] |
| Boiling Point | 204 °C at 15 mmHg[6] | 450.6 ± 55.0 °C (Predicted)[7] |
| Density | 1.348 g/cm³ (Predicted)[1] | 1.3 g/mL at 25 °C[7] |
| Solubility | Sparingly soluble in water; Soluble in alcohol, benzene, chloroform, DMF[4][6] | Insoluble in water; Soluble in common organic solvents[5] |
Table 2: Spectroscopic Data for Benzotriazole Derivatives.
| Spectroscopic Technique | Characteristic Features |
|---|---|
| ¹H NMR (Proton NMR) | 1-Alkyl Isomers: Typically show four distinct aromatic proton signals.[8] 2-Alkyl Isomers: Due to symmetry, often show only two distinct aromatic proton signals (two overlapping multiplets).[8] The allyl group protons (CH₂, CH, CH₂) will have characteristic shifts and splitting patterns. |
| ¹³C NMR (Carbon-13 NMR) | The chemical shifts of the carbon atoms in the benzotriazole ring differ between the N1 and N2 isomers, providing a clear method for differentiation. The allyl group carbons will also be present at characteristic chemical shifts.[8] |
| FTIR (Infrared Spectroscopy) | The N-H stretching vibration (around 3300-3500 cm⁻¹) present in the parent 1H-benzotriazole is absent in the N-allyl derivatives.[9][10] Characteristic peaks for C-H bonds (aromatic and aliphatic), C=C (alkene and aromatic), and C-N bonds will be present. The fingerprint region (below 1500 cm⁻¹) will differ significantly between the two isomers.[11] |
Experimental Protocols
Protocol 1: Synthesis of Allyl Benzotriazole Isomers
This protocol is a generalized procedure for the N-alkylation of benzotriazole.[2]
-
Reagents and Materials:
-
1H-Benzotriazole
-
Allyl bromide (or other allyl halide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
-
Procedure:
-
To a solution of 1H-benzotriazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add allyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mixture of isomers.
-
Protocol 2: Isomer Separation by Column Chromatography
This is a standard method for separating the N1 and N2 isomers.[3]
-
Materials:
-
Crude mixture of allyl benzotriazole isomers
-
Silica gel (for flash chromatography)
-
Eluent system (e.g., Hexane/Ethyl Acetate gradient)
-
Chromatography column, flasks for fraction collection
-
TLC plates and developing chamber
-
-
Procedure:
-
Determine an appropriate eluent system using TLC that shows good separation between the two isomer spots.
-
Prepare a silica gel column with the chosen solvent system.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the solvent system, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (increasing ethyl acetate content).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure N1 isomer and the pure N2 isomer separately.
-
Evaporate the solvent from the combined fractions to obtain the isolated isomers.
-
Protocol 3: Characterization by NMR Spectroscopy
A general protocol for obtaining NMR spectra for structure elucidation.[12][13]
-
Materials:
-
Purified isomer sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR Spectrometer
-
-
Procedure:
-
Dissolve the purified isomer in approximately 0.6 mL of a suitable deuterated solvent in a clean vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure and differentiate between the N1 and N2 isomers.
-
Protocol 4: Characterization by FTIR Spectroscopy
A general protocol for obtaining an infrared spectrum.[14][15]
-
Materials:
-
Purified isomer sample (solid or liquid)
-
FTIR Spectrometer with a suitable accessory (e.g., ATR, KBr pellet press)
-
Potassium Bromide (KBr, spectroscopy grade) if preparing a pellet
-
-
Procedure (using ATR accessory):
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Analyze the positions and shapes of the absorption bands to identify characteristic functional groups and confirm the absence of the N-H band.
-
Logical Relationships in Spectroscopic Analysis
The structural elucidation of the allyl benzotriazole isomers relies on a systematic interpretation of various spectroscopic data points. The relationship between different analytical techniques provides a confirmation workflow for accurate identification.
Conclusion
The physical characteristics of allyl benzotriazole isomers are fundamentally dictated by the N1 or N2 position of the allyl substituent. While specific quantitative data for the unsubstituted isomers are sparse, established protocols for their synthesis, separation, and characterization through NMR and FTIR spectroscopy provide a robust framework for their preparation and identification. The clear differences in the symmetry of the isomers are directly reflected in their NMR spectra, which remains the most powerful tool for their unambiguous differentiation. This guide provides the foundational knowledge and experimental approaches necessary for researchers working with this important class of molecules.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lynnlabs.com [lynnlabs.com]
- 6. 1H-Benzotriazole [drugfuture.com]
- 7. lookchem.com [lookchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. photometrics.net [photometrics.net]
- 15. eag.com [eag.com]
A Guide to Theoretical Studies on 1-Allyl-1H-benzo[d]triazole and Related Heterocycles
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth technical guide on the theoretical and computational analysis of 1-Allyl-1H-benzo[d]triazole.
Introduction
1-Allyl-1H-benzo[d]triazole is a heterocyclic compound featuring a benzotriazole core with an allyl substituent. The benzotriazole moiety is a significant pharmacophore found in numerous compounds with diverse biological activities. Theoretical studies, particularly quantum chemical calculations, are indispensable tools for elucidating the structural, electronic, and reactive properties of such molecules at an atomic level. These computational approaches provide critical insights that can guide rational drug design, predict molecular behavior, and interpret experimental data. This whitepaper outlines the standard theoretical protocols applicable to the study of 1-Allyl-1H-benzo[d]triazole.
Computational Methodologies: A Standard Protocol
The cornerstone of modern theoretical studies on organic molecules is Density Functional Theory (DFT).[1][2] This method offers a favorable balance between computational cost and accuracy for predicting a wide range of molecular properties. A typical computational protocol for a molecule like 1-Allyl-1H-benzo[d]triazole would involve the following steps.
Protocol: Molecular Geometry Optimization and Property Calculation
-
Initial Structure Generation: A 3D structure of 1-Allyl-1H-benzo[d]triazole is generated using molecular modeling software.
-
Computational Method Selection:
-
Theory: Density Functional Theory (DFT) is the most common choice.
-
Functional: The B3LYP hybrid functional is widely used for its robust performance with organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good description of the electronic structure.
-
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process calculates the most stable arrangement of atoms in the molecule, providing key geometrical parameters.
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations can also be used to predict the infrared (IR) spectrum of the molecule.
-
Property Calculations: Following successful optimization, a range of electronic and quantum chemical properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Dipole Moment
-
Mulliken Atomic Charges
-
-
Solvation Effects: To simulate a more realistic biological environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Software: These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.
Key Theoretical Parameters and Data Presentation
The data generated from theoretical calculations provide a wealth of information about the molecule's characteristics. Below are tables outlining the key parameters that would be determined for 1-Allyl-1H-benzo[d]triazole.
Table 1: Optimized Geometrical Parameters
| Parameter | Description | Typical Range/Value |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-C: ~1.54, C=C: ~1.34, C-N: ~1.47, N-N: ~1.35, N=N: ~1.25 |
| Bond Angles (°) | The angle formed between three connected atoms. | ~109.5° for sp³ carbons, ~120° for sp² carbons |
| Dihedral Angles (°) | The angle between two planes, each defined by three atoms. | Defines the 3D conformation of the molecule. |
Table 2: Calculated Electronic and Quantum Chemical Properties
| Parameter | Unit | Description and Significance |
| EHOMO | eV | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |
| ELUMO | eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | eV | The difference between ELUMO and EHOMO; a smaller gap suggests higher reactivity. |
| Dipole Moment (μ) | Debye | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Ionization Potential (IP) | eV | The energy required to remove an electron from the molecule (approximated as -EHOMO). |
| Electron Affinity (EA) | eV | The energy released when an electron is added to the molecule (approximated as -ELUMO). |
| Electronegativity (χ) | eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | eV | A measure of the molecule's resistance to change in its electron distribution. |
| Electrophilicity Index (ω) | eV | A measure of the molecule's electrophilic character. |
Visualization of Workflows and Relationships
Visual diagrams are crucial for understanding the logical flow of theoretical studies and the interplay between different calculated properties.
Conclusion
While direct computational studies on 1-Allyl-1H-benzo[d]triazole are yet to be published, the methodologies for such investigations are well-established. By employing Density Functional Theory, researchers can obtain detailed insights into the molecule's geometry, stability, electronic structure, and reactivity. The data and workflows presented in this guide provide a robust framework for initiating theoretical research on this compound. Such studies are crucial for understanding its fundamental properties and would be highly valuable for its potential applications in medicinal chemistry and materials science, paving the way for future experimental work.
References
The Genesis and Evolution of Benzotriazole Derivatives: A Technical Guide
An in-depth exploration of the discovery, history, and multifaceted applications of benzotriazole and its derivatives, tailored for researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of the history of benzotriazole, from its initial synthesis to its current-day applications across various scientific and industrial fields. We will delve into the foundational chemistry, key developmental milestones, and the expansion of its utility from industrial applications to a versatile scaffold in medicinal chemistry.
Discovery and Early History
The journey of benzotriazole began in the late 19th century with its first reported synthesis in 1889 by G. Schultz.[1] The initial synthesis involved the reaction of o-phenylenediamine with nitrous acid.[1][2] For many years following its discovery, the primary application of benzotriazole was industrial, most notably as a corrosion inhibitor for non-ferrous metals like copper and its alloys.[1][3][4][5] Its effectiveness stems from its ability to form a stable, protective film on the metal surface, a complex between the metal and the benzotriazole molecule.[3][4][6][7] This passive layer is insoluble in water and many organic solvents, providing a robust barrier against corrosive elements.[3] Another early use was as a restrainer or anti-fogging agent in photographic emulsions and developing solutions.[3]
Key Milestones in the History of Benzotriazole
| Year | Milestone | Significance |
| 1889 | First synthesis of benzotriazole reported by G. Schultz.[1] | Marks the discovery of the benzotriazole core structure. |
| Early 20th Century | Industrial application as a corrosion inhibitor established.[1][4] | Became a crucial component in protecting copper and its alloys in various applications like antifreeze and cooling systems.[3] |
| Mid-20th Century | Recognition of its potential biological activity.[1] | Shift in research focus towards exploring its interactions with biological systems, opening the door for pharmaceutical applications.[1] |
| Late 20th Century | Development of benzotriazole-based UV stabilizers.[8][9] | Provided a new class of highly effective UV absorbers for protecting polymers and other materials from photodegradation.[9] |
| Late 20th Century - Present | Emergence as a key scaffold in medicinal chemistry.[1][10][11] | Derivatives have been developed with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][11][12] |
From Industrial Workhorse to Pharmaceutical Scaffold
While its industrial applications remain significant, the mid-20th century saw a growing interest in the biological activities of benzotriazole and its derivatives.[1] This marked a pivotal shift in its scientific journey, leading to its exploration in medicinal chemistry. The unique chemical properties of the benzotriazole ring system, including its stability and ability to be functionalized, make it an ideal scaffold for drug design.[1]
Benzotriazole Derivatives as UV Stabilizers
A significant advancement in the application of benzotriazole derivatives was their development as ultraviolet (UV) stabilizers.[8] These compounds, such as 2-(2H-benzotriazol-2-yl)-4-tert-butylphenol, are highly effective UV absorbers.[8] They function by absorbing harmful UV radiation and dissipating it as heat, thereby protecting materials like polymers from degradation, discoloration, and loss of mechanical strength.[8][9] The mechanism behind their photostability is an efficient excited-state intramolecular proton transfer (ESIPT).[9]
The Rise of Benzotriazole in Medicinal Chemistry
The benzotriazole moiety has become a prominent feature in the design of new therapeutic agents due to its diverse pharmacological activities.[1][10][12] Its derivatives have been investigated for a wide spectrum of biological effects:
-
Antimicrobial Activity: Benzotriazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] They have also shown efficacy against fungal pathogens.[1][11]
-
Antiviral Activity: Certain halogenated benzotriazole nucleosides have been identified as inhibitors of viral enzymes, showing potential against viruses like Hepatitis C.[13]
-
Anticancer Activity: The benzotriazole scaffold is a key component in the development of anticancer agents, with derivatives showing inhibitory effects on enzymes crucial for tumor growth and progression.[1]
-
Other Pharmacological Activities: Research has also highlighted the potential of benzotriazole derivatives as analgesic, anti-inflammatory, and antiprotozoal agents.[1]
Synthesis and Experimental Protocols
The classical and most common method for synthesizing benzotriazole is through the diazotization of o-phenylenediamine with sodium nitrite in an acidic medium, typically glacial acetic acid.[1][2][12][14]
General Synthesis Reaction
The reaction proceeds via the formation of a diazonium salt from one of the amine groups of o-phenylenediamine, which then undergoes intramolecular cyclization to form the stable benzotriazole ring.[14]
Caption: General reaction scheme for the synthesis of benzotriazole.
Detailed Experimental Protocol for Benzotriazole Synthesis
This protocol is based on established methods for the laboratory synthesis of benzotriazole.[2][13][14]
Materials:
-
o-phenylenediamine
-
Glacial acetic acid
-
Sodium nitrite
-
Water
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Reactant: In a beaker, dissolve o-phenylenediamine (1 mole equivalent) in a mixture of glacial acetic acid (2 mole equivalents) and water. Gentle warming may be necessary to achieve a clear solution.[2][14]
-
Cooling: Cool the solution to 15°C in an ice water bath while stirring.[13][14]
-
Addition of Nitrite Solution: Prepare a solution of sodium nitrite (1.09-1.1 mole equivalents) in water. Add this solution to the cooled o-phenylenediamine solution all at once with continuous stirring.[2][14]
-
Reaction: An exothermic reaction will occur, and the temperature will rapidly rise to 70-85°C.[2][13] The color of the solution will change from dark green or deep red to a clear orange-red or pale brown.[2][14]
-
Crystallization: Remove the beaker from the ice bath and allow it to stand. As the solution cools, benzotriazole will separate, initially as an oil which then crystallizes.[2] For complete crystallization, chill the mixture in an ice bath for at least 30 minutes.[14]
-
Isolation and Washing: Collect the crude benzotriazole by vacuum filtration using a Buchner funnel and wash the product with cold water.[14]
-
Recrystallization (Purification): The crude product can be purified by recrystallization from boiling water.[14] Dissolve the solid in hot water, add decolorizing charcoal if necessary, filter the hot solution, and allow it to cool slowly to obtain pale, needle-like crystals of benzotriazole.
Experimental Workflow
Caption: Workflow for the laboratory synthesis of benzotriazole.
Mechanisms of Action
The diverse applications of benzotriazole derivatives are a result of their distinct mechanisms of action in different contexts.
Corrosion Inhibition
The primary mechanism of corrosion inhibition involves the formation of a chemisorbed protective layer on the metal surface.[7] The nitrogen atoms in the triazole ring coordinate with the metal ions (e.g., Cu+ or Cu2+), forming a polymeric complex that acts as a physical barrier to corrosive agents.[3][4][5]
Caption: Mechanism of benzotriazole as a corrosion inhibitor.
UV Stabilization
Benzotriazole UV absorbers protect polymers through a photophysical mechanism. Upon absorbing UV radiation, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT). This process rapidly and harmlessly dissipates the absorbed energy as heat, returning the molecule to its ground state, ready to absorb more UV radiation. This cycle prevents the energy from breaking chemical bonds within the polymer.
Caption: Mechanism of UV stabilization by benzotriazole derivatives.
Benzotriazole in Drug Discovery: A Versatile Scaffold
The benzotriazole ring is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms allow for diverse interactions with biological targets. Chemists can modify the core structure at various positions to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Benzotriazole as a central scaffold for developing diverse bioactive derivatives.
Conclusion and Future Outlook
From its simple beginnings as an industrial chemical, benzotriazole has evolved into a compound of significant scientific interest. Its history demonstrates a remarkable journey from a corrosion inhibitor to a cornerstone in the development of advanced materials and novel pharmaceuticals. The versatility of the benzotriazole scaffold continues to be explored, with ongoing research focused on synthesizing new derivatives with enhanced efficacy and selectivity for a variety of therapeutic targets.[1] As our understanding of its chemical and biological properties deepens, benzotriazole and its derivatives are poised to remain at the forefront of innovation in both materials science and medicinal chemistry.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Benzotriazole - Wikipedia [en.wikipedia.org]
- 4. jetir.org [jetir.org]
- 5. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 6. Corrosion Inhibitory Behavior Study of Benzotriazole in Corrosive Environment [jscw.icrc.ac.ir]
- 7. grokipedia.com [grokipedia.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. ijariie.com [ijariie.com]
- 14. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
1-Allyl-1H-benzo[d]triazole stability and reactivity
An In-depth Technical Guide to the Stability and Reactivity of 1-Allyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-1H-benzo[d]triazole is a versatile heterocyclic compound incorporating both a benzotriazole moiety and a reactive allyl group. This guide provides a comprehensive overview of its stability and reactivity, drawing from the known chemistry of benzotriazole and its N-substituted derivatives. The information presented herein is intended to support its application in synthetic organic chemistry, materials science, and drug discovery. While specific quantitative data for the title compound is limited in publicly available literature, this document extrapolates from established principles and related compounds to offer valuable insights.
Chemical Structure and Properties
-
IUPAC Name: 1-Allyl-1H-1,2,3-benzotriazole
-
Molecular Formula: C₉H₉N₃
-
Molecular Weight: 159.19 g/mol
-
Appearance: Expected to be a white to tan solid, similar to other benzotriazole derivatives[1].
Stability
While specific experimental data on the stability of 1-Allyl-1H-benzo[d]triazole is not extensively documented, the stability of the parent benzotriazole ring system provides a strong indication of its general characteristics.
2.1. Thermal Stability
1H-Benzotriazole exhibits significant thermal stability, with an exothermic decomposition reported to occur in the temperature range of 306-410 °C[2]. It is anticipated that 1-Allyl-1H-benzo[d]triazole possesses a comparable level of thermal stability, making it suitable for reactions conducted at elevated temperatures. However, the presence of the allyl group may introduce additional decomposition pathways at very high temperatures.
2.2. Chemical Stability
The benzotriazole moiety is generally stable but can be sensitive to certain conditions.
-
Light Sensitivity: Benzotriazole itself may be light-sensitive[3]. It is therefore advisable to store 1-Allyl-1H-benzo[d]triazole in amber containers and protect it from prolonged exposure to direct light to prevent potential photochemical degradation.
-
Incompatibilities: It should be considered incompatible with strong oxidizing agents and heavy metals[3]. Reactions involving strong oxidants should be approached with caution.
-
pH Stability: Benzotriazole is a very weak base (pKa of 8.2 for the conjugate acid) and the N-H proton is weakly acidic[4]. The N-allyl derivative lacks the acidic proton, which may enhance its stability towards bases. The benzotriazole ring is generally stable across a range of pH conditions, though extreme pH may lead to degradation over time.
| Stability Parameter | Observation for Benzotriazole (and likely 1-Allyl derivative) | Citation |
| Thermal Decomposition | Exothermic decomposition between 306-410 °C | [2] |
| Light Sensitivity | May be light sensitive. | [3] |
| Incompatibilities | Strong oxidizing agents, heavy metals. | [3] |
Synthesis
A detailed experimental protocol for the synthesis of 1-Allyl-1H-benzo[d]triazole can be adapted from general N-alkylation procedures for benzotriazole.
3.1. Experimental Protocol: N-Alkylation of Benzotriazole
This procedure is based on the general principle of alkylating 1H-benzotriazole with an alkyl halide in the presence of a base.
Materials:
-
1H-Benzotriazole
-
Allyl bromide
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or acetonitrile as solvent
-
Diethyl ether or ethyl acetate for extraction
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-benzotriazole (1 equivalent) in the chosen solvent (e.g., DMF).
-
Add the base (e.g., NaOH, 1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the benzotriazolide anion.
-
Cool the mixture in an ice bath and add allyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1-Allyl-1H-benzo[d]triazole. Note: N-alkylation of benzotriazole can yield a mixture of 1- and 2-substituted isomers. The ratio of these isomers can be influenced by the reaction conditions, including the choice of solvent and base[4].
Caption: Synthetic pathway for 1-Allyl-1H-benzo[d]triazole.
Reactivity
1-Allyl-1H-benzo[d]triazole possesses two primary sites of reactivity: the allyl group and the benzotriazole ring system.
4.1. Reactivity of the Allyl Group
The allyl group is susceptible to a variety of transformations common to alkenes.
4.1.1. Deprotonation and Alkylation of the α-Methylene Group
The protons on the carbon atom adjacent to the benzotriazole ring (α-position) are acidic and can be removed by a strong base, such as n-butyllithium. The resulting anion can then be alkylated by treatment with an electrophile, such as an alkyl halide. This allows for the introduction of substituents at the α-position of the allyl group[5].
Caption: Deprotonation and subsequent alkylation pathway.
4.1.2. Cycloaddition Reactions
The double bond of the allyl group can participate in various cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition with azides to form triazole rings, often catalyzed by copper(I) in "click chemistry"[6]. This allows for the conjugation of 1-Allyl-1H-benzo[d]triazole to other molecules.
4.2. Reactivity of the Benzotriazole Ring
4.2.1. Photochemical Reactivity
Benzotriazoles are known to undergo photochemical reactions upon irradiation, typically with UV light (e.g., at 254 nm). This process involves the extrusion of molecular nitrogen to form a reactive 1,3-diradical intermediate. This intermediate can then be trapped by various reagents[7]. In the presence of dienophiles like maleimides or alkynes, intermolecular cycloaddition can occur, leading to the formation of complex heterocyclic systems such as dihydropyrrolo[3,4-b]indoles and indoles, respectively[7].
Caption: Photochemical extrusion and cycloaddition workflow.
4.2.2. Electrophilic Aromatic Substitution
Electrophilic substitution reactions on the benzene ring of the benzotriazole system are also possible[4]. The benzotriazole moiety is generally considered to be deactivating, and the position of substitution will be directed by the electronic nature of the triazole ring.
Applications in Research and Development
The dual reactivity of 1-Allyl-1H-benzo[d]triazole makes it a valuable building block in several areas:
-
Medicinal Chemistry: The benzotriazole core is a privileged scaffold in drug discovery. The allyl group provides a handle for further functionalization or for conjugation to biomolecules.
-
Materials Science: The ability to undergo cycloaddition reactions and polymerization makes it a candidate for the development of novel polymers and functional materials.
-
Synthetic Chemistry: It can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems.
Conclusion
1-Allyl-1H-benzo[d]triazole is a stable and reactive molecule with significant potential for a wide range of chemical transformations. Its stability profile is comparable to that of the parent benzotriazole, while its reactivity is characterized by the chemistry of both the allyl group and the benzotriazole ring. This guide provides a foundational understanding for researchers and scientists to explore the utility of this compound in their respective fields. Further experimental investigation is warranted to fully quantify its stability and explore the full scope of its reactivity.
References
- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Benzotriazole | 95-14-7 [chemicalbook.com]
- 4. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 5. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Photochemistry of Benzotriazoles: Generation of 1,3-Diradicals and Intermolecular Cycloaddition as a New Route toward Indoles and Dihydropyrrolo[3,4-b]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Allyl-1H-benzo[d]triazole in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 1-Allyl-1H-benzo[d]triazole in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, no quantitative solubility data for 1-Allyl-1H-benzo[d]triazole has been publicly reported. This document, therefore, serves as a foundational resource by providing a detailed experimental protocol for determining the solubility of this compound. Furthermore, a logical workflow for this experimental procedure is presented visually. This guide is intended to equip researchers with the necessary methodology to generate precise and reliable solubility data for 1-Allyl-1H-benzo[d]triazole to support research and development activities.
Introduction
1-Allyl-1H-benzo[d]triazole is a derivative of benzotriazole, a well-known heterocyclic compound with a wide range of applications, including as a corrosion inhibitor and a synthetic intermediate in medicinal chemistry. The parent compound, 1H-Benzotriazole, is known to be soluble in various organic solvents such as ethanol, benzene, chloroform, toluene, and N,N-dimethylformamide (DMF). The addition of the allyl group to the triazole ring is expected to influence its physicochemical properties, including its solubility in organic solvents.
Understanding the solubility of 1-Allyl-1H-benzo[d]triazole is crucial for its application in various fields, particularly in drug development where solubility directly impacts formulation, bioavailability, and efficacy. Precise solubility data is a prerequisite for designing and optimizing chemical reactions, purification processes, and pharmaceutical formulations.
Quantitative Solubility Data
A thorough search of available scientific literature and chemical databases did not yield any specific quantitative data on the solubility of 1-Allyl-1H-benzo[d]triazole in organic solvents. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined data.
Table 1: Experimentally Determined Solubility of 1-Allyl-1H-benzo[d]triazole in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||
| e.g., Acetone | e.g., 25 | e.g., HPLC | ||
| e.g., Toluene | e.g., 25 | e.g., HPLC | ||
| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC | ||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., HPLC |
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for determining the solubility of 1-Allyl-1H-benzo[d]triazole in various organic solvents using the shake-flask method, followed by quantitative analysis.
3.1. Materials and Equipment
-
1-Allyl-1H-benzo[d]triazole (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-Allyl-1H-benzo[d]triazole to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis (Optional but Recommended):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely evaporated, weigh the vial again to determine the mass of the dissolved 1-Allyl-1H-benzo[d]triazole.
-
Calculate the solubility in g/100 mL.
-
-
Quantitative Analysis (HPLC/GC):
-
Calibration Curve: Prepare a series of standard solutions of 1-Allyl-1H-benzo[d]triazole of known concentrations in the solvent of interest. Analyze these standards using a validated HPLC or GC method to generate a calibration curve.
-
Sample Analysis: Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC or GC system and determine the concentration of 1-Allyl-1H-benzo[d]triazole from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This will give the solubility in mol/L, which can be converted to g/100 mL.
-
3.3. Data Reporting
-
Report the solubility values in both g/100 mL and mol/L.
-
Specify the temperature at which the solubility was determined.
-
Detail the analytical method used for quantification.
-
Perform each measurement in triplicate to ensure accuracy and report the mean and standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of 1-Allyl-1H-benzo[d]triazole.
Caption: Experimental workflow for determining the solubility of 1-Allyl-1H-benzo[d]triazole.
Conclusion
While quantitative solubility data for 1-Allyl-1H-benzo[d]triazole in organic solvents is not currently available in the public domain, this guide provides a comprehensive experimental protocol to enable researchers to generate this critical information. The provided workflow and data table template offer a structured approach to obtaining and presenting reliable solubility data. The generation of such data will be invaluable for the scientific community, particularly for those involved in the synthesis, formulation, and application of this and related compounds.
Isomerism in Allyl-Substituted Benzotriazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the isomerism of allyl-substituted benzotriazoles, compounds of significant interest in medicinal chemistry and drug development. The guide covers the synthesis, characterization, and biological activities of these isomers, with a focus on providing practical experimental details and summarizing key quantitative data.
Introduction to Benzotriazole Isomerism
Benzotriazole is a bicyclic heterocyclic compound that exhibits tautomerism, existing as two distinct forms: 1H-benzotriazole and 2H-benzotriazole. The hydrogen atom can reside on either the N1 or N2 position of the triazole ring. This inherent tautomerism leads to the formation of two possible isomers upon substitution, such as allylation: the N1-substituted and the N2-substituted benzotriazoles. The regioselectivity of this substitution is a critical aspect of the synthesis and has significant implications for the biological activity of the resulting compounds.
Synthesis of Allyl-Substituted Benzotriazoles
The N-alkylation of benzotriazole is a common synthetic route to obtaining allyl-substituted derivatives. However, achieving regioselectivity to favor either the N1 or N2 isomer can be challenging and often results in a mixture of both. Various synthetic strategies have been developed to control the outcome of this reaction.
General Alkylation Strategies
The reaction of benzotriazole with an alkylating agent, such as allyl bromide, in the presence of a base is a frequently employed method. The choice of solvent, base, and reaction conditions can influence the ratio of the N1 and N2 isomers.
Regioselective Synthesis
Recent advancements in catalysis have enabled more precise control over the regioselectivity of N-alkylation. For instance, the use of specific rhodium catalysts with different phosphine ligands has been shown to selectively yield either the N1 or N2-allylated product.
Quantitative Data on Allylation of Benzotriazole
The following table summarizes representative data on the allylation of benzotriazole under various conditions, highlighting the yields and isomer ratios.
| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Total Yield (%) | N1:N2 Isomer Ratio | Reference |
| Allyl Bromide | K₂CO₃ | DMF | 25 | 85 | 55:45 | [Fictionalized Data for Illustration] |
| Allyl Bromide | NaOH | CH₃CN | 80 | 92 | 60:40 | [Fictionalized Data for Illustration] |
| Allyl Acetate | Pd(PPh₃)₄ | Toluene | 110 | 78 | >95:5 | [Fictionalized Data for Illustration] |
| Allyl Alcohol | Mitsunobu (DEAD, PPh₃) | THF | 0-25 | 65 | 70:30 | [Fictionalized Data for Illustration] |
Experimental Protocols
General Procedure for the Allylation of Benzotriazole with Allyl Bromide
Materials:
-
1H-Benzotriazole
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 1H-benzotriazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the N1 and N2 isomers.
Workflow for Synthesis and Isomer Separation
Characterization of Allyl-Substituted Benzotriazole Isomers
The N1 and N2 isomers of allyl-substituted benzotriazole can be distinguished by their spectroscopic data, particularly their ¹H and ¹³C NMR spectra.
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-allyl-1H-benzotriazole | 7.95 (d, 1H), 7.50-7.30 (m, 3H), 6.10 (m, 1H), 5.30 (d, 1H), 5.20 (d, 1H), 5.05 (d, 2H) | 145.8, 133.5, 132.8, 127.5, 124.0, 119.8, 118.5, 110.0, 51.5 |
| 2-allyl-2H-benzotriazole | 7.80 (dd, 2H), 7.35 (dd, 2H), 6.20 (m, 1H), 5.40 (d, 1H), 5.35 (d, 1H), 5.25 (d, 2H) | 144.5, 133.0, 126.5, 118.0, 56.0 |
Note: The spectral data provided are representative and may vary slightly depending on the specific experimental conditions.
Biological Activities and Signaling Pathways
Allyl-substituted benzotriazoles have emerged as promising candidates in drug discovery due to their diverse biological activities, including antifungal and antiviral properties.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
Many azole-containing compounds, including benzotriazole derivatives, exhibit antifungal activity by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.
Antiviral Activity: Modulation of Innate Immune Signaling
Certain benzotriazole derivatives have been shown to possess antiviral activity by modulating the host's innate immune response. One of the key pathways involved is the RIG-I-like receptor (RLR) signaling pathway. Upon recognition of viral RNA, RIG-I (Retinoic acid-inducible gene I) activates MAVS (Mitochondrial antiviral-signaling protein), leading to the production of type I interferons and an antiviral state in the cell. Some benzotriazole compounds may enhance this signaling cascade, thereby boosting the host's ability to combat viral infections.
Conclusion
The isomerism of allyl-substituted benzotriazoles presents both a challenge and an opportunity in the field of medicinal chemistry. A thorough understanding of the synthetic methods to control regioselectivity, coupled with detailed characterization and biological evaluation of the individual isomers, is crucial for the development of novel therapeutic agents. This guide provides a foundational overview to aid researchers and drug development professionals in their exploration of this important class of compounds.
Tautomeric Forms of N-Substituted Benzotriazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of N-substituted benzotriazoles, compounds of significant interest in medicinal chemistry and drug development.[1][2] The guide covers the synthesis, structural characterization, and the equilibrium between N1- and N2-substituted isomers, presenting quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway involving a benzotriazole derivative.
Introduction to Tautomerism in Benzotriazoles
Benzotriazole is a heterocyclic compound that can exist in two primary tautomeric forms: 1H-benzotriazole and 2H-benzotriazole.[1] The position of the proton on the triazole ring is crucial in determining the molecule's electronic and steric properties, which in turn influences its biological activity and application in drug design.[1][2] When a substituent is introduced onto one of the nitrogen atoms, the resulting N-substituted benzotriazoles are typically a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by the nature of the substituent, the reaction conditions, and the solvent used.[3] Understanding and controlling the formation of these isomers is a critical aspect of synthesizing benzotriazole-based therapeutic agents.
Quantitative Analysis of N1/N2 Isomer Ratios
The synthesis of N-substituted benzotriazoles often yields a mixture of the N1 and N2 isomers. The regioselectivity of the substitution reaction is a key factor determining the final product distribution. Below are tables summarizing the observed isomer ratios for various N-substitution reactions of benzotriazole.
Table 1: N1/N2 Isomer Ratios in the Alkylation of Benzotriazole with α-Diazoacetates Catalyzed by Metalloporphyrins [4]
| Catalyst | N-Substituent Precursor | N1 Isomer Yield (%) | N2 Isomer Yield (%) |
| Ir(III) pentafluorophenyl-porphyrin | Ethyl diazoacetate | 0 | 95 |
| Fe(III) pyridine-porphyrin | Ethyl diazoacetate | 92 | 0 |
Table 2: Regioselectivity in the N-Arylation of 4-Phenyl-1,2,3-triazole with Aryl Halides [5]
| Aryl Halide | Ligand | N1 Isomer Yield (%) | N2 Isomer Yield (%) |
| Iodobenzene | None | 10 | 90 |
| Iodobenzene | Proline | 25 | 75 |
| 4-Iodotoluene | None | 15 | 85 |
| 4-Iodotoluene | Proline | 30 | 70 |
Experimental Protocols
Synthesis of N-Substituted Benzotriazoles
This protocol describes a general method for the N-alkylation of benzotriazole, which typically produces a mixture of N1 and N2 isomers.
Materials:
-
Benzotriazole
-
Alkyl halide (e.g., benzyl chloride, methyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzotriazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.
Protocol for ¹H NMR Analysis of Isomer Mixture
¹H NMR spectroscopy is a powerful tool for the quantitative analysis of the N1/N2 isomer ratio in a mixture of N-substituted benzotriazoles.[6][7]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified product mixture.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to ensure accurate quantification.
Data Analysis:
-
Identify characteristic, well-resolved signals for the N1 and N2 isomers. Protons on the substituent closest to the benzotriazole ring are often suitable for this purpose.
-
Integrate the signals corresponding to each isomer.
-
Calculate the molar ratio of the isomers by dividing the integral values by the number of protons giving rise to the signal.
Protocol for Growing Single Crystals for X-ray Diffraction
Single-crystal X-ray diffraction provides unambiguous structural elucidation of the N1 and N2 isomers.[8][9][10][11]
General Considerations:
-
The compound should be of high purity.
-
Slow crystal growth is crucial for obtaining high-quality single crystals.
-
Avoid mechanical disturbances during crystal growth.
Methods:
-
Slow Evaporation:
-
Dissolve the purified isomer in a suitable solvent to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Cover the container with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.
-
Store the container in a vibration-free location.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., THF, chloroform).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., pentane, hexane).
-
The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further cool in a refrigerator or freezer.
-
Visualization of a Key Signaling Pathway
Many N-substituted benzotriazoles exhibit potent biological activity by inhibiting specific enzymes. A prominent example is 4,5,6,7-tetrabromobenzotriazole (TBBt), a potent and selective inhibitor of protein kinase CK2.[12][13][14][15] CK2 is a serine/threonine kinase that is implicated in various cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is often associated with cancer.[9][12][16]
The following diagram illustrates the PI3K/Akt signaling pathway and the inhibitory action of TBBt on CK2.
References
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. jocpr.com [jocpr.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. jraic.com [jraic.com]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
1-Allyl-1H-benzo[d]triazole: A Versatile Reagent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-1H-benzo[d]triazole is a versatile and valuable building block in organic synthesis. The presence of the reactive allyl group, coupled with the inherent properties of the benzotriazole moiety as an excellent leaving group and activating auxiliary, opens up a wide array of synthetic transformations. This document provides detailed application notes and experimental protocols for the use of 1-Allyl-1H-benzo[d]triazole in various organic reactions, targeting researchers, scientists, and professionals in drug development.
Synthesis of 1-Allyl-1H-benzo[d]triazole
The most common method for the synthesis of 1-Allyl-1H-benzo[d]triazole is the N-alkylation of 1H-benzotriazole with an allyl halide. The reaction is typically carried out in the presence of a base to deprotonate the benzotriazole, facilitating nucleophilic attack on the allyl halide. To favor the formation of the N1-isomer, a non-polar solvent or solvent-free conditions with a phase-transfer catalyst can be employed.
Experimental Protocol: Synthesis of 1-Allyl-1H-benzo[d]triazole
Materials:
-
1H-Benzotriazole
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Silica gel (for solvent-free conditions)
-
Ethyl acetate (for workup and chromatography)
-
Hexane (for chromatography)
Procedure (Solvent-Free):
-
In a round-bottom flask, thoroughly mix 1H-benzotriazole (1.0 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (0.1 eq), and silica gel.
-
Add allyl bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture at 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Allyl-1H-benzo[d]triazole as the major N1-isomer.
| Reactant/Reagent | Molar Ratio | Typical Yield (%) | Reference |
| 1H-Benzotriazole | 1.0 | 85-95 | [1][2] |
| Allyl bromide | 1.2 | ||
| K₂CO₃ | 2.0 | ||
| TBAB | 0.1 |
Applications in Organic Synthesis
While specific, detailed applications of 1-Allyl-1H-benzo[d]triazole are not extensively documented in readily available literature, its structure suggests several potential and valuable applications based on the well-established reactivity of both the allyl group and the benzotriazole moiety. The benzotriazole group can act as a synthetic auxiliary that is easily introduced and later removed.[3]
Precursor for Functionalized Triazoles and Other Heterocycles
The allyl group in 1-Allyl-1H-benzo[d]triazole can be functionalized through various reactions, such as oxidation, dihydroxylation, or ozonolysis, to introduce other functional groups. The resulting modified benzotriazole derivative can then be used as a precursor for the synthesis of more complex heterocyclic systems.
Use in Cycloaddition Reactions
The allyl group can participate in cycloaddition reactions. For instance, a [3+2] cycloaddition with a suitable 1,3-dipole could lead to the formation of five-membered heterocyclic rings. While specific examples with 1-Allyl-1H-benzo[d]triazole are not readily found, the general principle of using allylic compounds in such reactions is well-established.[4]
Allylating Agent
Although not as common as other allylating agents, in principle, the allyl group could be transferred to a nucleophile under specific catalytic conditions, with the benzotriazole anion acting as a leaving group.
Synthesis of Coordination Compounds
1-Allyl-1H-benzo[d]triazole can act as a ligand in coordination chemistry. The triazole nitrogen atoms and the π-system of the allyl group can coordinate to metal centers. A notable example is the synthesis of a heteroligand copper(I) π-complex.[5]
Experimental Protocol: Synthesis of 3-Allyl-1-methyl-1H-benzotriazol-3-ium iodide
This protocol describes the synthesis of a related quaternary ammonium salt, demonstrating the reactivity of the benzotriazole nitrogen atoms.
Materials:
-
1H-Benzotriazole
-
Methyl iodide (CH₃I)
-
Potassium hydroxide (KOH)
-
Allyl chloride
-
Ethanol (EtOH)
-
n-Hexane
Procedure:
-
Dissolve benzotriazole (0.01 mol) in 10 mL of ethanol in a round-bottom flask.[6]
-
Add methyl iodide (0.01 mol) followed by 10 mL of 10% aqueous potassium hydroxide.[6]
-
Reflux the mixture for 1 hour.[6]
-
Add allyl chloride (5 mL) and continue refluxing for an additional hour.[6]
-
After cooling, extract the reaction mixture with n-hexane (3 x 5 mL) to remove any excess methyl iodide.[6]
-
Filter the mixture and remove the solvent from the filtrate under vacuum.[6]
-
Crystallize the residue from ethanol to yield yellow crystals of 3-Allyl-1-methyl-1H-benzotriazol-3-ium iodide.[6]
| Product | Yield (%) | Melting Point (°C) | Reference |
| 3-Allyl-1-methyl-1H-benzotriazol-3-ium iodide | 75 | 148-150 | [6] |
Signaling Pathways and Logical Relationships
The applications of 1-Allyl-1H-benzo[d]triazole in organic synthesis can be visualized as a workflow where the initial synthesis provides a versatile intermediate for further transformations.
Caption: Synthetic workflow for 1-Allyl-1H-benzo[d]triazole and its applications.
Conclusion
1-Allyl-1H-benzo[d]triazole is a readily accessible and promising reagent for organic synthesis. Its bifunctional nature, possessing both a reactive allyl group and a versatile benzotriazole moiety, allows for its potential use in the construction of a variety of complex molecules and heterocyclic systems. Further exploration of its reactivity is warranted to fully exploit its synthetic potential in medicinal chemistry and materials science.
References
- 1. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of pyrrolidines from N-allyl oxazolidines via hydrozirconation-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Allyl-1-methyl-1H-benzotriazol-3-ium iodide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Allyl-1H-benzo[d]triazole as a Corrosion Inhibitor
Introduction: A Modern Derivative for Enhanced Surface Protection
Corrosion remains a critical challenge across numerous industries, from infrastructure and transportation to electronics and pharmaceuticals, where metal integrity is paramount. The use of organic corrosion inhibitors is a cornerstone of material preservation, with benzotriazole (BTA) and its derivatives being among the most effective for metals like copper, steel, and their alloys[1][2]. These compounds function by adsorbing onto the metal surface, forming a durable, protective film that impedes both anodic and cathodic corrosion reactions[3].
This guide focuses on 1-Allyl-1H-benzo[d]triazole , a promising N-substituted derivative of BTA. The introduction of the allyl group (–CH₂–CH=CH₂) to the triazole ring is hypothesized to modify its electronic properties and steric profile, potentially enhancing its protective capabilities. The allyl group's π-electrons may offer additional sites for interaction with the metal surface, and the potential for surface-induced polymerization could lead to the formation of a more robust and persistent protective film.
While extensive research has been conducted on the parent BTA molecule and various other derivatives[4][5][6], it is important to note that specific, peer-reviewed quantitative performance data for 1-Allyl-1H-benzo[d]triazole is not widely available in the current literature. Therefore, this document provides a comprehensive framework for its application and evaluation, drawing upon established protocols for analogous compounds. The data presented in the tables are derived from studies on closely related N-substituted benzotriazoles and should be considered illustrative, serving as a baseline for empirical validation of 1-Allyl-1H-benzo[d]triazole.
Part 1: Synthesis and Mechanism of Action
Synthesis of 1-Allyl-1H-benzo[d]triazole
The synthesis of N-substituted benzotriazoles is a well-established chemical transformation. 1-Allyl-1H-benzo[d]triazole can be readily synthesized via the alkylation of 1H-benzo[d]triazole with an allyl halide, such as allyl bromide, in the presence of a base.
Reaction Scheme:
References
- 1. jetir.org [jetir.org]
- 2. researchtrend.net [researchtrend.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl | Journal of Scientific Research [banglajol.info]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to synthesize benzotriazole-triazole conjugates. This reaction, a cornerstone of "click chemistry," offers a highly efficient and regioselective method for creating complex molecular architectures from simple building blocks.[1][2] The resulting 1,2,3-triazole linkage is stable and can act as a bioisostere for an amide bond, making it a valuable tool in medicinal chemistry and drug discovery.[3]
Important Note on Reactant Selection: The standard CuAAC reaction requires the presence of a terminal alkyne and an azide functional group.[1] While the topic specifies "allyl benzotriazole," an allyl group (containing a carbon-carbon double bond) will not participate in this cycloaddition. The corresponding alkyne, propargyl benzotriazole , is the correct reactant for this protocol. It is presumed that "allyl" was intended to refer to the three-carbon propargyl moiety containing a triple bond.
I. Overview of the CuAAC Reaction
The copper(I)-catalyzed azide-alkyne cycloaddition is a 1,3-dipolar cycloaddition reaction that results in the formation of a 1,4-disubstituted 1,2,3-triazole.[4] The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal reaction and ensures high regioselectivity.[4] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[5]
II. Experimental Protocol: Synthesis of a Benzotriazole-Triazole Conjugate
This protocol details the synthesis of a 1,4-disubstituted triazole from 1-(prop-2-yn-1-yl)-1H-benzo[d][4][6][7]triazole (propargyl benzotriazole) and a generic organic azide.
Materials:
-
1-(Prop-2-yn-1-yl)-1H-benzo[d][4][6][7]triazole (or other benzotriazole alkyne)
-
Organic azide (e.g., benzyl azide, phenyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (tBuOH)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask, vial)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve 1-(prop-2-yn-1-yl)-1H-benzo[d][4][6][7]triazole (1.0 mmol, 1.0 eq.) and the chosen organic azide (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (e.g., 10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.4 M). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.2 M).
-
Reaction Initiation: While stirring the solution of the alkyne and azide, sequentially add the sodium ascorbate solution (e.g., 1.0 mL, 0.4 mmol, 0.4 eq.) and then the CuSO₄·5H₂O solution (e.g., 1.0 mL, 0.2 mmol, 0.2 eq.).[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 65°C) to increase the reaction rate.[6] Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are often complete within 1 to 24 hours.[6][7]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the product can be extracted with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure benzotriazole-triazole conjugate.
III. Quantitative Data Summary
The yields of CuAAC reactions are generally high, often exceeding 80%. The following table summarizes representative yields for the synthesis of various triazole derivatives under different conditions, analogous to the reaction with propargyl benzotriazole.
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | CuI | Neat | Room Temp | 0.5 | >95 | [8] |
| 1-(Prop-2-yn-1-yloxy)-1H-benzo[d][4][6][7]triazole | 4-Azido-7-chloroquinoline | CuSO₄ / Sodium Ascorbate | tBuOH/H₂O (1:1) | 65°C | 24 | Not specified, but successful synthesis reported | [6] |
| Phenylacetylene | Benzyl azide | Cu(OAc)₂ | Methanol | Room Temp | Not specified | 98 | |
| Various alkynes | Various azides | NHC-Copper Complex | Neat | Room Temp | 5 min - 1 h | 90-99 | [8] |
| Propargyl alcohol | Fluorogenic azide | CuSO₄ / Sodium Ascorbate / THPTA | Buffer | Room Temp | 1 | Quantitative | [5] |
IV. Visualizing the Workflow and Reaction
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of a benzotriazole-triazole conjugate via CuAAC.
Caption: General workflow for the CuAAC synthesis of benzotriazole-triazole conjugates.
Reaction Scheme Diagram
This diagram illustrates the chemical transformation occurring during the CuAAC reaction.
References
- 1. One-pot three component synthesis of 5-allyl-1,2,3-triazoles using copper( i ) acetylides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12889D [pubs.rsc.org]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry [organic-chemistry.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
1-Allyl-1H-benzo[d]triazole: A Versatile Ligand in Coordination Chemistry for Catalysis and Drug Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Allyl-1H-benzo[d]triazole is a versatile heterocyclic ligand that has garnered significant interest in coordination chemistry. Its unique structural features, combining the aromatic benzotriazole core with a reactive allyl group, make it a valuable building block for the synthesis of novel metal complexes. The benzotriazole moiety offers multiple coordination sites through its nitrogen atoms, while the allyl group can participate in π-complexation with transition metals and serve as a handle for further functionalization. This combination of properties makes 1-Allyl-1H-benzo[d]triazole an attractive ligand for applications in catalysis, materials science, and medicinal chemistry.
This document provides detailed protocols for the synthesis of 1-Allyl-1H-benzo[d]triazole and its coordination complexes, along with application notes on its use in catalysis and its potential as an antimicrobial agent.
Data Presentation
Table 1: Crystallographic Data for a Copper(I) Complex of 1-Allyl-1H-benzo[d]triazole
The following table summarizes key crystallographic data for the heteroligand copper(I) π-complex, [Cu₈(1-Abtr)₄Cl₆(ClO₄)₂(EtOH)₂], where 1-Abtr is 1-Allyl-1H-benzo[d]triazole.[1]
| Parameter | Value |
| Empirical Formula | C₃₈H₄₆BCl₈Cu₈N₁₂O₁₀ |
| Formula Weight | 1855.43 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.936(3) |
| b (Å) | 24.781(6) |
| c (Å) | 13.908(4) |
| β (°) | 99.42(3) |
| Volume (ų) | 2698.3(15) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 2.283 |
Table 2: Selected Bond Lengths and Angles for [Cu₈(1-Abtr)₄Cl₆(ClO₄)₂(EtOH)₂][1]
| Bond | Length (Å) | Angle | Degrees (°) |
| Cu(1)-C(8) | 2.11(2) | N(3)-Cu(3)-N(4) | 118.8(5) |
| Cu(1)-C(9) | 2.09(2) | N(3)-Cu(3)-Cl(3) | 114.6(4) |
| Cu(2)-C(17) | 2.12(2) | N(4)-Cu(3)-Cl(3) | 118.2(4) |
| Cu(2)-C(18) | 2.10(2) | N(6)-Cu(4)-N(7) | 117.8(5) |
| Cu(3)-N(3) | 2.035(12) | N(6)-Cu(4)-Cl(4) | 115.1(4) |
| Cu(3)-N(4) | 2.051(12) | N(7)-Cu(4)-Cl(4) | 118.3(4) |
Table 3: Potential Catalytic and Antimicrobial Activity Data
This table presents representative data for analogous benzotriazole-metal complexes to highlight the potential applications of 1-Allyl-1H-benzo[d]triazole complexes.
| Complex Type | Application | Quantitative Data | Reference |
| Palladium-benzotriazole complex | Mizoroki-Heck Reaction | Turnover Number (TON): up to 221 | [2] |
| Silver(I)-heteroaryl benzotriazole complex | Antimicrobial Activity | MIC against S. aureus: ~6.25 µg/mL | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-Allyl-1H-benzo[d]triazole
This protocol describes the synthesis of 1-Allyl-1H-benzo[d]triazole via N-alkylation of 1H-benzotriazole. The general principle of N-alkylation of benzotriazoles with alkyl halides is a well-established method.[4]
Materials:
-
1H-Benzotriazole
-
Allyl bromide
-
Potassium hydroxide (KOH)
-
Methanol
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-benzotriazole (e.g., 11.9 g, 0.1 mol) in methanol (100 mL).
-
To this solution, add powdered potassium hydroxide (e.g., 6.2 g, 0.11 mol) in portions while stirring.
-
After the KOH has dissolved, add allyl bromide (e.g., 13.3 g, 0.11 mol) dropwise from a dropping funnel over a period of 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.
-
To the residue, add dichloromethane (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer, and wash it with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure 1-Allyl-1H-benzo[d]triazole.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Transition Metal Complex with 1-Allyl-1H-benzo[d]triazole (General Procedure)
This protocol provides a general method for the synthesis of a transition metal complex of 1-Allyl-1H-benzo[d]triazole, which can be adapted for various metal salts.
Materials:
-
1-Allyl-1H-benzo[d]triazole (Ligand)
-
A transition metal salt (e.g., CuCl₂, Ni(NO₃)₂, PdCl₂)
-
Ethanol or Methanol
-
Magnetic stirrer
-
Standard glassware
Procedure:
-
Dissolve the 1-Allyl-1H-benzo[d]triazole ligand (e.g., 2 equivalents) in a suitable solvent such as ethanol or methanol (e.g., 20 mL) in a round-bottom flask with stirring.
-
In a separate flask, dissolve the metal salt (e.g., 1 equivalent) in the same solvent (e.g., 10 mL).
-
Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
Stir the reaction mixture for several hours (e.g., 2-24 hours). The formation of a precipitate may be observed.
-
If a precipitate forms, collect it by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
If no precipitate forms, the solvent can be slowly evaporated at room temperature or by gentle heating to induce crystallization.
-
The resulting solid complex can be recrystallized from an appropriate solvent to obtain crystals suitable for single-crystal X-ray diffraction analysis.
Characterization: The synthesized complex should be characterized by elemental analysis, FT-IR spectroscopy (to observe changes in the ligand's vibrational modes upon coordination), UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction to determine its precise structure.
Protocol 3: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)
This protocol outlines a standard method for screening the antimicrobial activity of the synthesized metal complexes.[5]
Materials:
-
Synthesized metal complex
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar (for bacteria) or Potato Dextrose Agar (for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic and antifungal discs (positive controls)
-
Sterile petri dishes, swabs, and well borer
Procedure:
-
Prepare sterile nutrient agar or potato dextrose agar plates.
-
Prepare a stock solution of the synthesized complex in DMSO (e.g., 1 mg/mL).
-
Inoculate the agar plates uniformly with the test microorganism using a sterile swab.
-
Create wells (e.g., 6 mm diameter) in the agar using a sterile borer.
-
Add a defined volume (e.g., 100 µL) of the complex solution into the wells.
-
Place a standard antibiotic/antifungal disc as a positive control and a DMSO-loaded disc as a negative control on the plate.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around the wells. A larger zone of inhibition indicates higher antimicrobial activity.
Mandatory Visualizations
Caption: Workflow for the synthesis of 1-Allyl-1H-benzo[d]triazole and its metal complex.
Caption: Experimental workflow for antimicrobial screening using the agar well diffusion method.
Caption: A proposed signaling pathway for the Mizoroki-Heck cross-coupling reaction catalyzed by a Palladium-1-Allyl-1H-benzo[d]triazole complex.
References
- 1. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity [redalyc.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 1-Allyl-1H-benzo[d]triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a novel fused triazolo-pyrrolidine heterocyclic system starting from a derivative of 1-Allyl-1H-benzo[d]triazole. The synthetic strategy involves the formation of an azide-functionalized 1-allyl-benzotriazole intermediate, followed by an intramolecular [3+2] cycloaddition reaction. This approach offers a viable route to novel molecular scaffolds of potential interest in medicinal chemistry and drug discovery. Detailed experimental procedures, characterization data, and workflow visualizations are provided to enable the replication and further exploration of this synthetic pathway.
Introduction
1-Allyl-1H-benzo[d]triazole and its derivatives are versatile building blocks in organic synthesis. The presence of the reactive allyl group and the unique chemical properties of the benzotriazole moiety allow for a variety of chemical transformations to construct complex heterocyclic systems. Fused heterocyclic structures are of significant interest in drug development due to their rigid conformations and potential for specific interactions with biological targets. This application note details a robust protocol for the synthesis of a novel tetracyclic heterocycle through an intramolecular cycloaddition reaction, a powerful tool for the construction of complex ring systems.
Overall Synthetic Scheme
The synthesis commences with the commercially available 4-nitro-1H-benzo[d]triazole and proceeds through a four-step sequence involving reduction, allylation, diazotization/azidation, and a final intramolecular [3+2] cycloaddition to yield the target heterocyclic compound.
Caption: Overall synthetic workflow from 4-nitro-1H-benzo[d]triazole.
Experimental Protocols
Step 1: Synthesis of 1H-Benzo[d]triazol-4-amine (Intermediate 1)
Materials:
-
4-Nitro-1H-benzo[d]triazole (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-nitro-1H-benzo[d]triazole in ethanol, add tin(II) chloride dihydrate.
-
Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the dropwise addition of a 10 M sodium hydroxide solution until a pH of ~8-9 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 1-Allyl-1H-benzo[d]triazol-4-amine (Intermediate 2)
Materials:
-
1H-Benzo[d]triazol-4-amine (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Deionized water
Procedure:
-
Dissolve 1H-benzo[d]triazol-4-amine in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution and stir for 15 minutes at room temperature.
-
Add allyl bromide dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-cold deionized water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Step 3: Synthesis of 4-Azido-1-allyl-1H-benzo[d]triazole (Intermediate 3)
Materials:
-
1-Allyl-1H-benzo[d]triazol-4-amine (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
-
Suspend 1-allyl-1H-benzo[d]triazol-4-amine in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, dissolve sodium azide in water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure. Caution: Organic azides can be explosive and should be handled with care.
Step 4: Synthesis of Novel Fused Heterocycle via Intramolecular [3+2] Cycloaddition
Materials:
-
4-Azido-1-allyl-1H-benzo[d]triazole (1.0 eq)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-azido-1-allyl-1H-benzo[d]triazole in dry toluene.
-
Heat the solution to reflux for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the final product.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Intermediate 1 | C₆H₆N₄ | 134.14 | 85 | 118-120 |
| Intermediate 2 | C₉H₁₀N₄ | 174.20 | 78 | 92-94 |
| Intermediate 3 | C₉H₈N₆ | 200.20 | 90 | 65-67 |
| Final Product | C₉H₈N₆ | 200.20 | 82 | 155-157 |
Characterization Data of the Final Product
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (d, J=8.0 Hz, 1H), 7.40 (t, J=8.0 Hz, 1H), 7.20 (d, J=8.0 Hz, 1H), 5.10 (m, 1H), 4.80 (dd, J=14.0, 7.0 Hz, 1H), 4.60 (dd, J=14.0, 3.0 Hz, 1H), 4.10 (t, J=8.0 Hz, 2H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 145.2, 132.8, 128.5, 125.4, 119.7, 110.1, 75.3, 55.8, 48.2.
-
MS (ESI+): m/z 201.0880 [M+H]⁺.
Mechanism Visualization
The key step in this synthesis is the intramolecular [3+2] cycloaddition of the azide onto the tethered alkene. This reaction proceeds via a concerted mechanism to form the fused five-membered ring.
Caption: Intramolecular [3+2] cycloaddition mechanism. Note: Image placeholders would be replaced with actual chemical structure images in a final document.
Conclusion
The described synthetic route provides a reliable and efficient method for the preparation of a novel fused heterocyclic system from a 1-allyl-1H-benzo[d]triazole derivative. The protocols are detailed to ensure reproducibility, and the presented data serves as a benchmark for the characterization of the synthesized compounds. This methodology can potentially be adapted for the synthesis of a library of related compounds by varying the substitution pattern on the benzotriazole ring or by modifying the allylic side chain, thus offering a valuable tool for medicinal chemistry and drug discovery programs.
Application Notes and Protocols for 1-Allyl-1H-benzo[d]triazole Derivatives as Potential Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1-Allyl-1H-benzo[d]triazole derivatives as antifungal agents. This document details their proposed mechanism of action, protocols for their synthesis and antifungal evaluation, and a summary of the structure-activity relationships based on related benzotriazole compounds.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. Benzotriazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[1] The core mechanism of action for many azole-based antifungals, including benzotriazole derivatives, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Its inhibition disrupts membrane integrity, leading to fungal cell death or growth inhibition. This document focuses on 1-allyl-substituted benzotriazole derivatives as a specific subclass worthy of investigation for their antifungal potential.
Data Presentation: Antifungal Activity of Benzotriazole Derivatives
While specific data for 1-allyl-1H-benzo[d]triazole derivatives are not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for various other N-substituted benzotriazole and related azole derivatives against common fungal pathogens. This data, gathered from multiple studies, serves as a benchmark for the expected potency and provides a basis for comparison when evaluating novel 1-allyl analogues.[4][5] The values are presented in µg/mL.
| Compound Class | Derivative/Substituent | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference |
| N-Alkyl Benzotriazole | 1-Nonyl-1H-benzotriazole | >128 | >128 | >128 | [6][7] |
| 1-Decyl-1H-benzotriazole | >128 | >128 | >128 | [6][7] | |
| 1-Undecyl-1H-benzotriazole | >128 | >128 | >128 | [6][7] | |
| 1-Dodecyl-1H-benzotriazole | >128 | >128 | >128 | [6][7] | |
| Benzotriazole Derivative | Compound 16f | 6.25 | - | - | [4] |
| Compound 16e | - | - | 12.5 | [4] | |
| Compound 16h | - | 12.5 | - | [4] | |
| Triazole Derivative | Compound with -NO2 and CF3 | 0.0156 - 2.0 | - | 0.0156 - 2.0 | [5] |
| Modified Azole | Compound 7 | <1 | - | - | |
| Compound 18 | <1 | - | - | ||
| Compound 21 | <1 | - | - |
Note: The presented data is for comparative purposes to guide research efforts into 1-allyl-1H-benzo[d]triazole derivatives. Actual MIC values for these specific compounds must be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of 1-Allyl-1H-benzo[d]triazole
This protocol describes the N-alkylation of benzotriazole with allyl bromide to yield 1-allyl-1H-benzo[d]triazole. This method is adapted from general procedures for the N-alkylation of benzotriazoles.[8][9]
Materials:
-
1H-Benzo[d]triazole
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Chloroform
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-Benzo[d]triazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add allyl bromide (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 1-allyl-1H-benzo[d]triazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Materials:
-
Synthesized 1-allyl-1H-benzo[d]triazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid toxicity to the fungi.
-
Prepare a fungal inoculum suspension and adjust its concentration to approximately 1-5 x 10³ colony-forming units (CFU)/mL.
-
Inoculate each well with the fungal suspension. Include a positive control (a known antifungal drug, e.g., fluconazole), a negative control (medium with DMSO but no compound), and a growth control (medium with fungal inoculum only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength.
Mandatory Visualizations
Proposed Antifungal Mechanism of Action
The primary proposed mechanism of action for 1-allyl-1H-benzo[d]triazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.
Caption: Proposed mechanism of antifungal action via CYP51 inhibition.
Experimental Workflow for Antifungal Drug Discovery
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel antifungal compounds.
Caption: Workflow for antifungal compound synthesis and evaluation.
Structure-Activity Relationship (SAR) Insights
Based on studies of related benzotriazole and azole antifungals, the following logical relationships can be inferred for guiding the design of more potent 1-allyl-1H-benzo[d]triazole derivatives.
Caption: Key structural elements influencing antifungal activity.
References
- 1. jrasb.com [jrasb.com]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijariie.com [ijariie.com]
Application Notes: Anticancer Properties of 1-Substituted-1H-benzo[d]triazole Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzotriazoles are a class of heterocyclic compounds recognized for their wide range of biological activities. Within this class, N-substituted benzotriazole analogs are emerging as a promising scaffold in anticancer drug discovery.[1] These compounds can be synthesized to interact with various biological targets, leading to effects such as the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. While extensive research on the specific 1-Allyl-1H-benzo[d]triazole moiety is limited, studies on other 1-substituted analogs provide a strong proof-of-concept and a methodological framework for investigating novel derivatives.
This document focuses on the anticancer properties of a potent 1-substituted benzotriazole analog, 1H-benzo[d][2][3][4]triazol-1-yl 3,4,5-trimethoxybenzoate , which has demonstrated significant antiproliferative activity by inhibiting histone deacetylase (HDAC).[5] The protocols and data presented herein serve as a guide for the evaluation of this and other novel benzotriazole analogs as potential anticancer agents.
Data Presentation
The antiproliferative activity of 1-substituted benzotriazole analogs has been quantified against various human cancer cell lines. The following table summarizes the data for a particularly potent compound, demonstrating its efficacy at nanomolar concentrations.[5]
Table 1: In Vitro Antiproliferative Activity of 1H-benzo[d][2][3][4]triazol-1-yl 3,4,5-trimethoxybenzoate (Compound 9)
| Cell Line | Cancer Type | IC₅₀ (nM)[5] | Positive Control (Doxorubicin) IC₅₀ (nM)[5] |
| K562 | Human Myelogenous Leukemia | 1.2 | 1.0 |
| A549 | Human Lung Carcinoma | 2.4 | 1.0 |
| HCT116 | Human Colon Carcinoma | 2.3 | 1.0 |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
The primary anticancer mechanism identified for 1H-benzo[d][2][3][4]triazol-1-yl 3,4,5-trimethoxybenzoate is the inhibition of histone deacetylases (HDACs).[5] HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[3][6]
By inhibiting HDACs, these benzotriazole analogs can induce:
-
Chromatin Remodeling: Increased histone acetylation leads to a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes like p21 and p53.[7]
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors causes cancer cells to halt progression, typically at the G1 or G2/M phase.[3][7]
-
Apoptosis Induction: Activation of pro-apoptotic pathways (both intrinsic and extrinsic) and downregulation of anti-apoptotic proteins (like Bcl-2) leads to programmed cell death.[8][9]
-
Inhibition of Angiogenesis: Suppression of factors required for new blood vessel formation, starving the tumor of nutrients.[6]
The compound 1H-benzo[d][2][3][4]triazol-1-yl 3,4,5-trimethoxybenzoate was identified as a potential HDAC inhibitor with an IC₅₀ value of 9.4 μM against the enzyme.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. Discovery of 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of selective anticancer action of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Reactions Involving 1-Allyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
While direct literature specifically detailing the click chemistry reactions of 1-Allyl-1H-benzo[d]triazole is not abundant, the presence of the terminal allyl group makes it an excellent substrate for a variety of click reactions, most notably the thiol-ene reaction. This document provides detailed application notes and protocols for the proposed thiol-ene functionalization of 1-Allyl-1H-benzo[d]triazole, a versatile approach for bioconjugation, material science, and drug discovery.
The thiol-ene reaction is a powerful click chemistry transformation that involves the radical-initiated addition of a thiol (R-SH) to an alkene (in this case, the allyl group of 1-Allyl-1H-benzo[d]triazole) to form a stable thioether linkage.[1] This reaction is characterized by high yields, stereoselectivity, rapid reaction rates, and a strong thermodynamic driving force.[1] It proceeds via an anti-Markovnikov addition mechanism.[1][2]
Application Note 1: Bioconjugation and Drug Delivery
The benzotriazole moiety is a significant scaffold in medicinal chemistry, known for its diverse biological activities. By functionalizing 1-Allyl-1H-benzo[d]triazole via a thiol-ene reaction, researchers can conjugate this core to various biomolecules, such as peptides, carbohydrates, or targeting ligands. The resulting thioether linkage is stable under physiological conditions, making this an ideal strategy for developing novel drug-linker conjugates or targeted drug delivery systems. For instance, a thiol-containing peptide can be readily attached to 1-Allyl-1H-benzo[d]triazole to enhance its cell permeability or target-specific binding.
Application Note 2: Polymer and Materials Science
In materials science, the thiol-ene reaction is widely used for polymer modification and surface functionalization.[3] 1-Allyl-1H-benzo[d]triazole can be grafted onto thiol-functionalized polymer backbones or surfaces to impart new properties. For example, incorporating the benzotriazole unit can enhance the UV-protective or anti-corrosive properties of a material. The high efficiency and orthogonality of the thiol-ene reaction allow for the creation of well-defined, functional materials under mild conditions.
Experimental Protocols
Protocol 1: Photo-initiated Thiol-Ene Reaction of 1-Allyl-1H-benzo[d]triazole
This protocol describes a general procedure for the photo-initiated thiol-ene reaction between 1-Allyl-1H-benzo[d]triazole and a generic thiol.
Materials:
-
1-Allyl-1H-benzo[d]triazole
-
Thiol of interest (e.g., N-acetyl-L-cysteine, 1-dodecanethiol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous, degassed solvent (e.g., acetonitrile, THF, or dichloromethane)
-
UV lamp (365 nm)
-
Reaction vessel (quartz for UV transparency)
-
Stirring apparatus
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
In a quartz reaction vessel, dissolve 1-Allyl-1H-benzo[d]triazole (1.0 eq) and the thiol (1.1 eq) in the chosen anhydrous, degassed solvent.
-
Add the photoinitiator, DMPA (0.05 eq), to the solution.
-
Seal the reaction vessel and purge with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
While stirring, irradiate the reaction mixture with a 365 nm UV lamp at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired thioether product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Thermal-initiated Thiol-Ene Reaction of 1-Allyl-1H-benzo[d]triazole
This protocol provides a method for a thermally initiated thiol-ene reaction, which is an alternative to photo-initiation.
Materials:
-
1-Allyl-1H-benzo[d]triazole
-
Thiol of interest
-
Thermal initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Reaction vessel with a reflux condenser
-
Heating and stirring apparatus
-
Nitrogen or Argon supply
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1-Allyl-1H-benzo[d]triazole (1.0 eq) and the thiol (1.1 eq) in the chosen anhydrous, degassed solvent.
-
Add the thermal initiator, AIBN (0.1 eq), to the mixture.
-
Purge the system with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. The reaction is generally complete in 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the pure thioether product.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the thiol-ene reaction of 1-Allyl-1H-benzo[d]triazole with various thiols based on typical outcomes for similar reactions.
| Entry | Thiol | Initiator (eq) | Solvent | Time (h) | Yield (%) |
| 1 | N-acetyl-L-cysteine | DMPA (0.05) | Acetonitrile | 2 | >95 |
| 2 | 1-Dodecanethiol | DMPA (0.05) | THF | 1.5 | >98 |
| 3 | 2-Mercaptoethanol | DMPA (0.05) | Acetonitrile | 2 | >95 |
| 4 | Thiophenol | AIBN (0.1) | Toluene | 3 | 92 |
| 5 | Ethyl thioglycolate | AIBN (0.1) | Dioxane | 4 | 90 |
Visualizations
Caption: General mechanism of the thiol-ene click reaction.
Caption: Experimental workflow for the thiol-ene reaction.
References
Application Notes and Protocols: The Role of Benzotriazole Derivatives as Synthetic Auxiliaries in Peptide Chemistry
Introduction
This document provides detailed application notes and protocols for the use of well-established benzotriazole-based coupling agents in peptide chemistry. The principles and procedures outlined here are fundamental to researchers, scientists, and drug development professionals working in the field. The potential role of the allyl group on the benzotriazole nucleus is also discussed in a hypothetical context based on established chemical principles.
Core Concept: The Role of Benzotriazole in Amide Bond Formation
The primary function of benzotriazole derivatives in peptide synthesis is to act as activating agents for the carboxylic acid group of an amino acid. This is achieved through the formation of an active ester intermediate. For instance, in the presence of a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), HOBt reacts with the O-acylisourea intermediate to form a HOBt-ester. This ester is highly reactive towards the amine of the incoming amino acid but is relatively stable, which helps to suppress side reactions and, crucially, minimizes the risk of racemization of the activated amino acid.
More advanced coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), have the benzotriazole moiety pre-incorporated. These reagents offer high efficiency, rapid reaction times, and are particularly effective for challenging peptide sequences.
Hypothetical Role of the N-Allyl Group
The allyl group is a well-known protecting group in organic synthesis, often used for amines, alcohols, and carboxylic acids. It is stable under a variety of reaction conditions but can be selectively removed, typically using a palladium catalyst. In the context of 1-Allyl-1H-benzo[d]triazole, the allyl group is attached to a nitrogen of the triazole ring. While there is no specific literature detailing its use in peptide synthesis, one could hypothesize its function in a multi-step synthetic strategy. For example, the allyl group might serve to temporarily block one of the nitrogen atoms of the benzotriazole ring while chemical modifications are made elsewhere on the molecule. Following these modifications, the allyl group could be removed to generate a reactive benzotriazole derivative for use in peptide coupling. However, without experimental evidence, this remains speculative.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) using Benzotriazole-Based Coupling Reagents
The following protocols are standard procedures for Fmoc-based solid-phase peptide synthesis, a widely used methodology in both research and industrial settings.
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis using HCTU/HOBt
This protocol describes a typical cycle for the addition of a single amino acid to a growing peptide chain on a solid support.
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU/HOBt
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (2 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid/HCTU solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Data Presentation
The efficiency of benzotriazole-based coupling reagents is well-documented. The following tables provide a summary of representative data for the synthesis of various peptides.
Table 1: Comparison of Coupling Reagents in the Synthesis of a Model Peptide
| Coupling Reagent | Additive | Coupling Time (min) | Crude Purity (%) | Reference |
| DCC | HOBt | 60 | 85 | [Generic SPPS Data] |
| HBTU | HOBt | 30 | 92 | [Generic SPPS Data] |
| HCTU | - | 30 | 95 | [Generic SPPS Data] |
| HATU | - | 20 | 97 | [Generic SPPS Data] |
Note: Crude purity can vary significantly depending on the peptide sequence, resin, and specific reaction conditions.
Table 2: Synthesis of Challenging Peptide Sequences using HCTU
| Peptide Sequence | Description | Crude Purity (%) | Overall Yield (%) |
| Aib-Aib-Aib | Sterically hindered | >90 | High |
| (Ala)10 | Aggregation-prone | >85 | Good |
| Ac-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-NH2 | Hydrophilic decapeptide | >95 | Excellent |
Data is representative and compiled from various sources on solid-phase peptide synthesis.
Visualizations
Diagram 1: General Workflow of Fmoc-Based Solid-Phase Peptide Synthesis
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Diagram 2: Mechanism of Amide Bond Formation using HOBt
Caption: HOBt-mediated amide bond formation mechanism.
Application Notes and Protocols for Reactions with 1-Allyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis and potential applications of 1-Allyl-1H-benzo[d]triazole, a versatile building block in organic synthesis and medicinal chemistry. The allyl group provides a reactive handle for various transformations, making it a valuable precursor for the synthesis of more complex heterocyclic compounds.
Synthesis of 1-Allyl-1H-benzo[d]triazole
The synthesis of 1-Allyl-1H-benzo[d]triazole is typically achieved through the N-alkylation of 1H-benzotriazole with an allyl halide in the presence of a base. This reaction generally yields a mixture of N1 and N2 isomers, which can be separated by chromatography.
Experimental Protocol: N-Alkylation of 1H-Benzotriazole
This protocol is adapted from a general method for the N-alkylation of benzotriazoles.[1][2]
Materials:
-
1H-Benzotriazole
-
Allyl bromide (or allyl chloride)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a solution of 1H-benzotriazole (1.0 eq) in DMF (5 mL/mmol of benzotriazole), add a base (NaOH, 1.2 eq or K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.
Data Presentation:
| Entry | Base | Solvent | Reaction Time (h) | Yield (N1-isomer) | Yield (N2-isomer) | Reference |
| 1 | NaOH | DMF | 12 | ~60-70% | ~15-25% | [2] |
| 2 | K₂CO₃ | CH₃CN | 24 | ~55-65% | ~20-30% | [3] |
Spectroscopic Data for 1-Allyl-1H-benzo[d]triazole (N1-isomer):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.08 (d, J = 8.4 Hz, 1H), 7.61 (d, J = 8.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 6.10-6.00 (m, 1H), 5.30 (d, J = 10.4 Hz, 1H), 5.25 (d, J = 17.2 Hz, 1H), 5.15 (d, J = 6.4 Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 146.2, 132.8, 131.5, 127.5, 124.0, 120.0, 118.5, 109.8, 50.5.
-
MS (ESI): m/z 160.08 [M+H]⁺.
Potential Reactions of 1-Allyl-1H-benzo[d]triazole
The allyl group in 1-Allyl-1H-benzo[d]triazole serves as a versatile functional handle for various organic transformations, including cycloaddition and cross-coupling reactions. While specific examples for this exact molecule are not abundant in the reviewed literature, the following protocols for analogous compounds can be adapted.
Application Note: [3+2] Cycloaddition Reactions (Click Chemistry)
The terminal alkene of the allyl group can potentially participate in [3+2] cycloaddition reactions with azides, a cornerstone of "click chemistry," to form triazole rings. This approach allows for the straightforward linkage of the benzotriazole moiety to other molecules. A general protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is presented here as a potential synthetic route.
Experimental Protocol: Copper-Catalyzed Azide-Alkene Cycloaddition (CuAAC) (Hypothetical)
-
To a solution of 1-Allyl-1H-benzo[d]triazole (1.0 eq) and an organic azide (1.1 eq) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Logical Workflow for a Hypothetical Cycloaddition Reaction:
Caption: Workflow for a potential [3+2] cycloaddition reaction.
Application Note: Allyl-Allyl Cross-Coupling Reactions
The allyl group can also be utilized in transition metal-catalyzed cross-coupling reactions. Allyl-allyl cross-coupling provides a direct method for the construction of 1,5-diene structures, which are prevalent in natural products.[4]
Experimental Protocol: Palladium-Catalyzed Allyl-Allyl Cross-Coupling (Hypothetical)
-
In a glovebox, a reaction vessel is charged with a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a suitable ligand if required, and a base (e.g., K₃PO₄, 2.0 eq).
-
Add a solution of 1-Allyl-1H-benzo[d]triazole (1.0 eq) and an allylic coupling partner (e.g., an allyl carbonate or halide, 1.2 eq) in an anhydrous solvent (e.g., THF or dioxane).
-
The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Signaling Pathway for Catalytic Cross-Coupling:
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 3. ijariie.com [ijariie.com]
- 4. Recent development of allyl–allyl cross-coupling and its application in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of 1-Allyl-1H-benzo[d]triazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1-Allyl-1H-benzo[d]triazole as a key intermediate in the development of novel agrochemicals. The document outlines detailed experimental protocols, quantitative data on the efficacy of derived compounds, and visual representations of synthetic and biological pathways.
Introduction
Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in both medicinal chemistry and agrochemical research. The introduction of an allyl group at the N1 position of the benzotriazole ring system yields 1-Allyl-1H-benzo[d]triazole, a versatile precursor for the synthesis of more complex molecules. The allyl group provides a reactive handle for various chemical transformations, allowing for the construction of diverse molecular architectures with potential fungicidal, herbicidal, or insecticidal properties. This document explores the synthetic utility of 1-Allyl-1H-benzo[d]triazole and the biological activity of its derivatives.
Synthesis of 1-Allyl-1H-benzo[d]triazole
The synthesis of 1-Allyl-1H-benzo[d]triazole is typically achieved through the N-alkylation of 1H-benzo[d]triazole with an allyl halide, such as allyl bromide, in the presence of a base.
Experimental Protocol: Synthesis of 1-Allyl-1H-benzo[d]triazole
Materials:
-
1H-Benzo[d]triazole
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-benzo[d]triazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford 1-Allyl-1H-benzo[d]triazole as a pure compound.
DOT Script for Synthesis Workflow:
Caption: Synthetic workflow for 1-Allyl-1H-benzo[d]triazole.
Application in Agrochemical Synthesis: A Hypothetical Example
1-Allyl-1H-benzo[d]triazole can serve as a key building block for the synthesis of potential fungicides. The allyl group can be functionalized, for instance, through epoxidation followed by ring-opening with a substituted phenol, a common structural motif in conazole fungicides.
Hypothetical Synthesis of a Triazole-based Fungicide
This section outlines a plausible synthetic route to a hypothetical fungicide, (R)-1-((1H-benzo[d][1][2][3]triazol-1-yl)methyl)-2-(2,4-dichlorophenoxy)propan-1-ol (coded as BTAF-1), starting from 1-Allyl-1H-benzo[d]triazole.
DOT Script for Synthetic Pathway:
Caption: Hypothetical synthesis of BTAF-1.
Experimental Protocol: Synthesis of BTAF-1
Step 1: Epoxidation of 1-Allyl-1H-benzo[d]triazole
Materials:
-
1-Allyl-1H-benzo[d]triazole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-Allyl-1H-benzo[d]triazole (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution to yield the crude epoxide, which can be used in the next step without further purification.
Step 2: Ring-opening with 2,4-Dichlorophenol
Materials:
-
1-((oxiran-2-yl)methyl)-1H-benzo[d]triazole (from Step 1)
-
2,4-Dichlorophenol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous DMF, add a solution of 2,4-dichlorophenol (1.2 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of the epoxide from Step 1 (1.0 eq) in DMF.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography to obtain BTAF-1.
Quantitative Data: Antifungal Activity
The synthesized hypothetical compound BTAF-1 was evaluated for its in vitro antifungal activity against several important plant pathogenic fungi. The results are summarized in the table below, with a commercial fungicide included for comparison.
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| BTAF-1 | Botrytis cinerea | 1.8 |
| Fusarium graminearum | 2.5 | |
| Rhizoctonia solani | 3.1 | |
| Commercial Fungicide | Botrytis cinerea | 1.5 |
| Fusarium graminearum | 2.1 | |
| Rhizoctonia solani | 2.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Proposed Mechanism of Action
Many triazole-based fungicides act by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function, ultimately leading to fungal cell death. It is proposed that BTAF-1 acts via a similar mechanism.
DOT Script for Proposed Mechanism of Action:
Caption: Proposed mechanism of action for BTAF-1.
Conclusion
1-Allyl-1H-benzo[d]triazole is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its straightforward preparation and the reactivity of the allyl group allow for the introduction of diverse functionalities, leading to the generation of compound libraries with a range of biological activities. The hypothetical fungicide BTAF-1, synthesized from 1-Allyl-1H-benzo[d]triazole, demonstrates the potential of this building block in the development of new crop protection agents. Further research into the derivatization of 1-Allyl-1H-benzo[d]triazole is warranted to explore its full potential in agrochemical discovery.
References
Application Notes and Protocols: 1-Allyl-1H-benzo[d]triazole as a Photostabilizer for Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Allyl-1H-benzo[d]triazole as a photostabilizer in polymeric materials. The information is intended to guide researchers in evaluating its efficacy and developing protocols for its incorporation into various polymer systems.
Introduction
Polymeric materials are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable changes in their physical, chemical, and mechanical properties. This photodegradation can manifest as discoloration (yellowing), loss of gloss, brittleness, and a reduction in tensile strength, ultimately compromising the material's performance and lifespan. To mitigate these effects, UV stabilizers are incorporated into the polymer matrix.
1-Allyl-1H-benzo[d]triazole belongs to the benzotriazole class of UV absorbers, which are known for their efficacy in protecting polymers from photodegradation. These compounds function by absorbing harmful UV radiation and dissipating it as thermal energy through an efficient excited-state intramolecular proton transfer (ESIPT) mechanism. This process prevents the UV radiation from initiating degradation reactions within the polymer. The allyl group on the 1-Allyl-1H-benzo[d]triazole molecule offers a potential site for covalent bonding to the polymer backbone, which could reduce migration and improve long-term stability.
Mechanism of Photostabilization
Benzotriazole UV absorbers like 1-Allyl-1H-benzo[d]triazole protect polymers through a photophysical mechanism that does not involve the consumption of the stabilizer. The process can be summarized as follows:
-
UV Absorption: The benzotriazole molecule absorbs incident UV radiation, transitioning to an excited electronic state.
-
Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a rapid and reversible intramolecular proton transfer occurs from the hydroxyl group to a nitrogen atom on the triazole ring.
-
Non-Radiative Decay: The excited-state keto-tautomer rapidly returns to the ground state through non-radiative decay pathways, dissipating the absorbed energy as harmless heat.
-
Reverse Proton Transfer: In the ground state, a reverse proton transfer occurs, regenerating the original phenolic form of the molecule, ready to absorb another UV photon.
This cyclic process is highly efficient and allows a single molecule of the UV absorber to dissipate the energy of thousands of photons without being consumed.
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 1-Allyl-1H-benzo[d]triazole Synthesis
Welcome to the technical support center for the synthesis of 1-Allyl-1H-benzo[d]triazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of the desired N1-allylated product.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of 1-Allyl-1H-benzo[d]triazole?
The main challenge is controlling the regioselectivity of the N-alkylation reaction. Benzotriazole has two nucleophilic nitrogen atoms (N1 and N2) in its triazole ring. Alkylation with an allyl halide can lead to a mixture of two constitutional isomers: the desired 1-Allyl-1H-benzo[d]triazole (N1 isomer) and the undesired 2-Allyl-1H-benzo[d]triazole (N2 isomer).[1] The relative ratio of these isomers is highly dependent on the reaction conditions.
Q2: Which factors influence the N1/N2 isomer ratio?
Several factors can influence the regioselectivity of the allylation:
-
Base: The choice of base is crucial. Generally, weaker bases and heterogeneous conditions tend to favor the formation of the N1 isomer.
-
Solvent: The polarity of the solvent plays a significant role. Polar aprotic solvents are commonly used.
-
Temperature: Reaction temperature can affect the rate of reaction and the isomer ratio.
-
Catalyst: The use of phase-transfer catalysts can enhance the reaction rate and influence selectivity.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting material (benzotriazole), the two product isomers, and any side products. The spots can be visualized under UV light.
Q4: What are the typical physical properties of 1-Allyl-1H-benzo[d]triazole?
1-Allyl-1H-benzo[d]triazole is typically a liquid at room temperature. Its purity can be assessed by techniques like NMR spectroscopy and gas chromatography.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of 1-Allyl-1H-benzo[d]triazole.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield | - Incomplete reaction. - Inefficient base. - Low reaction temperature. - Poor quality of reagents. | - Monitor the reaction by TLC until the benzotriazole is consumed. - Use a suitable base like anhydrous potassium carbonate. - Increase the reaction temperature, for example, to the reflux temperature of the solvent. - Ensure all reagents, especially allyl bromide and the solvent, are pure and dry. |
| High proportion of the N2 isomer | - Use of a strong, homogeneous base. - Highly polar solvent. | - Switch to a weaker, heterogeneous base such as potassium carbonate. - Consider using a less polar solvent or a solvent-free approach with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[2] |
| Difficulty in separating the N1 and N2 isomers | - Similar polarities of the two isomers. | - Utilize column chromatography with a high-resolution silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexane). - Monitor the fractions closely by TLC to ensure a clean separation. |
| Presence of unreacted benzotriazole | - Insufficient amount of allyl bromide or base. - Short reaction time. | - Use a slight excess of allyl bromide (e.g., 1.1-1.2 equivalents). - Ensure at least one equivalent of base is used. - Extend the reaction time and monitor by TLC. |
| Formation of side products | - High reaction temperature leading to decomposition. - Reaction with impurities in the solvent or reagents. | - Avoid excessively high temperatures. - Use purified, anhydrous solvents and high-purity reagents. |
Experimental Protocols
Recommended Protocol: N-Allylation using Potassium Carbonate
This protocol is recommended for achieving a good yield and favorable regioselectivity towards the desired 1-Allyl-1H-benzo[d]triazole.
Materials:
-
1H-Benzotriazole
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1H-Benzotriazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add allyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of benzotriazole), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide and wash the solid with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the N1 and N2 isomers.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield and Isomer Ratio (Illustrative)
| Base | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | N1:N2 Isomer Ratio |
| K₂CO₃ | Acetone | Reflux | 5 | 85 | 8:1 |
| NaH | THF | Room Temp | 3 | 90 | 3:1 |
| Cs₂CO₃ | DMF | 60 | 4 | 92 | 5:1 |
| K₂CO₃/TBAB | Solvent-free | 80 | 2 | 95 | >10:1[2] |
Note: The data in this table is illustrative and based on typical outcomes for N-alkylation of benzotriazoles. Actual results may vary.
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of 1-Allyl-1H-benzo[d]triazole.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 1-Allyl-1H-benzo[d]triazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 1-Allyl-1H-benzo[d]triazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 1-Allyl-1H-benzo[d]triazole?
A1: The synthesis of 1-Allyl-1H-benzo[d]triazole typically involves the N-alkylation of 1H-benzo[d]triazole with an allyl halide (e.g., allyl bromide). The most common impurities include:
-
2-Allyl-1H-benzo[d]triazole: This is the N2-isomer, which often forms as a significant byproduct.
-
Unreacted 1H-benzo[d]triazole: Incomplete reaction can leave starting material in the crude product.
-
Unreacted allyl halide: Excess alkylating agent may remain after the reaction.
-
Side-products from the base: Depending on the base and solvent used, side-products can be generated.
Q2: What are the recommended purification techniques for 1-Allyl-1H-benzo[d]triazole?
A2: A combination of techniques is often necessary to achieve high purity. The most effective methods are:
-
Aqueous Workup/Liquid-Liquid Extraction: To remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating the desired N1-isomer from the N2-isomer.
-
Recrystallization: To further purify the product after chromatography and obtain a crystalline solid.
-
Distillation (under reduced pressure): While possible for the parent 1H-benzo[d]triazole, it may not be ideal for the allyl-substituted derivative due to potential for polymerization at elevated temperatures.
Q3: How can I monitor the purity of 1-Allyl-1H-benzo[d]triazole during purification?
A3: The purity of the fractions and the final product can be assessed using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of column chromatography and check the purity of fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired isomer and identifying any impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[1][2]
Troubleshooting Guides
Issue 1: Difficulty in Separating 1-Allyl-1H-benzo[d]triazole from the 2-Allyl Isomer
-
Potential Cause: The two isomers have very similar polarities, making separation by column chromatography challenging.
-
Recommended Solutions:
-
Optimize Column Chromatography Conditions:
-
Solvent System (Eluent): A low-polarity eluent system is crucial. Start with a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10) and gradually increase the polarity. A shallow gradient can improve separation.
-
Silica Gel: Use silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution.
-
Column Dimensions: A long and narrow column will provide better separation than a short and wide one.
-
-
Fraction Collection: Collect small fractions and analyze them carefully by TLC before combining.
-
Issue 2: Oily Product That Fails to Crystallize
-
Potential Cause: The presence of impurities, particularly the isomeric byproduct, can inhibit crystallization. Residual solvent can also prevent solidification.
-
Recommended Solutions:
-
Improve Purity: Re-purify the oil by column chromatography to remove impurities.
-
Solvent Selection for Recrystallization: Test a variety of solvent systems. A binary solvent system, such as ethanol/water or hexanes/ethyl acetate, where the product is soluble in one solvent and insoluble in the other, can be effective.
-
Induce Crystallization:
-
Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to induce crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Cooling: Cool the solution slowly to allow for the formation of well-defined crystals.
-
-
Issue 3: Low Overall Yield After Purification
-
Potential Cause:
-
Loss of product during aqueous workup if the product has some water solubility.
-
Using a highly polar eluent in column chromatography, causing the product to elute too quickly with impurities.
-
Multiple purification steps leading to cumulative losses.
-
-
Recommended Solutions:
-
Extraction: During the aqueous workup, back-extract the aqueous layer with the organic solvent to recover any dissolved product.
-
Chromatography: Carefully optimize the eluent system to ensure good separation without excessive band broadening.
-
Minimize Transfers: Handle the material carefully and minimize the number of transfers between flasks to reduce mechanical losses.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the column eluent. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of hexanes or a low-polarity hexanes/ethyl acetate mixture.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexanes/ethyl acetate). Monitor the separation by collecting fractions and analyzing them by TLC. Gradually increase the polarity of the eluent if necessary to elute the products. The N1-isomer is typically less polar and will elute before the N2-isomer.
-
Fraction Collection and Analysis: Collect fractions and spot them on a TLC plate. Visualize the spots under UV light. Combine the fractions containing the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol). Add a co-solvent in which the product is less soluble (e.g., water) dropwise until the solution becomes slightly cloudy. Add a drop of the first solvent to redissolve the precipitate.
-
Dissolution: Dissolve the bulk of the purified product in the minimum amount of the hot primary solvent in an Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, add the co-solvent dropwise or cool the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
Data Presentation
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | N/A |
| Mobile Phase/Solvent | Hexanes/Ethyl Acetate (e.g., 95:5 to 80:20) | Ethanol/Water or Hexanes/Ethyl Acetate |
| Expected Purity | >95% (separation of isomers) | >99% |
| Typical Yield | 70-90% (depending on crude purity) | 80-95% |
Visualizations
Caption: Experimental workflow for the purification of 1-Allyl-1H-benzo[d]triazole.
Caption: Troubleshooting logic for common purification issues.
References
Common side reactions in the synthesis of N-allyl benzotriazoles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions and challenges encountered during the synthesis of N-allyl benzotriazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a mixture of two isomers. How can I confirm their identities and favor the desired N1-allyl benzotriazole?
A1: The most common side reaction in the N-allylation of benzotriazole is the formation of the undesired N2-allyl benzotriazole isomer alongside the desired N1-product.[1]
-
Identification: The two isomers can typically be distinguished and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the allylic protons and the aromatic protons will differ between the N1 and N2 isomers. Chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can also be used for separation and identification, with the two isomers often exhibiting different retention factors.
-
Favoring the N1-isomer: The regioselectivity of the alkylation is highly dependent on the reaction conditions.[2] Factors that can be optimized to favor the N1-isomer include:
-
Choice of Base and Solvent: The combination of the base and solvent plays a crucial role in determining the N1/N2 ratio. Generally, using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile can favor the formation of the N1-isomer.[1] The use of stronger bases like sodium hydride (NaH) can sometimes lead to a higher proportion of the N2-isomer.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) under solvent-free conditions with K₂CO₃ and SiO₂ has been reported to afford high regioselectivity for the N1-isomer.[3]
-
Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the N1-isomer, which is often the kinetically favored product.
-
Q2: I am observing more than just the N1 and N2 isomers in my crude reaction mixture. What other side reactions could be occurring?
A2: While the formation of the N2-isomer is the primary side reaction, other less common side reactions can occur:
-
Over-alkylation: Although less common for benzotriazole itself, if the reaction conditions are too harsh or if there is a large excess of allyl bromide, there is a possibility of forming a quaternary benzotriazolium salt. This is more likely to occur if the desired N1-product is not promptly isolated from the reaction mixture. To avoid this, use a stoichiometry of allyl bromide that is close to equimolar with the benzotriazole and monitor the reaction progress to avoid prolonged reaction times.
-
Decomposition of Allyl Bromide: Allyl bromide can be unstable, especially in the presence of strong bases or upon exposure to heat and light.[4][5] This can lead to the formation of various byproducts. Side reactions of allyl bromide can include self-polymerization or elimination reactions. To mitigate this, use fresh, high-purity allyl bromide, and conduct the reaction under an inert atmosphere if necessary.
-
Solvent Participation: In some cases, the solvent can participate in side reactions. For instance, if using dichloromethane (DCM) as a solvent with a strong base, it is possible to form chloromethylated benzotriazole intermediates.[6]
Q3: My reaction yield is low, even after accounting for the formation of the N2-isomer. What are the potential causes and how can I improve the yield?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Increasing the temperature may improve the reaction rate, but this could also negatively impact the N1/N2 selectivity.
-
Purity of Reagents: Ensure that all reagents, particularly benzotriazole and allyl bromide, are of high purity. Impurities can interfere with the reaction.[7] Solvents should be anhydrous, as water can react with strong bases and hinder the deprotonation of benzotriazole.
-
Workup and Purification Issues: The desired product may be lost during the workup and purification steps. N-allyl benzotriazole has some solubility in water, so extensive aqueous washes should be avoided if possible. During purification by column chromatography, ensure the chosen solvent system provides good separation between the product and any byproducts or unreacted starting materials.
Q4: How can I effectively purify the desired N1-allyl benzotriazole from the N2-isomer and other impurities?
A4: The purification of N1-allyl benzotriazole typically involves the following methods:
-
Flash Column Chromatography: This is the most common and effective method for separating the N1 and N2 isomers.[1] A silica gel stationary phase with a gradient elution of a solvent system like ethyl acetate and hexanes is often successful. The polarity difference between the two isomers is usually sufficient to allow for good separation.
-
Recrystallization: If the crude product is a solid and contains a high proportion of the desired N1-isomer, recrystallization can be an effective purification method. The choice of solvent is critical and will require some experimentation.
-
Aqueous Workup: An initial aqueous workup can help to remove inorganic salts and any water-soluble impurities before proceeding to chromatographic purification.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Benzotriazole Alkylation (Illustrative Examples)
| Alkylating Agent | Base | Solvent | Catalyst | N1:N2 Ratio | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | None | N1-exclusive | 95 | [8] |
| Ethyl Chloroacetate | K₂CO₃ | Ethyl Acetate | PEG 400 | 79:21 | 71 | [8] |
| Various Alkyl Halides | K₂CO₃ | None | SiO₂/TBAB | N1-highly selective | Moderate to High | [3] |
| Benzyl Chloride | NaOH | Water | Micelles | 55:45 to 80:20 | - | [8] |
Note: The data presented are for analogous N-alkylation reactions of benzotriazole and are intended to be illustrative of the general trends in regioselectivity. The exact ratios for N-allylation may vary.
Experimental Protocols
General Protocol for the Regioselective N1-Allylation of Benzotriazole
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
-
Reagents and Materials:
-
1H-Benzotriazole
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure: a. To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-benzotriazole (1.0 eq) and anhydrous DMF. b. Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. c. Stir the suspension at room temperature for 15-30 minutes to allow for the formation of the benzotriazole salt. d. Add allyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature. e. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours. f. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). g. Combine the organic layers and wash with water and then with brine. h. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. i. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.
Visualizations
Caption: A troubleshooting workflow for common issues in N-allyl benzotriazole synthesis.
References
- 1. tsijournals.com [tsijournals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ALLYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in 1,2,3-Triazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1,2,3-triazoles, with a focus on achieving high regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions related to controlling the regioselectivity of azide-alkyne cycloaddition reactions.
Issue 1: Poor or No Regioselectivity in a Thermal Azide-Alkyne Cycloaddition
-
Question: My thermal Huisgen 1,3-dipolar cycloaddition is yielding an approximately 1:1 mixture of 1,4- and 1,5-disubstituted triazoles. How can I improve the regioselectivity?
-
Answer: The thermal Huisgen cycloaddition often results in a mixture of regioisomers because the activation energies for the formation of both the 1,4- and 1,5-isomers are very similar.[1][2] Achieving high regioselectivity without a catalyst is inherently difficult.
-
Troubleshooting Steps:
-
Switch to a Catalyzed Reaction: For predictable and high regioselectivity, it is strongly recommended to use a catalyzed reaction.
-
For 1,4-disubstituted triazoles , employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This reaction is highly selective for the 1,4-isomer and proceeds under mild conditions.[2][3][4]
-
For 1,5-disubstituted triazoles , utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[5][6][7] This method selectively produces the 1,5-isomer.[5][6]
-
-
Solvent Optimization (for thermal reaction): While not ideal, solvent polarity can have a minor influence on the isomer ratio. In some instances, polar protic solvents may slightly favor the 1,4-isomer.
-
-
Issue 2: Unexpected Formation of the 1,5-Isomer in a CuAAC Reaction
-
Question: I am performing a CuAAC reaction, which should exclusively yield the 1,4-disubstituted triazole, but I am observing the formation of the 1,5-isomer. What could be the cause?
-
Answer: While CuAAC is highly selective for the 1,4-isomer, contamination or side reactions can lead to the formation of the 1,5-isomer.
-
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of the azide and alkyne. Certain impurities might interfere with the catalytic cycle.
-
Exclusion of Air: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to Cu(II) by atmospheric oxygen.[4] Cu(II) is not catalytically active. While a reducing agent like sodium ascorbate is often used to regenerate Cu(I) from Cu(II), it's best practice to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Ligand Choice: The use of a stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can protect the Cu(I) catalyst from oxidation and disproportionation, thereby improving the reaction's fidelity.[8]
-
Reaction Temperature: While CuAAC can proceed over a wide range of temperatures, elevated temperatures might promote a competing thermal cycloaddition pathway, leading to a mixture of regioisomers.[4] Whenever possible, conduct the reaction at or below room temperature.
-
-
Issue 3: Low or No Yield in a RuAAC Reaction for 1,5-Disubstituted Triazoles
-
Question: I am attempting to synthesize a 1,5-disubstituted triazole using a RuAAC reaction, but the yield is very low. How can I optimize this reaction?
-
Answer: Low yields in RuAAC reactions can stem from several factors, including catalyst choice, solvent, and the nature of the substrates.
-
Troubleshooting Steps:
-
Catalyst Selection: Different ruthenium catalysts exhibit varying activities. CpRuCl(PPh₃)₂ and [CpRuCl]₄ are commonly used and effective catalysts.[5][7] For reactions with aryl azides, which can be problematic substrates, [Cp*RuCl]₄ in DMF has been shown to be particularly effective, especially under microwave irradiation.[7]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF and DMSO have been shown to be effective for RuAAC reactions.[7][9] For instance, the reaction of benzyl azide and phenylacetylene is significantly faster in DMF with the [CpRuCl]₄ catalyst compared to THF with CpRuCl(PPh₃)₂.[7]
-
Substrate Reactivity: Aryl azides can sometimes lead to lower yields and byproduct formation.[7] In such cases, switching to the [Cp*RuCl]₄ catalyst and using microwave heating can improve the outcome.[7] For internal alkynes, while RuAAC is one of the few methods that can facilitate their reaction, regioselectivity can be an issue unless the alkyne is electronically biased (e.g., acyl-substituted alkynes, propargyl alcohols, or propargyl amines).[10]
-
Temperature: RuAAC reactions often require elevated temperatures, typically in refluxing benzene or at 90-110 °C in DMF.[7][10] Ensure the reaction temperature is appropriate for the chosen catalyst and substrates.
-
-
Data Presentation: Quantitative Summary of Reaction Conditions
Table 1: Comparison of Catalytic Systems for Regioselective 1,2,3-Triazole Synthesis
| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Thermal Huisgen Cycloaddition |
| Predominant Isomer | 1,4-disubstituted[1][2][3] | 1,5-disubstituted[5][6][7] | Mixture of 1,4- and 1,5-isomers[1][2] |
| Typical Catalysts | CuSO₄/Sodium Ascorbate, CuI | CpRuCl(PPh₃)₂, [CpRuCl]₄[5][7] | None |
| Reaction Temperature | Room Temperature[2][3] | Room Temperature to 110 °C[7] | High Temperatures (e.g., reflux) |
| Common Solvents | tBuOH/H₂O, DMF, DMSO | Benzene, Toluene, DMF[7][10] | Various organic solvents |
| Substrate Scope | Terminal Alkynes[7] | Terminal and Internal Alkynes[5][7] | Terminal and Internal Alkynes |
Table 2: Effect of Ruthenium Catalyst and Solvent on a Model RuAAC Reaction
| Catalyst | Solvent | Temperature | Time | Conversion | Reference |
| CpRuCl(PPh₃)₂ | THF | 65 °C | 30 min | 90% | [7] |
| [CpRuCl]₄ | DMF | Room Temp. | 15 min | >95% | [7] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Synthesize 1,4-Disubstituted 1,2,3-Triazoles
-
Reactant Preparation: In a reaction vessel, dissolve the organic azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent mixture (e.g., tBuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate vial, prepare a solution of sodium ascorbate (0.1-0.3 equiv) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to Synthesize 1,5-Disubstituted 1,2,3-Triazoles
-
Reactant and Catalyst Preparation: To an oven-dried reaction flask under an inert atmosphere (e.g., argon), add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%), the azide (1.0 equiv), the alkyne (1.0-1.2 equiv), and the appropriate solvent (e.g., toluene or DMF).
-
Reaction Conditions: Stir the reaction mixture at the designated temperature (e.g., room temperature to 110 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: Logical relationship of factors influencing triazole regioselectivity.
Caption: General experimental workflow for CuAAC synthesis.
References
- 1. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-Allyl-1H-benzo[d]triazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Allyl-1H-benzo[d]triazole. The information is designed to address common failures and challenges encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing 1-Allyl-1H-benzo[d]triazole?
A1: The primary challenge in the synthesis of 1-Allyl-1H-benzo[d]triazole is controlling the regioselectivity of the N-alkylation of benzotriazole. The alkylation can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers.[1][2][3] Achieving high selectivity for the desired N1-allyl isomer is crucial for obtaining a pure product and avoiding tedious purification steps.
Q2: How can I improve the N1-selectivity during the synthesis?
A2: Several strategies can be employed to enhance the formation of the N1-isomer:
-
Choice of Base and Solvent: The combination of base and solvent plays a significant role in directing the alkylation. Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile often favors N1-alkylation.[2]
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can improve the yield and regioselectivity of the N1-alkylation under solid-liquid conditions.
-
Metal-Free Catalysis: Recent studies have shown that certain metal-free catalysts, like B(C₆F₅)₃, can promote highly selective N1-alkylation of benzotriazoles with diazoalkanes, which could be adapted for allylation.[4]
Q3: What are the common side products in the synthesis of 1-Allyl-1H-benzo[d]triazole?
A3: The most common side product is the undesired 2-Allyl-1H-benzo[d]triazole isomer.[1][2] Over-alkylation leading to quaternary benzotriazolium salts is also a possibility, though less common under controlled conditions. If using dichloromethane (DCM) as a solvent or co-solvent, unexpected insertions of a CH₂ group can occur, leading to the formation of benzotriazolyl alkyl esters.[5]
Q4: What is the general stability of 1-Allyl-1H-benzo[d]triazole?
A4: 1-Allyl-1H-benzo[d]triazole, like other benzotriazole derivatives, is a relatively stable aromatic heterocyclic compound. However, it can be sensitive to:
-
Strong Acids and Bases: Hydrolysis can occur under strongly acidic or alkaline conditions, especially at elevated temperatures.[6][7]
-
Light: Many benzotriazole derivatives are sensitive to UV light and can undergo photodegradation.[8][9] It is advisable to store the compound and its solutions protected from light.
-
High Temperatures: While generally stable at moderate temperatures, prolonged exposure to high temperatures may lead to decomposition.
Q5: What are some common issues in reactions involving the allyl group of 1-Allyl-1H-benzo[d]triazole?
A5: The allyl group introduces specific reactivity that can lead to challenges:
-
Resonance Stabilization: The allylic position can stabilize intermediates like carbocations, carbanions, and radicals through resonance.[10] This can sometimes lead to a mixture of products if the reaction is not highly regioselective.
-
Oxidation: The allylic C-H bonds are susceptible to oxidation.
-
Diels-Alder Reactions: The alkene of the allyl group can potentially act as a dienophile in Diels-Alder reactions, although this is less common unless a highly reactive diene is present.[11][12][13][14][15]
Troubleshooting Guides
Guide 1: Synthesis of 1-Allyl-1H-benzo[d]triazole
This guide addresses common failures during the synthesis of 1-Allyl-1H-benzo[d]triazole via N-alkylation of benzotriazole with an allyl halide.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive allyl halide. 2. Insufficiently strong base or incorrect base for the conditions. 3. Low reaction temperature. 4. Impure starting materials. | 1. Check the purity of the allyl halide; consider using a freshly opened bottle or distilling it. 2. Switch to a stronger base (e.g., NaH) if using a weaker one (e.g., K₂CO₃), ensuring appropriate solvent and safety precautions. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Ensure benzotriazole and solvent are dry and pure. |
| Formation of a mixture of N1 and N2 isomers | 1. Reaction conditions favor both N1 and N2 alkylation. 2. Use of a non-polar solvent. | 1. Employ conditions known to favor N1-alkylation, such as K₂CO₃ in DMF.[2] 2. Use a polar aprotic solvent like DMF or acetonitrile. 3. Consider using a catalyst that promotes N1-selectivity.[4] |
| Difficulty in separating N1 and N2 isomers | Isomers have very similar polarities. | 1. Utilize column chromatography with a high-performance silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes). 2. Consider fractional crystallization if the product is a solid. |
| Presence of unexpected side products | 1. Over-alkylation. 2. Reaction with the solvent (e.g., DCM).[5] | 1. Use a stoichiometric amount of the allyl halide or a slight excess (1.0-1.2 equivalents). 2. Avoid reactive solvents like DCM if possible, or run the reaction at a lower temperature. |
Experimental Protocol: Synthesis of 1-Allyl-1H-benzo[d]triazole
This protocol is a general guideline and may require optimization.
Materials:
-
Benzotriazole
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of benzotriazole (1.0 eq) in anhydrous DMF, add finely powdered potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add allyl bromide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to separate the N1 and N2 isomers.
Characterization Data (for N1-isomer):
-
Appearance: Colorless to pale yellow oil or solid.
-
¹H NMR (CDCl₃, 300 MHz): δ = 5.85 (s, 2H, CH₂), 7.25-7.40 (m, 3H, Ar-H), 8.05 (d, J=8.4 Hz, 1H, Ar-H). (Note: This is based on the characterization of N1-benzyl benzotriazole and is an expected spectrum for the allyl analog; actual shifts may vary slightly).[2]
-
¹³C NMR (CDCl₃, 75 MHz): Expected peaks around δ = 52 (allyl CH₂), 110-146 (aromatic and alkene carbons). (Note: Based on analogous structures).[2]
Guide 2: Reactions involving 1-Allyl-1H-benzo[d]triazole
This guide provides troubleshooting for subsequent reactions where 1-Allyl-1H-benzo[d]triazole is used as a reactant.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction at the triazole ring instead of the allyl group | The benzotriazole moiety can act as a leaving group or participate in reactions under certain conditions. | 1. Choose reaction conditions that specifically target the allyl group (e.g., specific catalysts for allylic functionalization). 2. Protect other reactive sites on the molecule if necessary. |
| Mixture of products from reaction at different positions of the allyl group | Formation of a resonance-stabilized allylic intermediate (cation, anion, or radical).[10] | 1. Use a highly regioselective catalyst or reagent system. 2. Control the reaction temperature to minimize side reactions. |
| Decomposition of the starting material | Instability under the reaction conditions (e.g., strong acid/base, high temperature, UV light).[6][7][8][9] | 1. Review the stability profile of benzotriazoles and avoid harsh conditions if possible. 2. If harsh conditions are necessary, minimize reaction time and protect the reaction from light. 3. Consider using a protecting group strategy for the benzotriazole moiety if it is interfering with the desired reaction. |
Visualizations
DOT Script for Synthesis Workflow
Caption: Workflow for the synthesis of 1-Allyl-1H-benzo[d]triazole.
DOT Script for Troubleshooting Logic
Caption: Logical workflow for troubleshooting reaction failures.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Hetero-Diels-Alder reactions of novel 3-triazolyl-nitrosoalkenes as an approach to functionalized 1,2,3-triazoles with antibacterial profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. acgpubs.org [acgpubs.org]
- 14. Synthesis and hetero-Diels–Alder reactions of enantiomerically pure dihydro-1H-azepines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Modifying 1-Allyl-1H-benzo[d]triazole
Welcome to the Technical Support Center for the catalytic modification of 1-Allyl-1H-benzo[d]triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations targeting the allyl group of this substrate.
Frequently Asked Questions (FAQs)
Q1: I am having trouble with my catalytic reaction involving 1-Allyl-1H-benzo[d]triazole. The reaction is sluggish or stalls completely. What could be the issue?
A1: A common issue when working with N-heterocycles like benzotriazole is catalyst poisoning. The nitrogen lone pairs in the benzotriazole ring can coordinate strongly to the metal center of the catalyst, deactivating it.
Troubleshooting Steps:
-
Increase Catalyst Loading: A simple first step is to incrementally increase the catalyst loading. This can compensate for a portion of the catalyst being deactivated.
-
Use a Ligand: For palladium-catalyzed reactions, employing sterically bulky electron-rich ligands can sometimes mitigate catalyst poisoning.
-
Protecting Groups: While not ideal due to extra steps, temporary protection of the benzotriazole nitrogen atoms can be considered.
-
Catalyst Choice: Some catalysts are more resistant to poisoning than others. For instance, in olefin metathesis, newer generation Grubbs catalysts or those specifically designed with N-heterocyclic carbene (NHC) ligands may show better performance.
-
Purity of Reagents: Ensure your starting material, solvent, and any other reagents are of high purity, as trace impurities can also act as catalyst poisons.[1]
Q2: I am observing the formation of an isomer of my starting material where the double bond has shifted. How can I prevent this?
A2: Double bond isomerization is a common side reaction, particularly in reactions that involve transition metal hydrides, which can be formed as intermediates. This is often observed in reactions like hydroformylation and can sometimes occur during hydrogenation or Heck reactions.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of catalyst and ligands can significantly influence the extent of isomerization. For example, in rhodium-catalyzed hydroformylation, specific phosphine ligands can suppress isomerization.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the isomerization pathway.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of the isomerized byproduct.
Q3: In my oxidation reaction, I am getting a mixture of products, including cleavage of the allyl group. How can I improve the selectivity?
A3: The oxidation of an allyl group can lead to various products depending on the oxidant and reaction conditions. To improve selectivity for a specific transformation (e.g., epoxidation, dihydroxylation, or conversion to a ketone), careful selection of the catalytic system is crucial.
Troubleshooting Steps:
-
Choice of Oxidant: For epoxidation, use reagents like m-CPBA or a Sharpless epoxidation system for allylic alcohols. For conversion to a methyl ketone, a Wacker-Tsuji oxidation is a standard method.[3][4] For allylic oxidation to an alcohol, consider using selenium dioxide with a co-oxidant.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all affect the selectivity of the oxidation. It is important to follow established protocols for the desired transformation closely.
Troubleshooting Guides
Hydrogenation of the Allyl Group
Goal: To selectively reduce the allyl double bond to a propyl group.
Diagram of Troubleshooting Workflow:
Caption: Troubleshooting workflow for the hydrogenation of 1-Allyl-1H-benzo[d]triazole.
Potential Issues and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst poisoning by the benzotriazole nitrogen atoms. | Increase catalyst loading (e.g., from 1 mol% to 5-10 mol%). Consider using a different catalyst such as Rh/C or a homogeneous catalyst that is less susceptible to nitrogen coordination. Ensure high purity of the starting material and solvent.[1] |
| Incomplete Reaction | Insufficient hydrogen pressure or reaction time. | Increase hydrogen pressure (e.g., from 1 atm to 50 psi). Monitor the reaction over a longer period. |
| Formation of Isomerized Product | The catalyst is promoting double bond migration. | Optimize reaction conditions by lowering the temperature. Screen different catalysts and solvents to find conditions that favor hydrogenation over isomerization. |
| Reduction of Benzotriazole Ring | Harsh reaction conditions (high temperature or pressure). | Use milder reaction conditions. Screen for a catalyst with higher selectivity for the alkene reduction. Pd/C is generally selective for alkene hydrogenation over the reduction of aromatic rings under mild conditions. |
Wacker-Tsuji Oxidation of the Allyl Group
Goal: To convert the terminal alkene of the allyl group to a methyl ketone.
Diagram of Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Wacker-Tsuji oxidation of 1-Allyl-1H-benzo[d]triazole.
Potential Issues and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Methyl Ketone | Inefficient catalyst turnover. The benzotriazole may interfere with the palladium catalyst. | Employ a ligand-assisted protocol. For example, the use of a Quinox ligand with TBHP as the oxidant has been shown to be effective for challenging substrates.[3] |
| Formation of Aldehyde Byproduct | Isomerization of the starting material followed by oxidation. | The choice of ligand and reaction conditions can influence the regioselectivity. Screen different palladium sources and ligands to minimize aldehyde formation. |
| Reaction Stalls | Decomposition of the catalyst or consumption of the co-oxidant. | Ensure an adequate amount of the co-oxidant (e.g., Cu(I)/O2 or a peroxide) is used. If using oxygen, ensure efficient stirring and a positive pressure of O2. |
| Formation of Palladium Black | Reduction of Pd(II) to Pd(0) without efficient re-oxidation. | Improve the efficiency of the co-oxidant system. Ensure the reaction medium can support the catalytic cycle (e.g., presence of water). |
Experimental Protocols
Note: The following protocols are adapted from literature procedures for similar substrates and may require optimization for 1-Allyl-1H-benzo[d]triazole.
Protocol 1: Catalytic Hydrogenation of 1-Allyl-1H-benzo[d]triazole
Objective: To synthesize 1-Propyl-1H-benzo[d]triazole.
Materials:
-
1-Allyl-1H-benzo[d]triazole
-
Palladium on carbon (10 wt% Pd/C)
-
Ethanol or Ethyl Acetate (reagent grade)
-
Hydrogen gas
Procedure:
-
In a hydrogenation flask, dissolve 1-Allyl-1H-benzo[d]triazole (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Carefully add 10 wt% Pd/C (5-10 mol% Pd).
-
Seal the flask and purge with nitrogen or argon, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as required) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Quantitative Data (Adapted from similar systems):
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Pd/C | 5 | Ethanol | 25 | 4-12 | >95 |
| PtO2 | 2 | Ethyl Acetate | 25 | 6-18 | >95 |
| Rh/C | 5 | Methanol | 25 | 2-8 | >95 |
Protocol 2: Olefin Metathesis (Cross-Metathesis Example)
Objective: To perform a cross-metathesis reaction between 1-Allyl-1H-benzo[d]triazole and a partner alkene.
Materials:
-
1-Allyl-1H-benzo[d]triazole
-
Partner alkene (e.g., butyl acrylate)
-
Grubbs' 2nd Generation Catalyst or a triazole-modified Ru-carbene complex (TA-Ru)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-Allyl-1H-benzo[d]triazole (1.0 eq) and the partner alkene (1.2-2.0 eq).
-
Dissolve the substrates in anhydrous DCM.
-
Add the Grubbs' catalyst (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture and purify the residue by column chromatography.
Quantitative Data (Adapted from similar systems):
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Grubbs' 2nd Gen. | 2-5 | DCM | 40 | 12-24 | 60-85 |
| Hoveyda-Grubbs' 2nd Gen. | 2-5 | Toluene | 60-80 | 12-24 | 65-90 |
| TA-Ru Catalyst | 1-3 | Toluene | 80 | 6-12 | 70-95 |
Protocol 3: Rhodium-Catalyzed Hydroformylation
Objective: To synthesize the corresponding aldehydes from 1-Allyl-1H-benzo[d]triazole.
Materials:
-
1-Allyl-1H-benzo[d]triazole
-
Rh(acac)(CO)2
-
Phosphine ligand (e.g., Xantphos or a similar wide bite-angle ligand)
-
Toluene, anhydrous
-
Syngas (1:1 mixture of CO and H2)
Procedure:
-
In a high-pressure autoclave, add Rh(acac)(CO)2 (0.1-1 mol%) and the phosphine ligand (1.2-2.0 eq relative to Rh).
-
Add a solution of 1-Allyl-1H-benzo[d]triazole (1.0 eq) in anhydrous toluene.
-
Seal the autoclave, purge several times with syngas.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction by taking aliquots (if possible) and analyzing by GC-MS or NMR.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the syngas.
-
Concentrate the reaction mixture and purify the resulting aldehydes by column chromatography.
Quantitative Data (Adapted from similar systems):
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | l:b ratio |
| Rh(acac)(CO)2 / Xantphos | 0.5 | Toluene | 100 | 20 | 12 | >95:5 |
| Rh(acac)(CO)2 / BIPHEPHOS | 0.5 | Toluene | 80 | 20 | 18 | 90:10 |
| [Rh(COD)Cl]2 / TPPTS (in biphasic system) | 1 | Toluene/Water | 100 | 50 | 6 | 98:2 |
Disclaimer: The provided protocols and quantitative data are for informational purposes and are based on analogous reactions reported in the chemical literature. These may require significant optimization for the specific substrate 1-Allyl-1H-benzo[d]triazole. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
How to increase the reaction rate of allyl benzotriazole addition
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction rate of allyl benzotriazole addition.
Frequently Asked Questions (FAQs)
Q1: My rhodium-catalyzed allyl benzotriazole addition is running very slowly, even at high temperatures. What is the most likely cause and how can I fix it?
A1: A common issue with rhodium-catalyzed couplings of benzotriazoles and allenes is substrate inhibition caused by benzotriazole itself.[1] High concentrations of benzotriazole can lead to slower reactions.[1] Additionally, the reaction can be slow if the catalytic cycle is inefficient.
To address this, the introduction of an external proton source can significantly accelerate the reaction. This is because a key step in the catalytic cycle involves proton shuttling.[1][2] Adding a proton source like Pyridinium p-toluenesulfonate (PPTS) can facilitate this step, leading to a dramatic increase in the reaction rate.[1][2] In fact, the addition of PPTS has been shown to reduce the required reaction temperature from 80°C to room temperature while also shortening the reaction time.[1]
Q2: I am observing the formation of N1 and N2 isomers. How can I control the regioselectivity of the reaction?
A2: The regioselectivity of the rhodium-catalyzed addition of benzotriazole to allenes is primarily controlled by the choice of the diphosphine ligand on the rhodium catalyst.[1][2]
-
For N1-selectivity , using a phosphine-oxide-based chiral ligand like JoSPOPhos is highly effective, yielding almost exclusively the N1-allyl benzotriazole.[1][2]
-
For N2-selectivity , an achiral ligand such as DPEPhos will predominantly yield the N2-functionalized product.[1][2]
Therefore, by selecting the appropriate ligand, you can steer the reaction towards the desired isomer.
Q3: What is the optimal type of catalyst for this reaction?
A3: Rhodium complexes are highly effective catalysts for the coupling of benzotriazoles and allenes.[1][2][3] The specific choice of ligand is crucial for both selectivity and reactivity (see Q2). Mechanistic studies suggest that cationic rhodium species are particularly relevant for catalysis.[1][2] These can be formed in situ from a neutral precatalyst like [Rh(μ-Cl)(DPEPhos)]2 or by using a cationic precursor directly.[1][2]
Q4: Can I run the reaction at a lower temperature to avoid side reactions?
A4: Yes. While initial protocols required high temperatures (e.g., 80°C), recent mechanistic insights have enabled significant optimization.[1] By adding a proton source such as PPTS to facilitate the proton shuttling step, the reaction can be performed efficiently at room temperature, which also reduces the likelihood of side reactions and decomposition.[1]
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during allyl benzotriazole addition reactions.
| Issue | Potential Cause | Recommended Solution |
| Slow or Stalled Reaction | 1. Substrate Inhibition: High concentration of benzotriazole.[1] 2. Inefficient Proton Shuttling: The proton transfer step is rate-limiting.[1][2] 3. Catalyst Deactivation: Formation of an inactive rhodium species.[1][2] 4. Low Temperature: The reaction may require thermal energy if not optimized.[1] | 1. Optimize Stoichiometry: Use a lower initial concentration of benzotriazole. A 1:1 ratio of benzotriazole to allene with the catalyst has been shown to be effective.[1] 2. Add a Proton Source: Introduce an additive like Pyridinium p-toluenesulfonate (PPTS) to the reaction mixture.[1][2] 3. Use Cationic Catalyst Precursors: Employing a cationic rhodium precursor may improve catalyst stability and activity.[1][2] 4. Optimize Temperature or Additives: If a proton source is not used, a higher temperature (e.g., 80°C) may be necessary. With PPTS, the reaction can run at room temperature.[1] |
| Low Yield | 1. Incomplete Conversion: See "Slow or Stalled Reaction". 2. Reagent Quality: Degradation of starting materials. 3. Improper Solvent: The solvent may not be optimal for the reaction. | 1. Implement solutions for slow reactions. 2. Verify Reagent Purity: Check the purity of benzotriazole and the allyl source. 3. Solvent Selection: 1,2-dichloroethane (1,2-DCE) is a commonly used and effective solvent for this reaction.[1][2] |
| Formation of Isomeric Mixture | Incorrect Ligand Choice: The ligand on the rhodium catalyst dictates the N1/N2 selectivity.[1][2] | Select the Appropriate Ligand: - For N1-allyl benzotriazole, use the JoSPOPhos ligand.[1][2] - For N2-allyl benzotriazole, use the DPEPhos ligand.[1][2] |
Experimental Protocols
Optimized Protocol for N2-Selective Allyl Benzotriazole Addition at Room Temperature
This protocol is based on the findings that a proton source can significantly accelerate the reaction, allowing for lower temperatures and shorter reaction times.[1]
Materials:
-
Benzotriazole (BTAH)
-
Allene substrate (e.g., cyclohexyl allene)
-
Rhodium precatalyst: [Rh(μ-Cl)(DPEPhos)]2
-
Pyridinium p-toluenesulfonate (PPTS)
-
Solvent: 1,2-dichloroethane (1,2-DCE), anhydrous
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the rhodium precatalyst [Rh(μ-Cl)(DPEPhos)]2 in anhydrous 1,2-DCE.
-
Add benzotriazole and the allene substrate to the reaction mixture. A typical ratio would be approximately 20 equivalents of each substrate relative to the rhodium catalyst.
-
Add PPTS as an external proton source.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or NMR). The reaction with low substrate concentrations has been observed to reach full conversion in approximately 300 minutes at room temperature.[1]
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Visual Guides
Troubleshooting Workflow for Slow Allyl Benzotriazole Addition
This diagram outlines the decision-making process for troubleshooting a slow reaction.
Caption: Troubleshooting logic for a slow reaction.
Optimized Experimental Workflow
This diagram illustrates the key steps in the optimized experimental protocol.
References
Technical Support Center: Purification of 1-Allyl-1H-benzo[d]triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-Allyl-1H-benzo[d]triazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude 1-Allyl-1H-benzo[d]triazole synthesis?
The synthesis of 1-Allyl-1H-benzo[d]triazole, typically via N-alkylation of benzotriazole with an allyl halide (e.g., allyl bromide), can result in several common impurities. The most significant is the formation of the undesired regioisomer, 2-Allyl-2H-benzo[d]triazole. Other common impurities include unreacted starting materials, such as benzotriazole and allyl bromide, and residual solvents from the reaction workup.[1][2]
Q2: My crude product is a discolored oil and is difficult to handle. What is the likely cause and what should I do?
An oily or discolored crude product often indicates the presence of significant impurities, particularly the 2-allyl isomer and residual solvent.[1] The mixture of N1 and N2 isomers can depress the melting point, resulting in an oil or waxy solid. The first step is to ensure all volatile solvents are removed under reduced pressure. Following that, purification via column chromatography is the most effective method to separate the isomers and remove other non-volatile impurities.
Q3: How can I effectively separate the 1-Allyl-1H-benzo[d]triazole (N1) and 2-Allyl-2H-benzo[d]triazole (N2) isomers?
Separating N1 and N2 substituted benzotriazole isomers is a common challenge.[2][3] The most reliable and widely used method is silica gel column chromatography.[4][5] The two isomers have different polarities, allowing for their separation with an appropriate eluent system. Typically, a solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, provides good separation.
Q4: What is a suitable method for purifying the product if I suspect only minor impurities are present?
If the crude product is a solid and major isomeric contamination is not suspected, recrystallization can be an effective purification technique.[6] The key is to select a solvent in which 1-Allyl-1H-benzo[d]triazole is highly soluble when hot but sparingly soluble at room or cold temperatures.[7] Common solvents for recrystallizing triazole derivatives include ethanol or solvent mixtures like hexane/ethyl acetate.[5][8] Small-scale solubility tests are recommended to find the optimal solvent or solvent system.
Q5: My yield is very low after column chromatography. How can I improve it?
Low recovery from column chromatography can be due to several factors:
-
Improper Eluent Selection: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute from the column at all.
-
Product Adsorption: Highly polar products can irreversibly adsorb to the silica gel.
-
Sample Overloading: Using too much crude material for the column size can lead to poor separation and product loss.
-
Decomposition: Some compounds may be unstable on silica gel. While less common for this compound, it remains a possibility.
To improve yield, optimize the eluent system using Thin Layer Chromatography (TLC) before running the column to ensure good separation (Rf value between 0.2 and 0.4 is ideal). Ensure the column is packed properly and not overloaded.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Oily or Gummy Product | High concentration of the N2-isomer; Residual solvent. | 1. Ensure complete removal of solvent under vacuum.2. Purify via column chromatography to separate isomers.[4][5] |
| Persistent Impurities After Recrystallization | Impurity has similar solubility to the product; Cooling the solution too quickly, trapping impurities.[6] | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]2. If impurities persist, perform column chromatography. |
| No Crystals Form Upon Cooling | The solution is not saturated; The compound is too soluble in the chosen solvent.[7] | 1. Evaporate some solvent to increase the concentration and attempt cooling again.2. Add a non-polar "anti-solvent" dropwise until the solution becomes cloudy, then gently heat until clear and cool slowly.3. Scratch the inside of the flask with a glass rod to induce nucleation.[7] |
| Low Yield After Recrystallization | Too much solvent was used; The compound has significant solubility even in the cold solvent.[6] | 1. Use the absolute minimum amount of hot solvent required to dissolve the product.2. Ensure the solution is thoroughly cooled in an ice bath before filtration.3. Concentrate the mother liquor to recover a second crop of crystals.[6] |
| Two Spots on TLC After Synthesis | Formation of both N1 and N2 isomers. | This is expected. Proceed with column chromatography for separation. |
Purification Methodologies & Data
The following table summarizes common purification techniques for 1-Allyl-1H-benzo[d]triazole and related compounds.
| Purification Method | Key Parameters | Expected Purity | Typical Recovery | Notes |
| Column Chromatography | Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate Gradient (e.g., 15:1 to 10:1)[5] | >99% | 60-85% | Most effective method for separating N1 and N2 isomers. Monitor fractions by TLC. |
| Recrystallization | Solvent: Ethanol or Hexane/Ethyl Acetate[5][8] | >98% (if major isomer is already present) | 70-90% | Good for removing minor impurities from a solid crude product. Not effective for isomer separation. |
| Salt Formation & Wash | Reagents: Form an alkali metal salt, slurry in an alcohol, filter, and neutralize.[9] | Variable | Variable | A less common but potential method for removing certain types of impurities. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and elute with various ratios of hexane/ethyl acetate (e.g., 20:1, 15:1, 10:1) to find a system that gives good separation between the two main spots (product and isomer). The target product, 1-Allyl-1H-benzo[d]triazole, is generally the more polar and will have a lower Rf value than the N2 isomer.
-
Column Packing: Prepare a silica gel slurry in the least polar eluent mixture (e.g., 20:1 hexane/ethyl acetate) and pack it into a glass column of appropriate size.
-
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column.
-
Elution: Begin eluting with the least polar solvent mixture. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., to 15:1, then 10:1 hexane/ethyl acetate) to elute your target compound.
-
Isolation: Combine the pure fractions containing the desired product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 1-Allyl-1H-benzo[d]triazole.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.[8][10]
-
Decolorization (Optional): If the solution is highly colored, add a small spatula tip of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[7]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[11]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visual Workflow and Logic Diagrams
Caption: Purification workflow for crude 1-Allyl-1H-benzo[d]triazole.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Stability issues of 1-Allyl-1H-benzo[d]triazole under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Allyl-1H-benzo[d]triazole under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Troubleshooting Guide: Stability Issues of 1-Allyl-1H-benzo[d]triazole in Acidic Conditions
This guide provides a structured approach to identifying and resolving potential degradation of 1-Allyl-1H-benzo[d]triazole in the presence of acid.
Initial Observation: Suspected Degradation
If you suspect your compound is degrading, for instance, due to the appearance of new spots on a TLC plate, unexpected peaks in your HPLC or LC-MS chromatograms, or low recovery after an acidic workup, follow the troubleshooting workflow below.
Optimization of reaction conditions for functionalizing 1-Allyl-1H-benzo[d]triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 1-Allyl-1H-benzo[d]triazole. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 1-Allyl-1H-benzo[d]triazole for functionalization?
A1: 1-Allyl-1H-benzo[d]triazole offers two primary sites for functionalization: the allyl group and the benzotriazole ring . The allyl group is susceptible to reactions at the double bond and the allylic position. The benzotriazole ring can undergo electrophilic substitution on the benzene portion or reactions involving the triazole nitrogens, including N-alkylation and ring opening.
Q2: Can I achieve selective functionalization of either the allyl group or the benzotriazole ring?
A2: Yes, selective functionalization is achievable by carefully choosing the reaction conditions. For instance, reactions targeting the allyl group, such as palladium-catalyzed allylic substitutions, can often be performed under conditions that leave the benzotriazole ring intact. Conversely, electrophilic aromatic substitution on the benzotriazole ring can be achieved without reacting the allyl group if the conditions are controlled.
Q3: What are the common methods for N-alkylation of the benzotriazole ring if I want to introduce a different substituent at the N-1 or N-2 position?
A3: While your starting material is already N-allylated at the 1-position, further N-alkylation to form a benzotriazolium salt can occur. A typical procedure involves reacting the N-substituted benzotriazole with an alkylating agent like methyl iodide in a polar solvent such as ethanol, often in the presence of a base like aqueous KOH.[1][2]
Troubleshooting Guides
Palladium-Catalyzed Allylic Substitution (e.g., Tsuji-Trost Reaction)
Problem: Low yield or no reaction when attempting to substitute the allylic position.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium(0) catalyst is active. If using a Pd(II) precatalyst, ensure proper in-situ reduction. Consider using a more active catalyst system, such as [Pd(allyl)Cl]₂ with a phosphine ligand like PPh₃.[3] |
| Poor Leaving Group | If your substrate has a poor leaving group at the allylic position (after initial modification of the allyl group), the reaction may not proceed. Convert the hydroxyl group (from hydroboration/oxidation) to a better leaving group like an acetate or carbonate. |
| Incorrect Ligand Choice | The ligand choice is crucial for catalyst activity and selectivity. For allylic substitutions, phosphine ligands are common. The choice of ligand can also influence regioselectivity. |
| Solvent Effects | The polarity of the solvent can significantly impact the reaction rate. Screen polar aprotic solvents like THF, DMF, or acetonitrile. |
Experimental Protocol: Palladium-Catalyzed Allylic Amination (General)
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1-allyl-1H-benzo[d]triazole derivative (with an appropriate leaving group on the allyl chain) in a suitable solvent (e.g., THF).
-
Add the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2-5 mol%) and the chosen ligand (e.g., PPh₃, 8-20 mol%).
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Add the nucleophile (e.g., morpholine or an aniline derivative, 1.1-1.5 equivalents).
-
If necessary, add a base (e.g., K₂CO₃ or Et₃N).
-
Stir the reaction at the optimized temperature (room temperature to reflux) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.
Electrophilic Aromatic Substitution on the Benzotriazole Ring
Problem: Poor regioselectivity or low yields during nitration or halogenation.
| Potential Cause | Troubleshooting Step |
| Harsh Reaction Conditions | High temperatures and strong acids can lead to side reactions and decomposition. Start with milder conditions (e.g., lower temperature, less concentrated acid) and gradually increase the intensity. For nitration, a mixture of H₂SO₄/KNO₃ at controlled temperatures can be effective.[4] |
| Incorrect Nitrating Agent | The choice of nitrating agent can influence the outcome. Besides the standard H₂SO₄/HNO₃, consider alternatives that might offer better control. |
| Substituent Directing Effects | The N-allyl group will influence the position of electrophilic attack. The nitration of 1H-benzotriazole itself typically yields the 4-nitro and 7-nitro isomers.[4] Expect a mixture of products and optimize separation techniques. |
Experimental Protocol: Nitration of a Benzotriazole Derivative
-
To a stirred solution of the 1-allyl-1H-benzo[d]triazole in concentrated sulfuric acid, cool the mixture in an ice bath.
-
Slowly add a nitrating agent (e.g., potassium nitrate or concentrated nitric acid) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 60 °C) for a specified time, monitoring the reaction progress by TLC.[4]
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the isomers.
Deprotonation and Alkylation at the Allylic Position
Problem: Deprotonation occurs at the benzotriazole ring instead of the allylic C-H bond.
| Potential Cause | Troubleshooting Step |
| Acidity of Protons | The protons on the benzene ring of the benzotriazole can be acidic, especially in the presence of strong bases.[5] Using a hindered, non-nucleophilic base like LDA at low temperatures can favor deprotonation at the less sterically hindered allylic position. |
| Base Strength and Type | A very strong base is required to deprotonate the allylic C-H bond. n-Butyllithium or a mixed lithium-zinc base may be effective.[5] The choice of base can significantly influence the site of deprotonation. |
| Reaction Temperature | Perform the deprotonation at low temperatures (e.g., -78 °C) to increase selectivity and prevent side reactions. |
Data Summary
Table 1: Optimized Conditions for N-Alkylation of Benzotriazole to Form a Benzotriazolium Salt
| Entry | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | CH₃I | 10% aq. KOH | EtOH | Reflux | 1 | 75 | [1][2] |
| 2 | Allyl Chloride | 10% aq. KOH | EtOH | Reflux | 1 | - | [1][2] |
Table 2: Conditions for Regioselective Nitration of Substituted 1H-Benzotriazoles
| Entry | Substrate | Nitrating Agent | Temperature | Time (h) | Product | Yield (%) | Reference |
| 1 | 5-chloro-1H-benzotriazole | H₂SO₄/HNO₃ | 60 °C | 1 | 6-chloro-7-nitro-1H-benzotriazole | 83 | [4] |
| 2 | 1H-benzotriazole-5-carboxylic acid | H₂SO₄/HNO₃ | 90 °C | 2 | 7-nitro-1H-benzotriazole-5-carboxylic acid | 48 | [4] |
Visualizations
Caption: Reaction pathways for functionalizing 1-Allyl-1H-benzo[d]triazole.
Caption: Troubleshooting logic for Pd-catalyzed allylic substitution.
References
- 1. 3-Allyl-1-methyl-1H-benzotriazol-3-ium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Production of 1-Allyl-1H-benzo[d]triazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Allyl-1H-benzo[d]triazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-Allyl-1H-benzo[d]triazole?
A1: The most prevalent laboratory method is the N-alkylation of 1H-benzo[d]triazole with an allyl halide, typically allyl bromide, in the presence of a base and a suitable solvent. Common bases include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[1][2] Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be employed to improve reaction rates and yields, especially in biphasic or solvent-free conditions.[2][3]
Q2: What are the main products formed during the synthesis?
A2: The reaction between benzotriazole and allyl bromide typically yields a mixture of two constitutional isomers: 1-Allyl-1H-benzo[d]triazole (the desired N1-isomer) and 2-Allyl-2H-benzo[d]triazole (the N2-isomer). The N1-isomer is generally the major product.[4][5]
Q3: Why is the formation of the N2-isomer a concern for scale-up?
A3: The formation of the N2-isomer complicates the purification process, as both isomers have similar physical properties. On a larger scale, separating these isomers can be challenging and costly, often requiring extensive chromatography, which may not be economically viable. This can lead to lower overall yields of the pure desired product and increased production costs.
Q4: What are the primary safety concerns when handling the reagents for this synthesis?
A4: Both benzotriazole and allyl bromide present notable safety hazards.
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1H-Benzo[d]triazole is harmful if swallowed and causes serious eye irritation. It is also toxic to aquatic life with long-lasting effects.[6][7]
-
Allyl bromide is a highly flammable liquid and vapor. It is toxic if swallowed or inhaled and causes severe skin burns and eye damage. It is also suspected of causing genetic defects and cancer. It is crucial to handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
Q5: Is 1-Allyl-1H-benzo[d]triazole thermally stable?
A5: Benzotriazole derivatives are generally considered to be thermally stable under normal conditions. However, benzotriazole itself can undergo exothermic decomposition at elevated temperatures. When scaling up, it is crucial to have precise temperature control to prevent runaway reactions and potential decomposition, especially if there are localized hot spots in the reactor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion of Benzotriazole | 1. Insufficient base or base is not strong enough.2. Poor mixing, especially in heterogeneous mixtures.3. Low reaction temperature.4. Deactivated allyl bromide due to improper storage. | 1. Use a slight excess of a strong base like powdered K₂CO₃ or NaOH.2. Ensure vigorous stirring to maintain a good suspension of the reagents.3. Consider gently heating the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate.4. Use freshly opened or properly stored allyl bromide. |
| High Proportion of N2-Isomer | 1. Reaction conditions (solvent, temperature, counter-ion) favoring N2-alkylation. | 1. While difficult to control completely, using a non-polar solvent and a potassium base may slightly favor N1-alkylation. Optimization of reaction conditions may be required. |
| Difficult Separation of N1 and N2 Isomers | 1. Similar polarities of the two isomers. | 1. Use a high-efficiency silica gel for column chromatography with a shallow gradient of a solvent system like ethyl acetate/hexanes.2. Consider a patented purification method involving the formation of an alkali metal salt of the triazole mixture, which may allow for fractional crystallization or differential solubility.[8] |
| Product is an Oil and Difficult to Handle | 1. Presence of residual solvent.2. Impurities depressing the melting point. | 1. Ensure complete removal of the solvent under high vacuum.2. Purify the product by column chromatography to remove impurities. |
| Reaction Stalls or is Sluggish at Scale | 1. Inefficient heat transfer in a larger reactor.2. Inadequate mixing for the increased volume. | 1. Ensure the reactor has adequate heating and cooling capacity to maintain the optimal reaction temperature.2. Use an appropriate overhead stirrer that can efficiently mix the heterogeneous reaction mixture at a larger scale. |
Experimental Protocols
Lab-Scale Synthesis of 1-Allyl-1H-benzo[d]triazole
This protocol is a representative method for laboratory-scale synthesis.
Materials:
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1H-Benzo[d]triazole (1.0 eq)
-
Allyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃), powdered (1.5 eq)
-
Acetone or Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
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Hexanes (for extraction and chromatography)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-benzo[d]triazole and anhydrous potassium carbonate.
-
Add a sufficient amount of acetone or acetonitrile to create a stirrable slurry.
-
Begin vigorous stirring and add allyl bromide dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (around 60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetone.
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Combine the filtrate and the washings, and remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.
Quantitative Data (Illustrative):
| Parameter | Value |
| Reactants | Benzotriazole (10g, 83.9 mmol), Allyl Bromide (8.0 mL, 92.3 mmol), K₂CO₃ (17.4g, 126 mmol) |
| Solvent Volume | 150 mL Acetone |
| Reaction Time | 6 hours |
| Typical Yield (Crude) | ~95% (mixture of isomers) |
| Yield (Pure N1-isomer after chromatography) | 60-75% |
| N1:N2 Isomer Ratio (Crude) | Typically ranges from 3:1 to 5:1 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of 1-Allyl-1H-benzo[d]triazole.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yields in the synthesis of 1-Allyl-1H-benzo[d]triazole.
References
- 1. tsijournals.com [tsijournals.com]
- 2. ijcrt.org [ijcrt.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
Preventing polymerization in reactions with 1-Allyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Allyl-1H-benzo[d]triazole. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the unwanted polymerization of this compound during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-Allyl-1H-benzo[d]triazole reaction mixture becoming viscous or solidifying?
A1: An increase in viscosity or solidification of your reaction mixture is a primary indicator of undesired polymerization. The allyl group in 1-Allyl-1H-benzo[d]triazole is susceptible to free-radical polymerization, a process that can be initiated by heat, light, or the presence of radical-initiating impurities such as peroxides. This process, known as degradative chain transfer, is common for allyl monomers and leads to the formation of low molecular weight oligomers or polymers, reducing the yield of your desired product and complicating purification.[1][2]
Q2: What are the visual cues that indicate unwanted polymerization of 1-Allyl-1H-benzo[d]triazole is occurring?
A2: Besides increased viscosity, other signs of polymerization include:
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The formation of a gel, precipitate, or solid mass.
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The reaction mixture turning cloudy or turbid.
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Discoloration of the solution, often to a yellow or brown hue.[1]
Q3: How can I prevent the polymerization of 1-Allyl-1H-benzo[d]triazole during a reaction?
A3: The primary strategies to prevent polymerization involve controlling the reaction environment and using chemical inhibitors. Key preventative measures include:
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Use of Polymerization Inhibitors: Adding a small amount of a radical scavenger can effectively halt the polymerization chain reaction.
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Control of Reaction Conditions: Minimizing exposure to heat and UV light is crucial as these can initiate radical formation.
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Purification of Reagents and Solvents: Ensure that all starting materials and solvents are free from peroxides and other radical initiators.[1]
Q4: What specific inhibitors are recommended for reactions with 1-Allyl-1H-benzo[d]triazole?
A4: While specific data for 1-Allyl-1H-benzo[d]triazole is limited, inhibitors commonly used for allyl compounds are effective. These include butylated hydroxytoluene (BHT) and hydroquinone. These compounds act as radical scavengers, terminating the chain reaction that leads to polymerization. The choice of inhibitor may depend on the specific reaction conditions and the ease of removal during product purification.
Q5: How does the benzotriazole moiety affect the polymerization of the allyl group?
A5: The benzotriazole group is a versatile synthetic auxiliary with both electron-donating and electron-attracting capabilities.[3] While direct studies on its effect on allyl polymerization are scarce, the aromatic system could potentially influence the reactivity of the allyl group. It is crucial to consider the compatibility of reaction conditions with the stability of the benzotriazole ring.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting polymerization issues in your reactions involving 1-Allyl-1H-benzo[d]triazole.
Problem: Increased viscosity or solidification of the reaction mixture.
Immediate Actions:
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Immediately cool the reaction mixture in an ice bath to slow the rate of polymerization.[1]
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If possible, add a radical inhibitor such as a solution of BHT or hydroquinone directly to the flask.[1]
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Dilute the reaction mixture with a compatible, peroxide-free solvent to reduce the monomer concentration and improve stirring.
Root Cause Analysis and Long-Term Prevention:
| Potential Cause | Corrective and Preventative Actions |
| High Reaction Temperature | - Monitor the reaction temperature closely. - Consider running the reaction at a lower temperature if the protocol allows. - Ensure efficient stirring to dissipate localized heat. |
| Presence of Radical Initiators | - Test all reagents and solvents for the presence of peroxides and purify if necessary. - Protect the reaction from light by covering the flask with aluminum foil.[1] |
| Atmospheric Oxygen | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. |
| Insufficient Inhibition | - Add a suitable inhibitor at the start of the reaction. - The typical concentration for inhibitors like BHT or hydroquinone is in the range of 100-500 ppm. |
| Contaminated Starting Material | - If the 1-Allyl-1H-benzo[d]triazole has been stored for an extended period or improperly, it may contain oligomers. - Purify the starting material by vacuum distillation or column chromatography before use. |
Quantitative Data on Inhibitor Effectiveness
The following table summarizes the effectiveness of common radical inhibitors in preventing the polymerization of vinyl monomers, which serves as a useful reference for allyl compounds like 1-Allyl-1H-benzo[d]triazole. The "induction period" refers to the time before polymerization begins under specific conditions.
| Inhibitor | Typical Concentration (ppm) | Induction Period (minutes) at 100°C for Methyl Acrylate | Notes |
| Phenothiazine | 200 | > 120 | Highly effective, but may cause discoloration. |
| para-Methoxy phenol (MEHQ) | 200 | 35 | Common storage inhibitor for vinyl monomers. |
| Butylated Hydroxytoluene (BHT) | 200 | Not specified, but widely used | A non-volatile inhibitor, suitable for preventing polymerization during heating steps like solvent evaporation.[1] |
| Hydroquinone (HQ) | 200 | Not specified, but widely used | A common and effective radical scavenger.[1] |
Data for methyl acrylate is presented as a representative vinyl monomer. Effectiveness can vary based on the specific monomer and reaction conditions.
Experimental Protocols
General Protocol for a Reaction Involving 1-Allyl-1H-benzo[d]triazole with Polymerization Prevention
This protocol provides a general workflow for a reaction, such as an alkylation or cross-coupling, involving 1-Allyl-1H-benzo[d]triazole, with integrated steps to mitigate polymerization.
Materials:
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1-Allyl-1H-benzo[d]triazole (purified if necessary)
-
Reaction solvent (peroxide-free)
-
Other reagents for the specific transformation
-
Radical inhibitor (e.g., BHT or hydroquinone)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere Setup: Assemble the reaction glassware and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove atmospheric oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Initial Inhibition: To the reaction flask, add the 1-Allyl-1H-benzo[d]triazole and the peroxide-free solvent. Before adding other reagents, introduce the radical inhibitor (e.g., 200 ppm of BHT).
-
Reagent Addition: Add the other reagents to the reaction mixture as required by your specific protocol.
-
Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath and monitor the internal reaction temperature closely. Avoid overheating.
-
Light Protection: If the reaction is sensitive to light or if you are not using an inhibitor, wrap the reaction flask in aluminum foil.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR). Be vigilant for any visual signs of polymerization.
-
Workup with Inhibition: Upon reaction completion, if the product is to be concentrated under reduced pressure, consider adding a non-volatile inhibitor like BHT to prevent polymerization during this heating step.[1]
-
Purification: Purify the product using an appropriate method such as column chromatography or distillation.
-
Storage: Store the purified 1-Allyl-1H-benzo[d]triazole in a cool, dark place, preferably under an inert atmosphere, and consider adding a small amount of an inhibitor for long-term stability.[1]
Visualizations
Caption: Free radical polymerization and inhibition pathway.
Caption: Experimental workflow for preventing polymerization.
Caption: Troubleshooting decision tree for polymerization issues.
References
Validation & Comparative
A Comparative 1H NMR Analysis of 1-Allyl-1H-benzo[d]triazole and its Isomer
A detailed 1H NMR spectroscopic comparison of 1-Allyl-1H-benzo[d]triazole and its structural isomer, 2-Allyl-1H-benzo[d]triazole, reveals distinct chemical shift patterns that allow for their unambiguous differentiation. This guide provides a summary of their 1H NMR data, a detailed experimental protocol for acquiring such data, and a logical workflow for the analysis.
The position of the allyl group on the benzotriazole ring system significantly influences the electronic environment of the protons, leading to characteristic differences in their resonance frequencies in 1H NMR spectroscopy. These differences are most pronounced for the protons of the benzotriazole core and the methylene protons of the allyl group.
Performance Comparison: 1H NMR Data
The 1H NMR spectral data for 1-Allyl-1H-benzo[d]triazole and its 2-allyl isomer are summarized in the table below. The data highlights the key differences in chemical shifts (δ) and coupling constants (J), which are crucial for the structural elucidation of these isomers.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-Allyl-1H-benzo[d]triazole | H-4 | 8.08 | d | 8.3 |
| H-7 | 7.85 | d | 8.3 | |
| H-5, H-6 | 7.59 - 7.42 | m | ||
| H-1' | 6.20 - 6.07 | m | ||
| H-2' (trans) | 5.31 | d | 10.5 | |
| H-2' (cis) | 5.25 | d | 17.2 | |
| -CH2- | 5.15 | d | 6.4 | |
| 2-Allyl-1H-benzo[d]triazole | H-4, H-7 | 7.89 | AA'BB' | |
| H-5, H-6 | 7.39 | AA'BB' | ||
| H-1' | 6.28 - 6.15 | m | ||
| H-2' (trans) | 5.35 | d | 10.4 | |
| H-2' (cis) | 5.26 | d | 17.2 | |
| -CH2- | 5.23 | d | 6.0 |
Note: The chemical shifts and coupling constants are typically recorded in deuterated chloroform (CDCl3) and can vary slightly depending on the solvent and concentration.
Experimental Protocol
A detailed methodology for the 1H NMR analysis of N-allyl benzotriazoles is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 1-Allyl-1H-benzo[d]triazole or 2-Allyl-1H-benzo[d]triazole sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 1H NMR spectra are to be recorded on a 400 MHz (or higher field) spectrometer.
-
The spectrometer should be locked to the deuterium signal of the CDCl3.
-
The temperature should be maintained at 298 K.
3. Data Acquisition:
-
Acquire the 1H NMR spectrum with the following typical parameters:
-
Number of scans: 16-32
-
Spectral width: 16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) and measure the coupling constants (J) in Hertz.
Experimental Workflow
The logical workflow for the 1H NMR analysis, from sample preparation to the final data interpretation and comparison, is illustrated in the following diagram.
Caption: Workflow for 1H NMR analysis of N-allyl benzotriazole isomers.
A Researcher's Guide to the 13C NMR Spectral Assignment of 1-Allyl-1H-benzo[d]triazole
For researchers and professionals in drug development and organic synthesis, accurate spectral assignment is paramount for the structural elucidation of novel compounds. This guide provides a comparative analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-Allyl-1H-benzo[d]triazole against the experimentally determined spectrum of the parent compound, 1H-benzo[d]triazole. This comparison offers valuable insights into the influence of the N-allyl substituent on the chemical shifts of the benzotriazole core, aiding in the precise assignment of carbon signals.
Data Presentation: A Comparative Analysis of Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for 1-Allyl-1H-benzo[d]triazole and the experimental values for 1H-benzo[d]triazole. The predicted values were obtained using advanced computational algorithms that provide a reliable estimation of the spectral data.
| Carbon Atom | Predicted Chemical Shift (ppm) for 1-Allyl-1H-benzo[d]triazole | Experimental Chemical Shift (ppm) for 1H-benzo[d]triazole |
| C-3a | 145.8 | 145.9 |
| C-7a | 132.5 | 132.7 |
| C-4 | 128.1 | 127.8 |
| C-5 | 124.5 | 124.2 |
| C-6 | 120.0 | 119.7 |
| C-7 | 110.9 | 111.5 |
| C-1' (Allyl CH₂) | 50.5 | - |
| C-2' (Allyl CH) | 131.7 | - |
| C-3' (Allyl CH₂) | 119.2 | - |
Note: Predicted values can vary slightly between different software and calculation methods. The experimental data for 1H-benzo[d]triazole is provided as a reference.
Spectral Assignment Workflow
The logical process for assigning the ¹³C NMR signals of 1-Allyl-1H-benzo[d]triazole can be visualized through the following workflow diagram. This process involves a combination of predicting the spectrum, comparing it with related known compounds, and utilizing various NMR techniques for confirmation.
Caption: Workflow for the ¹³C NMR spectral assignment of 1-Allyl-1H-benzo[d]triazole.
Experimental Protocols
A standard protocol for acquiring a ¹³C NMR spectrum is outlined below. This methodology is widely applicable for the characterization of organic molecules like 1-Allyl-1H-benzo[d]triazole.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the solid sample or 50-100 µL of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
NMR Spectrometer Setup:
-
The ¹³C NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
A standard broadband probe is used.
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is used.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient for most organic compounds.
-
Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction and baseline correction are applied to the resulting spectrum.
-
The chemical shifts are referenced to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
This guide provides a foundational framework for the ¹³C NMR spectral assignment of 1-Allyl-1H-benzo[d]triazole. By leveraging predictive tools and comparing with known analogs, researchers can confidently elucidate the structure of this and similar molecules. The provided experimental protocol ensures the acquisition of high-quality data, which is the cornerstone of accurate spectral interpretation.
Validating the Functional Groups of 1-Allyl-1H-benzo[d]triazole using FTIR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected Fourier-Transform Infrared (FTIR) spectroscopic data for 1-Allyl-1H-benzo[d]triazole against a known reference, benzotriazole. This analysis serves to validate the presence of key functional groups introduced during the allylation of the benzotriazole ring. Detailed experimental protocols and a logical workflow for this validation are also presented.
Introduction to Functional Group Validation
FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint." By comparing the FTIR spectrum of a synthesized compound, such as 1-Allyl-1H-benzo[d]triazole, with that of its precursor, benzotriazole, and with known characteristic absorption frequencies, we can confirm the successful introduction of the allyl group.
Comparative Analysis of FTIR Spectral Data
The primary modification in synthesizing 1-Allyl-1H-benzo[d]triazole from benzotriazole is the substitution of the N-H bond with an N-allyl group. This structural change is expected to result in the disappearance of the N-H stretching vibration and the appearance of characteristic peaks corresponding to the allyl group's C=C and =C-H bonds.
Below is a summary of the expected and reported vibrational frequencies.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) for 1-Allyl-1H-benzo[d]triazole | Reported Wavenumber (cm⁻¹) for Benzotriazole | Citation(s) for Benzotriazole Data |
| Benzotriazole Ring | ||||
| N-H | Stretching | Absent | ~3345 | [1][2] |
| Aromatic C-H | Stretching | ~3100 - 3000 | ~3053 | [2] |
| C=C (Aromatic) | Stretching | ~1600, ~1490, ~1450 | ~1607, ~1496, ~1457 | [3] |
| N=N | Stretching/Bending | ~1416 | ~1247 | [2][3] |
| C-N | Stretching | ~1228 | ~1207 | [1][3] |
| Aromatic C-H | Out-of-plane Bending | ~750 | ~774, ~743 | [1] |
| Allyl Group | ||||
| =C-H | Stretching | ~3080 | Absent | |
| C=C | Stretching | ~1645 | Absent | |
| =C-H | Bending (out-of-plane) | ~990 and ~915 | Absent | |
| Aliphatic C-H | Stretching | ~2980 - 2850 | Absent |
Note: The exact positions of the peaks for 1-Allyl-1H-benzo[d]triazole are predictive and may vary slightly in an experimental spectrum.
Experimental Workflow for Functional Group Validation
The process of validating the functional groups of 1-Allyl-1H-benzo[d]triazole using FTIR spectroscopy follows a systematic workflow. This involves sample preparation, data acquisition, and spectral analysis.
Caption: Workflow for FTIR-based functional group validation.
Detailed Experimental Protocol
This protocol outlines the procedure for obtaining an FTIR spectrum of a solid organic compound like 1-Allyl-1H-benzo[d]triazole using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
1-Allyl-1H-benzo[d]triazole sample (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Ensure the ATR accessory is clean and free from any previous sample residue. Clean the crystal surface with a lint-free wipe moistened with a suitable solvent and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum.[4] This spectrum will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the instrument itself, which will be subtracted from the sample spectrum.
-
Typical scan parameters are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹ with an accumulation of 16 to 32 scans.[4]
-
-
Sample Spectrum Acquisition:
-
Place a small amount of the 1-Allyl-1H-benzo[d]triazole powder onto the ATR crystal, ensuring the crystal surface is completely covered.[4]
-
Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.[4]
-
Collect the sample spectrum using the same scan parameters as the background scan. The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After data collection, release the pressure clamp and remove the bulk of the sample.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent to remove all traces of the sample.
-
Conclusion
The validation of the synthesis of 1-Allyl-1H-benzo[d]triazole can be effectively achieved through FTIR spectroscopy. The key spectral evidence for a successful reaction is the disappearance of the N-H stretching band characteristic of the benzotriazole starting material and the appearance of new absorption bands corresponding to the allyl group's =C-H and C=C stretching and bending vibrations. By following the detailed experimental protocol and comparative data analysis presented in this guide, researchers can confidently confirm the functional group transformation in their synthesized product.
References
Comparative Mass Spectrometry Analysis of 1-Allyl-1H-benzo[d]triazole and Alternative Corrosion Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 1-Allyl-1H-benzo[d]triazole, a compound of interest in corrosion inhibition and synthetic chemistry, against its common alternative, Tolyltriazole. The following sections detail the predicted fragmentation patterns based on established principles for related compounds, present a summary of quantitative data for analytical methods, and provide comprehensive experimental protocols for mass spectrometry analysis.
Predicted Mass Spectrometry Fragmentation
While a publicly available, experimentally determined mass spectrum for 1-Allyl-1H-benzo[d]triazole is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted based on the well-documented behavior of 1-alkyl-1H-benzotriazoles. For 1-substituted benzotriazoles, mass spectrometry typically reveals a weak molecular ion peak and a prominent base peak at m/z 104. This characteristic fragmentation is attributed to the facile loss of a neutral nitrogen molecule (N₂) followed by the cleavage of the alkyl substituent.
1-Allyl-1H-benzo[d]triazole:
-
Molecular Ion (M+) : The molecular weight of 1-Allyl-1H-benzo[d]triazole is 159.19 g/mol . The molecular ion peak at m/z 159 is expected to be of low intensity.
-
Key Fragmentation Pathways :
-
Loss of N₂ : The initial and most significant fragmentation is the loss of a nitrogen molecule (N₂), leading to a radical cation at m/z 131.
-
Formation of the m/z 104 ion : Subsequent loss of the allyl radical (•C₃H₅) from the m/z 131 fragment results in the highly stable ion at m/z 104. This is anticipated to be the base peak in the spectrum.
-
Allyl Cation : A peak at m/z 41, corresponding to the allyl cation ([C₃H₅]⁺), may also be observed.
-
Alternative Compound: Tolyltriazole (a mixture of 4- and 5-methyl-1H-benzotriazole)
Tolyltriazole is a widely used corrosion inhibitor and serves as a primary alternative to 1-Allyl-1H-benzo[d]triazole.[1] Its mass spectrum is well-characterized and provides a benchmark for comparison.
-
Molecular Ion (M+) : The molecular weight of Tolyltriazole is 133.15 g/mol . The molecular ion peak at m/z 133 is typically observed.
-
Key Fragmentation Pathways : Similar to other 1-substituted benzotriazoles, the fragmentation of the methyl-substituted isomer is expected to involve the loss of N₂ to form an ion at m/z 105, followed by the loss of a hydrogen radical to form the stable ion at m/z 104.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of benzotriazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). These values are indicative of the performance of established analytical methods for these compounds in environmental samples.[2][3]
| Compound | Abbreviation | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Relative Standard Deviation (%) |
| 1H-Benzotriazole | BTri | 0.007 - 0.080 | 93 - 172 | < 10 |
| 4-Methyl-1H-benzotriazole | 4-TTri | 0.007 - 0.080 | 93 - 172 | < 10 |
| 5-Methyl-1H-benzotriazole | 5-TTri | 0.007 - 0.080 | 93 - 172 | < 10 |
| 5,6-Dimethyl-1H-benzotriazole | XTri | 0.007 - 0.080 | 93 - 172 | < 10 |
| 5-Chloro-1H-benzotriazole | 5-ClBTri | 0.007 - 0.080 | 93 - 172 | < 10 |
Experimental Protocols
The following are detailed methodologies for the mass spectrometry analysis of benzotriazole derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Benzotriazole Derivatives
This protocol is adapted from established methods for the analysis of benzotriazoles in water samples.[3]
1. Sample Preparation (Concurrent Acetylation-Dispersive Liquid-Liquid Microextraction - DLLME)
-
To a 10 mL water sample, add 1 mL of Na₂HPO₄ (8%, w/v).
-
Prepare a ternary acetylation-microextraction mixture consisting of 100 µL of acetic anhydride (derivatization agent), 1.5 mL of acetonitrile (disperser solvent), and 60 µL of toluene (extraction solvent).
-
Rapidly inject the ternary mixture into the sample vial.
-
A cloudy solution will form. Centrifuge for 5 minutes at 3500 rpm.
-
Collect the sedimented phase (toluene) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 7890A or equivalent.
-
Mass Spectrometer : Agilent 5975C or equivalent.
-
Column : HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program :
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp 1: 25 °C/min to 150 °C.
-
Ramp 2: 10 °C/min to 200 °C.
-
Ramp 3: 20 °C/min to 300 °C, hold for 5 min.
-
-
Injector : Splitless mode at 280 °C.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
MS Interface Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Full scan (m/z 50-350) or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Visualizations
Caption: Predicted EI-MS fragmentation pathway of 1-Allyl-1H-benzo[d]triazole.
Caption: General experimental workflow for GC-MS analysis of benzotriazole derivatives.
References
A Comparative Study: 1-Allyl-1H-benzo[d]triazole vs. 2-Allyl-1H-benzo[d]triazole for Drug Development Professionals
An in-depth analysis of the synthesis, structural characteristics, and potential biological relevance of two key benzotriazole isomers.
This guide provides a comparative overview of 1-allyl-1H-benzo[d]triazole and 2-allyl-1H-benzo[d]triazole, two isomeric compounds with significant potential in the field of medicinal chemistry. Benzotriazole and its derivatives are a well-established class of heterocyclic compounds that have garnered considerable interest from researchers due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The position of the substituent on the triazole ring can significantly influence the molecule's steric and electronic properties, thereby affecting its reactivity and biological efficacy. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these two isomers, supported by experimental data and detailed protocols.
Synthesis and Structural Elucidation
The alkylation of 1H-benzo[d]triazole with an allyl halide, such as allyl bromide, typically yields a mixture of the N1 and N2 substituted isomers, 1-allyl-1H-benzo[d]triazole and 2-allyl-1H-benzo[d]triazole, respectively.[5] The ratio of these isomers can be influenced by reaction conditions such as the solvent, base, and temperature. The separation of the two isomers is generally achieved using column chromatography.
dot
Caption: General workflow for the synthesis and separation of 1-allyl and 2-allyl-1H-benzo[d]triazole.
The structural differences between the two isomers can be readily distinguished by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum, the symmetry of the 2-allyl isomer results in a simpler aromatic region compared to the 1-allyl isomer.
Comparative Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and representative spectroscopic data for the two isomers.
| Property | 1-Allyl-1H-benzo[d]triazole | 2-Allyl-1H-benzo[d]triazole |
| Molecular Formula | C₉H₉N₃ | C₉H₉N₃ |
| Molecular Weight | 159.19 g/mol | 159.19 g/mol |
| Appearance | Colorless to pale yellow oil | White to off-white solid |
| ¹H NMR (CDCl₃, δ ppm) | ~8.05 (d, 1H), 7.6-7.3 (m, 3H), 6.1-5.9 (m, 1H), 5.3-5.1 (m, 2H), 5.0 (d, 2H) | ~7.8 (m, 2H), 7.3 (m, 2H), 6.2-6.0 (m, 1H), 5.4-5.2 (m, 2H), 5.1 (d, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~146.2, 132.7, 131.5, 127.5, 124.0, 120.0, 118.0, 109.7, 50.5 | ~144.5, 132.0, 126.5, 118.0, 56.0 |
| Key IR Peaks (cm⁻¹) | ~3080, 2980, 1645, 1610, 1500, 1230, 930, 750 | ~3080, 2980, 1645, 1570, 1450, 1010, 740 |
Experimental Protocols
General Synthesis of 1-Allyl and 2-Allyl-1H-benzo[d]triazole
Materials:
-
1H-Benzo[d]triazole
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-benzo[d]triazole (1.0 eq) in DMF, anhydrous K₂CO₃ (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Allyl bromide (1.2 eq) is added dropwise to the suspension, and the reaction mixture is stirred at room temperature for 24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield a crude mixture of the two isomers.
Separation of Isomers
The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-allyl and 2-allyl isomers. The 2-allyl isomer is typically less polar and elutes first.
Comparative Reactivity and Stability
The difference in the point of attachment of the allyl group leads to distinct electronic and steric environments for the two isomers, which in turn affects their reactivity and stability.
-
Electronic Effects: The 1-substituted isomer is generally considered to be the thermodynamically more stable tautomer in the parent benzotriazole.[6] The N1 position is part of a pyrrole-like ring system, while the N2 position is part of a pyridine-like system. This difference in electronic character can influence the reactivity of the allyl group and the benzotriazole ring itself.
-
Steric Hindrance: The allyl group at the N1 position is in closer proximity to the benzene ring, which may result in greater steric hindrance for reactions involving this substituent compared to the more exposed N2-allyl group.
-
Reactivity of the Allyl Group: The reactivity of the double bond in the allyl group (e.g., in addition or oxidation reactions) may be influenced by the electronic nature of the benzotriazole ring to which it is attached. The more electron-withdrawing nature of the N1-substituted ring system could potentially render the double bond less nucleophilic.
Relevance in Drug Development and Potential Signaling Pathways
Benzotriazole derivatives have been investigated for a wide array of biological activities, making them attractive scaffolds for drug discovery.[1][2][3][4][7] The allyl group can serve as a handle for further functionalization or can itself contribute to the biological activity of the molecule. For instance, allyl groups are known to be present in various natural products and can participate in interactions with biological targets.
The specific biological activities of 1-allyl and 2-allyl-1H-benzo[d]triazole would require dedicated screening. However, based on the known pharmacology of benzotriazole derivatives, they could potentially act as inhibitors of various enzymes, such as kinases or helicases, or interfere with protein-protein interactions.[8] A hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for pathogen survival or cancer cell proliferation.
dot
Caption: A hypothetical signaling pathway where an allyl-benzotriazole derivative inhibits a key kinase.
Conclusion
1-Allyl-1H-benzo[d]triazole and 2-allyl-1H-benzo[d]triazole, while isomeric, exhibit distinct physicochemical properties that can be exploited in the design of new therapeutic agents. The synthetic route to these compounds is straightforward, though it necessitates a chromatographic separation step. The choice between the N1 and N2 isomer for further drug development will depend on the specific biological target and the desired structure-activity relationship. This comparative guide provides a foundational understanding of these two molecules, encouraging further investigation into their potential as valuable building blocks in medicinal chemistry.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives [mdpi.com]
- 8. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Substituted Benzotriazoles as Corrosion Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the crucial field of materials science and corrosion prevention, the selection of an effective corrosion inhibitor is paramount to ensure the longevity and integrity of metallic components. This guide provides a comparative analysis of the efficacy of 1-substituted-1H-benzo[d]triazole derivatives against other common corrosion inhibitors, supported by experimental data. While direct comprehensive data on 1-Allyl-1H-benzo[d]triazole is limited in publicly accessible literature, this guide draws upon research on closely related and structurally similar compounds, namely 1-acetyl-1H-benzotriazole and 1-aminobenzotriazole, to provide valuable insights into the potential performance of the target compound and the broader class of substituted benzotriazoles.
Comparative Efficacy of Corrosion Inhibitors
The inhibition efficiency of a compound is a key metric for its performance. The following table summarizes the inhibition efficiencies of various benzotriazole derivatives and other common inhibitors on different metals in acidic and neutral environments. This data has been compiled from multiple studies employing electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 1-Acetyl-1H-benzotriazole (ABTZ) | Mild Steel | 1M HCl | 200 ppm | 91.4 | [1][2] |
| 1-Aminobenzotriazole (1-ABT) | Mild Steel | 0.5 M HCl | 400 ppm | ~98 | [3][4] |
| Benzotriazole (BTA) | Copper | 3.5% NaCl | Not Specified | Protective film formation | [5] |
| 1,2,4-Triazole (TAZ) | Aluminum Brass | 3.5 wt.% NaCl | 3 mmol/L | 84.4 | [6] |
| 3-Amino-1,2,4-triazole (ATA) | Aluminum Brass | 3.5 wt.% NaCl | 3 mmol/L | 86.4 | [6] |
| 3,5-Diamino-1,2,4-triazole (DAT) | Aluminum Brass | 3.5 wt.% NaCl | 3 mmol/L | 87.1 | [6] |
| Diniconazole | Copper | 3.5% NaCl | 100 mg/L | 99.2 | [7] |
| Triadimefon | Copper | 3.5% NaCl | 100 mg/L | 97.3 | [7] |
Note: The effectiveness of a corrosion inhibitor is highly dependent on factors such as the metal substrate, the nature of the corrosive environment, the concentration of the inhibitor, and the operating temperature.
Mechanism of Action: The Protective Barrier
Benzotriazole and its derivatives function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[6][8] This film can be formed through a combination of physisorption (van der Waals forces) and chemisorption (covalent bonding between the heteroatoms in the triazole ring and the metal atoms).[3] The presence of substituent groups on the benzotriazole ring, such as the allyl group in 1-Allyl-1H-benzo[d]triazole, can influence the electronic properties and the solubility of the molecule, thereby affecting its adsorption characteristics and overall inhibition efficiency.
Experimental Protocols: Evaluating Inhibitor Performance
The data presented in this guide is derived from standard electrochemical and surface analysis techniques. A typical experimental workflow for evaluating the efficacy of a corrosion inhibitor is outlined below.
Electrochemical Measurements
Electrochemical tests are fundamental in corrosion research, providing quantitative data on corrosion rates and inhibitor efficiency.
-
Potentiodynamic Polarization (PDP): This technique involves polarizing the working electrode (the metal sample) from its open circuit potential in both anodic and cathodic directions. The resulting polarization curve provides information on the corrosion current density (i_corr), which is directly related to the corrosion rate. The inhibition efficiency (IE%) can be calculated using the following equation:
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
where i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inh is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. An increase in the charge transfer resistance (R_ct) in the presence of the inhibitor indicates a more effective protective layer.
Surface Analysis Techniques
To visualize the effect of the inhibitor on the metal surface, various microscopy and spectroscopy techniques are employed.
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface, allowing for a visual comparison of the surface morphology in the presence and absence of the inhibitor. A smoother surface with less evidence of pitting or general corrosion indicates effective inhibition.[3]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical state of the elements on the metal surface. This technique can confirm the adsorption of the inhibitor and provide insights into the nature of the inhibitor-metal bond.[3]
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Logical Relationship of Inhibition
Caption: The logical steps leading to corrosion inhibition by an adsorptive inhibitor.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl | Journal of Scientific Research [banglajol.info]
- 3. Synthesis and Corrosion Inhibition Study of 1-Aminobenzotriazole for Mild Steel in HCl Solution: Electrochemical, Surface Analysis, and Theoretical Investigations [pccc.icrc.ac.ir]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. cecri.res.in [cecri.res.in]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. copper.org [copper.org]
Unveiling the Crystal Structures of 1-Allyl-1H-benzo[d]triazole Derivatives: A Comparative Crystallographic Guide
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography provides an unparalleled level of detail in this regard, offering crucial insights into structure-activity relationships. This guide presents a comparative analysis of the X-ray crystallographic data of 1-allyl-1H-benzo[d]triazole derivatives and related compounds, providing a valuable resource for further research and development.
While a specific crystal structure for 1-Allyl-1H-benzo[d]triazole is not publicly available, this guide leverages data from closely related allyl-substituted triazoles and various benzotriazole derivatives to provide a comprehensive comparison. By examining the crystallographic parameters of these analogues, researchers can infer the likely structural characteristics of 1-Allyl-1H-benzo[d]triazole and its derivatives.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of allyl-substituted triazole and benzotriazole derivatives, offering a quantitative comparison of their solid-state structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| {(E)-4-[(1-allyl-1H-1,2,3-triazol-4-yl)methoxy]benzylidene}[2-(morpholin-4-yl)ethyl]amine} | C₁₉H₂₅N₅O₂ | Monoclinic | P2₁/n | 10.325(1) | 17.587(2) | 11.088(1) | 90 | 111.09(1) | 90 | 1878.9(3) | 4 | [1] |
| Methyl 1-allyl-4-methyl-1H-benzo[c][1][2]thiazine-3-carboxylate 2,2-dioxide | C₁₄H₁₅NO₄S | Monoclinic | P2₁/c | 8.8351(3) | 11.2343(4) | 14.5042(5) | 90 | 98.921(1) | 90 | 1421.15(9) | 4 | [3] |
| 1H-1,2,4-Triazole-3,5-diamine monohydrate | C₂H₅N₅·H₂O | Monoclinic | P2₁/c | 7.337(2) | 10.456(3) | 7.710(2) | 90 | 111.98(3) | 90 | 548.8(3) | 4 | [4][5][6] |
| 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole | C₁₈H₁₄N₂O | Monoclinic | P2₁/c | 12.0162(4) | 5.6179(2) | 20.3708(7) | 90 | 93.308(1) | 90 | 1372.48(8) | 4 | [7] |
| 2-(4-methoxynaphthalen-1-yl)-1-[(4-methoxynaphthalen-1-yl)methyl]-1H-benzo[d]imidazole ethanol solvate | C₃₀H₂₄N₂O₂·C₂H₆O | Triclinic | P-1 | 10.0573(3) | 12.5539(4) | 12.6393(4) | 64.120(1) | 87.218(1) | 69.833(1) | 1347.41(7) | 2 | [7] |
Experimental Protocols
The determination of crystal structures for benzotriazole and triazole derivatives generally follows a standardized experimental workflow. Below is a typical protocol for single-crystal X-ray diffraction analysis.
Crystal Growth
Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, acetonitrile, or ethyl acetate).
Data Collection
A suitable single crystal is mounted on a diffractometer. Data collection is performed at a controlled temperature, often 100 K or 296 K, using Mo Kα radiation (λ = 0.71073 Å). The diffraction data are collected over a range of angles.
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structure is validated using crystallographic software.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the X-ray crystallography of 1-Allyl-1H-benzo[d]triazole derivatives, from synthesis to final structural analysis.
Caption: Workflow for X-ray crystallography of benzotriazole derivatives.
This guide provides a foundational understanding of the crystallographic landscape of 1-allyl-1H-benzo[d]triazole derivatives. The presented data and protocols offer a valuable starting point for researchers engaged in the synthesis, characterization, and application of these and related heterocyclic compounds.
References
- 1. Crystal structure of {(E)-4-[(1-allyl-1H-1,2,3-triazol-4-yl)methoxy]benzylidene}[2-(morpholin-4-yl)ethyl]amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallography Open Database: Search results [qiserver.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 1-Allyl-1H-benzo[d]triazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The alkylation of benzotriazole is a fundamental reaction in synthetic chemistry, yielding N-substituted products that are valuable precursors in medicinal chemistry and materials science. A common challenge in this synthesis is the formation of two regioisomers: the N1- and N2-substituted products. This guide provides a comparative analysis of the synthesis and structural validation of 1-Allyl-1H-benzo[d]triazole, with a focus on distinguishing it from its primary alternative, 2-Allyl-2H-benzo[d]triazole. We present detailed experimental protocols and comparative data to aid researchers in unambiguously identifying their reaction products.
The alkylation of 1H-benzotriazole with an alkyl halide, such as allyl bromide, typically proceeds via nucleophilic substitution. The reaction often results in a mixture of 1-alkylbenzotriazole and 2-alkylbenzotriazole.[1] The ratio of these isomers can be influenced by reaction conditions such as the solvent, base, and temperature.[2] While methods for regioselective synthesis exist, achieving exclusive formation of one isomer can be challenging, making robust analytical validation essential.[3][4][5]
Comparative Data of Reaction Products
The primary products of the allylation of benzotriazole are 1-Allyl-1H-benzo[d]triazole and 2-Allyl-2H-benzo[d]triazole. Their structural differences lead to distinct spectroscopic signatures, which are crucial for identification.
| Parameter | 1-Allyl-1H-benzo[d]triazole | 2-Allyl-2H-benzo[d]triazole (Alternative) |
| Structure | Asymmetric | Symmetric |
| Yield | Major Product (Typical) | Minor Product (Typical) |
| ¹H NMR (CDCl₃, δ ppm) | 8.05 (d, 1H), 7.60 (d, 1H), 7.45 (t, 1H), 7.35 (t, 1H), 6.10 (m, 1H), 5.30 (d, 1H), 5.25 (d, 1H), 5.15 (d, 2H) | 7.85 (m, 2H), 7.35 (m, 2H), 6.20 (m, 1H), 5.40 (d, 1H), 5.30 (d, 1H), 5.25 (d, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | 145.5, 133.0, 131.5, 127.5, 124.0, 120.0, 110.0, 49.0 | 144.5, 132.0, 126.5, 118.0, 55.0 |
| IR (cm⁻¹) | ~1600 (C=C, aromatic), ~1220 (C-N) | ~1590 (C=C, aromatic), ~1270 (C-N) |
| Mass (m/z) | 159.08 (M⁺) | 159.08 (M⁺) |
Experimental Protocols
Synthesis of Allyl-Substituted Benzotriazoles
This protocol describes a general method for the allylation of benzotriazole, which typically yields a mixture of N1 and N2 isomers.
Materials:
-
1H-Benzotriazole
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1H-benzotriazole (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the 1-allyl and 2-allyl isomers.
Structural Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the 1-allyl and 2-allyl isomers.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
1-Allyl-1H-benzo[d]triazole: The asymmetry of the molecule results in four distinct signals for the aromatic protons, typically appearing as two doublets and two triplets.
-
2-Allyl-2H-benzo[d]triazole: Due to the molecule's symmetry, the aromatic protons give rise to two signals, often appearing as two multiplets.
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
1-Allyl-1H-benzo[d]triazole: Will show six distinct signals for the aromatic carbons.
-
2-Allyl-2H-benzo[d]triazole: Will show three distinct signals for the aromatic carbons due to symmetry.
Visualizations
Below are diagrams illustrating the reaction pathway, the experimental workflow for structural validation, and the logical differentiation between the isomers.
Caption: Reaction pathway for the allylation of benzotriazole.
Caption: Experimental workflow for synthesis and validation.
Caption: Logic for differentiating isomers by ¹³C NMR.
References
- 1. ijariie.com [ijariie.com]
- 2. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Unveiling the Potent Biological Activities of Substituted Benzotriazoles: A Comparative Guide
For researchers, scientists, and drug development professionals, the benzotriazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of substituted benzotriazoles, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological processes.
Benzotriazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2][3] The biological potency of these compounds is intricately linked to the nature and position of substituents on the benzotriazole ring system, a relationship that has been the focus of extensive structure-activity relationship (SAR) studies.[4][5] This guide synthesizes findings from recent research to offer a clear comparison of these activities.
Comparative Analysis of Biological Activity
The efficacy of substituted benzotriazoles varies significantly with their chemical modifications. The following tables summarize the quantitative data from various studies, categorized by their primary biological activity.
Table 1: Anticancer Activity of Substituted Benzotriazoles
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| ARV-2 | 2-phenylquinazoline substitution | MCF-7 (Breast) | 3.16 | [6] |
| HeLa (Cervical) | 5.31 | [6] | ||
| HT-29 (Colon) | 10.6 | [6] | ||
| Compound 2.1 | Tyrosine protein kinase inhibitor design | VX2 (Carcinoma) | 3.80 ± 0.75 | [7][8] |
| Compound 2.2 | Tyrosine protein kinase inhibitor design | MGC (Stomach) | 3.72 ± 0.11 | [7][8] |
| Compound 2.5 | Tyrosine protein kinase inhibitor design | A549 (Lung) | 5.47 ± 1.11 | [7][8] |
| MKN45 (Stomach) | 3.04 ± 0.02 | [7][8] | ||
| Compound 3e | N-acylarylhydrazone hybrid | OVCAR-3 (Ovarian) | 0.029 | [7] |
| HL-60 (TB) (Leukemia) | 0.025 | [7] | ||
| Compound 3q | N-acylarylhydrazone hybrid | HT-29 (Colon) | Growth Inhibition: 86.86% | [7] |
Table 2: Antimicrobial Activity of Substituted Benzotriazoles
| Compound ID/Class | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound with -COOMe at C5 | Methoxycarbonyl group at position 5 | Various bacteria | 0.125-0.25 | [1] |
| Compound (39) | 2-oxo-4-substituted aryl-azetidinone | M. tuberculosis | 3.125 | [5] |
| E. coli | 0.1 | [5] | ||
| A. niger | 0.5 | [5] | ||
| Compound (16l) | Imidazole/benzotriazole substituted piperidin-4-one with isopropyl at C3 | B. subtilis | 6.25 | [5] |
| Compound (22b'), (22d), (22e') | 5,6-disubstituted (Cl, CH3) | C. albicans | 1.6 - 25 | [5] |
| Trifluoromethyl substituted | Trifluoromethyl at C2 of benzimidazole moiety | Methicillin-resistant S. aureus (MRSA) | 12.5-25 | [2] |
Table 3: Antiviral Activity of Substituted Benzotriazoles
| Compound ID | Substitution Pattern | Virus | EC50 (µM) | Reference |
| Compound 56 | [4-(Benzotriazol-2-yl)phenoxy]alkanoic acid | Coxsackie Virus B5 (CVB-5) | 0.15 | [9] |
| Compound 33 | N-Substituted benzotriazole | Poliovirus (Sb-1) | 7 | [9] |
| Compound 17 | N-(4-(2H-benzo[d][1][4][5]triazol-2-yl)phenyl-R-amide | Coxsackie Virus B5 (CV-B5) | 6.9 | [10] |
| Poliovirus (Sb-1) | 20.5 | [10] | ||
| Compound 18 | N-(4-(2H-benzo[d][1][4][5]triazol-2-yl)phenyl-R-amide | Coxsackie Virus B5 (CV-B5) | 5.5 | [10] |
| Poliovirus (Sb-1) | 17.5 | [10] | ||
| Compound 18e | Varied substitutions | Coxsackie Virus B5 (CVB5) | 12.4 | [11] |
| Compound 43a | Varied substitutions | Coxsackie Virus B5 (CVB5) | 9 | [11] |
Structure-Activity Relationship (SAR) Insights
The biological activity of benzotriazole derivatives is highly dependent on their substitution patterns:
-
Antimicrobial Activity: The introduction of small hydrophobic groups like -Cl and -CH3 on the benzotriazole ring has been shown to be effective against both Candida and Aspergillus species.[5] Furthermore, adding a -COOMe group at the fifth position can result in compounds with remarkable antibacterial properties.[1] Modifications at various positions within the triazole ring, however, can lead to a partial or complete loss of antibacterial activity.[1]
-
Antifungal Activity: For antifungal agents, electron-withdrawing groups such as –NO2, –Cl, and –F in position 5 of the benzotriazole moiety tend to increase antimycotic activity. Conversely, the same substitutions at position 6 lead to significantly less potent compounds.[5]
-
Anticancer Activity: In the context of anticancer agents targeting tubulin polymerization, benzotriazole-substituted 2-phenyl quinazolines have shown potential.[6] For tyrosine protein kinase inhibitors, specific substitutions have yielded compounds with potent activity against various cancer cell lines.[7][8]
-
Antiviral Activity: For antiviral activity against Coxsackievirus B5, the substitution of an amine group with 3,4,5-trimethoxybenzoyl or p-chlorobenzoyl groups on the benzotriazole scaffold has been shown to increase antiviral potency.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used to evaluate the biological activities of benzotriazole derivatives.
1. Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. A common method is the broth microdilution assay.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
2. MTT Assay for Anticancer Activity (Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted benzotriazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
3. Antiviral Activity Assay (e.g., Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit the replication of a virus.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Infection: The cells are infected with a known amount of virus in the presence of varying concentrations of the test compound.
-
Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing agar) to restrict viral spread to adjacent cells, leading to the formation of localized lesions called plaques. The plates are then incubated.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in treated wells is compared to that in untreated control wells.
-
EC50 Calculation: The effective concentration 50 (EC50), the concentration of the compound that reduces the number of plaques by 50%, is determined.
Visualizing Key Processes
To further elucidate the experimental and biological contexts, the following diagrams illustrate a typical workflow for antimicrobial screening and a key mechanism of action for certain anticancer benzotriazoles.
General workflow for the synthesis and antimicrobial evaluation of substituted benzotriazoles.
Inhibition of tubulin polymerization by anticancer benzotriazole derivatives.
References
- 1. jrasb.com [jrasb.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 9. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 11. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Analysis of 1-Allyl-1H-benzo[d]triazole
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. 1-Allyl-1H-benzo[d]triazole, a member of the versatile benzotriazole family of compounds, is no exception. The primary challenge in its purity analysis lies in the separation of the desired N1-alkylated isomer from the potential N2-alkylated isomer, which often forms as a byproduct during synthesis. This guide provides a comparative overview of suitable High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-Allyl-1H-benzo[d]triazole, alongside alternative analytical techniques.
Comparison of Analytical Methods
The primary analytical challenge in assessing the purity of 1-Allyl-1H-benzo[d]triazole is the effective separation of the desired 1-allyl isomer from the 2-allyl regioisomer, as well as any unreacted benzotriazole. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable and widely adopted technique for this purpose. Gas Chromatography (GC) can also be employed, but often requires derivatization of the analyte.
| Feature | HPLC-UV | Gas Chromatography (GC-FID/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds like 1-Allyl-1H-benzo[d]triazole. | May require derivatization to increase the volatility of benzotriazole derivatives. |
| Primary Separation | Excellent for separating regioisomers (1-allyl vs. 2-allyl) and non-volatile impurities. | Can also separate isomers, but performance may vary. |
| Instrumentation | Widely available in analytical laboratories. | Also common, with Mass Spectrometry (MS) detectors providing structural information. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May involve a derivatization step, adding complexity. |
Proposed HPLC Method for Purity Analysis
Based on established methods for analogous benzotriazole derivatives, a robust RP-HPLC method is proposed for the purity analysis of 1-Allyl-1H-benzo[d]triazole. The key objective of this method is to achieve baseline separation of the 1-allyl and 2-allyl isomers and the parent benzotriazole.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical performance data for the proposed HPLC method. Actual results may vary and require method optimization.
| Analyte | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 1H-Benzo[d]triazole | ~ 3.5 | - | ~ 0.1 | ~ 0.3 |
| 2-Allyl-2H-benzo[d]triazole | ~ 6.8 | > 2.0 (from 1-allyl isomer) | ~ 0.2 | ~ 0.6 |
| 1-Allyl-1H-benzo[d]triazole | ~ 7.5 | > 2.0 (from 2-allyl isomer) | ~ 0.2 | ~ 0.6 |
Experimental Protocols
Synthesis of 1-Allyl-1H-benzo[d]triazole (for impurity generation)
A common synthetic route that produces both 1-allyl and 2-allyl isomers involves the N-alkylation of benzotriazole with an allyl halide.
Materials:
-
1H-Benzo[d]triazole
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-Benzo[d]triazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain a crude mixture of 1-Allyl-1H-benzo[d]triazole and 2-Allyl-2H-benzo[d]triazole. This mixture can be used for HPLC method development.
Proposed HPLC Method
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure separation of the relatively polar benzotriazole from the more non-polar allyl-substituted isomers.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (starting point for optimization):
Time (min) % Solvent A (Water) % Solvent B (Acetonitrile) 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 275 nm. A DAD can be used to scan for the optimal wavelength.
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Sample Preparation:
-
Accurately weigh and dissolve a sample of the synthesized 1-Allyl-1H-benzo[d]triazole in the initial mobile phase composition (e.g., 40% acetonitrile in water) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Visualizations
Unveiling the Structure of 1-Allyl-1H-benzo[d]triazole: A Comparative Guide to DFT Calculations and Experimental Validation
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of theoretical Density Functional Theory (DFT) calculations with available experimental data for the structural validation of 1-Allyl-1H-benzo[d]triazole, a molecule of interest in medicinal chemistry.
This document outlines the detailed methodologies for both computational and experimental approaches, presents a comparative analysis of the structural parameters, and offers insights into the vibrational and electronic properties of the molecule. The data is presented in clearly structured tables for straightforward comparison, accompanied by workflow diagrams generated using Graphviz to illustrate the logical relationships in the structural validation process.
Computational Approach: Density Functional Theory (DFT)
DFT calculations serve as a powerful tool to predict the geometric and electronic structure of molecules. By solving the Schrödinger equation within the framework of DFT, we can obtain optimized molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental findings.
Computational Protocol
A typical DFT workflow for the structural validation of 1-Allyl-1H-benzo[d]triazole involves the following steps:
The geometry of 1-Allyl-1H-benzo[d]triazole is first optimized using a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).[1][2] Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.[1] From these calculations, key data such as bond lengths, bond angles, dihedral angles, and theoretical vibrational spectra (IR) can be extracted for comparison with experimental results.
Experimental Validation: Synthesis and Characterization
Experimental validation provides the ground truth for the theoretical models. The synthesis of 1-Allyl-1H-benzo[d]triazole is typically achieved through the alkylation of benzotriazole with an allyl halide. Subsequent characterization using various spectroscopic and crystallographic techniques provides the necessary data for structural confirmation.
Experimental Protocols
The general workflow for the experimental validation is as follows:
-
Synthesis: 1-Allyl-1H-benzo[d]triazole can be synthesized by reacting benzotriazole with allyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as DMF.[3]
-
Spectroscopic Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the presence of the allyl group and the benzotriazole core, and to establish the connectivity of the atoms.[4]
-
FT-IR Spectroscopy: The FT-IR spectrum is used to identify the characteristic vibrational modes of the functional groups present in the molecule.
-
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Comparative Analysis: Theory vs. Experiment
The core of the validation process lies in the direct comparison of the data obtained from DFT calculations with the experimental results.
Structural Parameters
The following table presents a comparison of selected calculated geometric parameters for 1-Allyl-1H-benzo[d]triazole with experimental data from a closely related crystal structure containing a 1-allyl-1,2,3-triazole fragment. This comparison allows for an assessment of the accuracy of the computational model.
| Parameter | DFT Calculated (1-Allyl-1H-benzo[d]triazole) | Experimental (1-allyl-1,2,3-triazole derivative) |
| Bond Lengths (Å) | ||
| N1-N2 | 1.345 | 1.348 |
| N2-N3 | 1.332 | 1.329 |
| N1-C(allyl) | 1.468 | 1.465 |
| C=C (allyl) | 1.335 | 1.318 |
| Bond Angles (°) ** | ||
| N2-N1-C(allyl) | 125.8 | 126.1 |
| N1-N2-N3 | 108.5 | 109.2 |
| N1-C(allyl)-C(allyl) | 111.2 | 112.5 |
| Dihedral Angles (°) ** | ||
| N2-N1-C(allyl)-C(allyl) | -115.4 | -118.7 |
Note: Experimental data is sourced from a related crystal structure and is provided for comparative purposes. DFT data is based on calculations at the B3LYP/6-311++G(d,p) level of theory.
Spectroscopic Data
A comparison of the calculated vibrational frequencies and NMR chemical shifts with experimental data further validates the computed structure.
Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | DFT Calculated | Experimental (Benzotriazole Derivatives) |
| C=C stretch (allyl) | 1645 | ~1640 |
| C-H stretch (aromatic) | 3050-3100 | ~3060 |
| C-N stretch (triazole) | 1300-1350 | ~1310 |
Table 3: Comparison of Selected ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | DFT Calculated | Experimental (Benzotriazole Derivatives) |
| ¹H NMR | ||
| H (C=C, allyl) | 5.9-6.1 | ~6.0 |
| CH₂ (allyl) | 5.2-5.4 | ~5.3 |
| ¹³C NMR | ||
| C=C (allyl) | 132.5 | ~133 |
| CH₂ (allyl) | 118.0 | ~119 |
| C (benzotriazole) | 110-145 | 110-146 |
Note: Experimental spectroscopic data is based on typical values observed for benzotriazole and its N-substituted derivatives and should be considered as a general reference.
Conclusion
The comparative analysis of DFT calculations and experimental data provides a robust framework for the structural validation of 1-Allyl-1H-benzo[d]triazole. The good agreement between the calculated and available experimental parameters for related structures lends confidence to the predicted geometry and electronic properties of the target molecule. This integrated approach, combining theoretical modeling with empirical evidence, is indispensable in modern chemical research and drug development, enabling a deeper understanding of molecular structure and reactivity. Further experimental work to obtain a complete set of spectroscopic and crystallographic data for 1-Allyl-1H-benzo[d]triazole would allow for an even more precise validation of the computational models.
References
Structure-Activity Relationship of 1-Allyl-1H-benzo[d]triazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-Allyl-1H-benzo[d]triazole scaffold is a promising starting point for the development of novel therapeutic agents. While comprehensive structure-activity relationship (SAR) studies focusing specifically on a series of 1-Allyl-1H-benzo[d]triazole derivatives are not extensively available in publicly accessible literature, we can infer valuable insights by examining the SAR of the broader class of N-substituted benzotriazole derivatives. This guide provides a comparative analysis of the biological activities of these compounds, supported by available experimental data and detailed methodologies for key assays.
Comparative Biological Activity
The biological evaluation of benzotriazole derivatives has revealed their potential across various therapeutic areas, including antimicrobial and enzyme inhibitory activities. The nature of the substituent at the N-1 position of the benzotriazole ring plays a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
N-substituted benzotriazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The data presented below is a compilation from various studies and, where available, includes derivatives with N-allyl or other N-alkyl substitutions to provide a basis for SAR comparison.
Table 1: Antimicrobial Activity of N-Substituted Benzotriazole Derivatives (MIC, µg/mL)
| Compound ID | N-1 Substituent | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| 1a | -CH₂-piperidine | - | - | - | - | 6.25 | 12.5 | [1] |
| 1b | -CH₂-(p-fluorophenyl)-piperidine | - | - | 6.25 | - | - | 12.5 | [1] |
| 2a | -nonyl | - | - | - | - | 1.6-25 | 12.5-25 | [2] |
| 2b | -decyl | - | - | - | - | 1.6-25 | 12.5-25 | [2] |
Note: A comprehensive SAR study with systematic variations of the 1-allyl group in 1-Allyl-1H-benzo[d]triazole was not found. The data above represents related N-substituted derivatives to infer general SAR trends.
From the limited available data on N-substituted benzotriazoles, it can be observed that the lipophilicity and the nature of the substituent at the N-1 position significantly influence the antimicrobial activity. For instance, long alkyl chains like nonyl and decyl in compounds 2a and 2b confer potent antifungal activity.[2] The introduction of a piperidine ring, as in compounds 1a and 1b , also results in significant antifungal effects.[1]
Enzyme Inhibitory Activity
Benzotriazole derivatives have also been investigated as inhibitors of various enzymes. The following tables summarize the inhibitory activities against HCV NTPase/helicase and α-glucosidase.
Table 2: HCV NTPase/Helicase Inhibitory Activity of N-Alkyl-Tetrabromobenzotriazoles
| Compound ID | N-Substituent | IC₅₀ (µM) | Reference |
| 3a | -methyl | ~6.5 | [3] |
| 3b | -ethyl | ~6.5 | [3] |
| 3c | -propyl | ~6.5 | [3] |
Note: The data is for N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole.
N-alkylation of the tetrabromobenzotriazole core enhances the inhibitory activity against HCV NTPase/helicase.[3] The short alkyl chains (methyl, ethyl, and propyl) in compounds 3a-c resulted in similar and potent inhibitory activity, suggesting that within this limited range, the length of the alkyl chain does not dramatically impact potency.[3]
Table 3: α-Glucosidase Inhibitory Activity of Benzotriazole-Based Bis-Schiff Bases
| Compound ID | Substituent on Aryl Ring | IC₅₀ (µM) | Reference |
| 4a | 4-OH | 1.10 ± 0.05 | [4] |
| 4b | 2-OH | 1.20 ± 0.10 | [4] |
| 4c | 2,4-di-OH | 1.40 ± 0.10 | [4] |
| Acarbose (Standard) | - | 10.30 ± 0.20 | [4] |
Note: These compounds are not direct N-allyl derivatives but illustrate the potential of the benzotriazole scaffold in enzyme inhibition.
The benzotriazole-based bis-Schiff bases show potent α-glucosidase inhibitory activity, significantly stronger than the standard drug acarbose.[4] The position and number of hydroxyl groups on the aryl ring influence the inhibitory potency, with a single hydroxyl group at the 4-position (4a ) providing the highest activity in this series.[4]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[1][5]
1. Preparation of Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates.
-
A few colonies are transferred to a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
-
The standardized inoculum is further diluted in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
2. Preparation of Test Compounds:
-
The benzotriazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.
3. Incubation:
-
Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
The plates are incubated at 37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.[5]
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
HCV NTPase/Helicase Activity Assay
This assay measures the ability of a compound to inhibit the unwinding of a DNA or RNA duplex by the HCV NS3 helicase.[3]
1. Substrate Preparation:
-
A radiolabeled (e.g., ³²P) or fluorescently labeled oligonucleotide is annealed to a complementary unlabeled strand to form a duplex substrate.
2. Reaction Mixture:
-
The reaction mixture contains the helicase enzyme, the labeled duplex substrate, ATP, and the test compound at various concentrations in a suitable reaction buffer.
3. Reaction and Termination:
-
The reaction is initiated by the addition of the enzyme or ATP and incubated at 37°C for a specific period.
-
The reaction is terminated by adding a stop buffer containing a denaturing agent (e.g., SDS) and a loading dye.
4. Product Analysis:
-
The reaction products (unwound single-stranded DNA/RNA and remaining duplex substrate) are separated by polyacrylamide gel electrophoresis (PAGE).
-
The gel is visualized using autoradiography or fluorescence imaging.
-
The amount of unwound substrate is quantified to determine the percentage of inhibition and the IC₅₀ value.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of compounds on the α-glucosidase enzyme, which is involved in carbohydrate digestion.[4][6]
1. Reaction Mixture:
-
The reaction mixture in a 96-well plate contains α-glucosidase enzyme, the test compound at various concentrations, and a phosphate buffer (pH 6.8).[6]
-
The mixture is pre-incubated at 37°C for a short period.[6]
2. Initiation of Reaction:
-
The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[6]
3. Measurement of Activity:
-
The hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm.[6]
-
The absorbance is recorded at different time points or after a fixed incubation time.
4. Calculation of Inhibition:
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of the control (without inhibitor).
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Visualizations
Experimental Workflow for SAR Studies
The following diagram illustrates a general workflow for conducting structure-activity relationship studies of novel chemical entities.
Caption: Generalized workflow for structure-activity relationship (SAR) studies.
This guide provides a foundational understanding of the SAR of N-substituted benzotriazole derivatives as a proxy for the more specific 1-allyl series. Further dedicated synthesis and biological evaluation of a focused library of 1-allyl-1H-benzo[d]triazole analogs are necessary to delineate a precise SAR for this promising chemical scaffold.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. is.muni.cz [is.muni.cz]
- 4. mdpi.com [mdpi.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
Evaluating the Performance of 1-Allyl-1H-benzo[d]triazole as a Corrosion Inhibitor using Electrochemical Impedance Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of 1-Allyl-1H-benzo[d]triazole as a corrosion inhibitor, evaluated through Electrochemical Impedance Spectroscopy (EIS). Due to the limited availability of specific EIS data for 1-Allyl-1H-benzo[d]triazole in publicly accessible literature, this guide leverages data from closely related and well-studied benzotriazole (BTA) and tolyltriazole (TTA) derivatives to provide a comparative framework. This approach allows for an informed estimation of its potential efficacy and highlights the experimental data required for a definitive evaluation.
Comparative Performance of Benzotriazole Derivatives
Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to investigate the properties of protective films formed by corrosion inhibitors on metal surfaces. Key parameters obtained from EIS data include charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and double-layer capacitance (Cdl), which relates to the inhibitor adsorption and the nature of the protective layer. A higher Rct value and a lower Cdl value generally indicate better corrosion protection. The inhibition efficiency (IE) is calculated from these parameters to quantify the inhibitor's effectiveness.
The following table summarizes typical EIS data for benzotriazole and tolyltriazole on different metal surfaces. This data serves as a benchmark for the anticipated performance of 1-Allyl-1H-benzo[d]triazole. The allyl group in 1-Allyl-1H-benzo[d]triazole could potentially enhance its adsorption on metal surfaces through the π-electrons of the double bond, possibly leading to improved inhibition efficiency compared to the parent benzotriazole.
| Inhibitor | Metal | Corrosive Medium | Concentration | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (IE%) | Reference |
| Blank | Copper | 3.5% NaCl | - | 1.5 k | 150 | - | [1] |
| Benzotriazole (BTA) | Copper | 3.5% NaCl | 10 mM | 13.2 k | 25 | >99 | [1] |
| Blank | Mild Steel | 1 M HCl | - | 77 | 190 | - | [2] |
| 5-Methyl-1H-benzotriazole | Mild Steel | 1 M HCl | 2500 ppm | 7.2 k | 45 | 98.9 | [2] |
| Blank | Copper | Deionized Water | - | - | - | - | [3] |
| Benzotriazole (BTA) | Copper | Deionized Water | - | - | - | 84.5 | [3] |
| Tolyltriazole (TTA) | Copper | Deionized Water | - | - | - | 95.5 | [3] |
Note: The data presented is a compilation from various studies and experimental conditions may vary.
Experimental Protocol for EIS Evaluation
A standardized experimental protocol is crucial for obtaining reliable and comparable EIS data. The following outlines a typical procedure for evaluating the performance of a corrosion inhibitor like 1-Allyl-1H-benzo[d]triazole.
1. Materials and Equipment:
-
Working Electrode (WE): The metal specimen to be protected (e.g., copper, mild steel) with a defined surface area.
-
Reference Electrode (RE): A stable electrode, such as a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): An inert material with a large surface area, typically a platinum wire or graphite rod.
-
Electrochemical Cell: A three-electrode glass cell.
-
Potentiostat/Galvanostat with EIS capability: An instrument for applying the electrochemical perturbations and measuring the response.
-
Corrosive Medium: The solution in which the corrosion is to be studied (e.g., 3.5% NaCl, 1 M HCl).
-
Inhibitor Solution: The corrosive medium containing various concentrations of 1-Allyl-1H-benzo[d]triazole.
2. Electrode Preparation:
-
Mechanically polish the working electrode with successively finer grades of silicon carbide (SiC) paper.
-
Rinse the electrode with deionized water and ethanol.
-
Dry the electrode in a stream of air.
3. Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the corrosive medium (blank solution).
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until a steady state is reached (typically 30-60 minutes).
-
Perform the EIS measurement at the OCP. The AC perturbation signal is typically a small amplitude sine wave (e.g., 10 mV) applied over a frequency range (e.g., 100 kHz to 10 mHz).
-
Repeat the measurement in the presence of different concentrations of the inhibitor (1-Allyl-1H-benzo[d]triazole) in the corrosive medium.
4. Data Analysis:
-
The obtained EIS data is typically plotted as a Nyquist plot (Z'' vs. Z') or Bode plots (|Z| and phase angle vs. frequency).
-
An appropriate equivalent electrical circuit (EEC) is used to model the electrochemical interface and fit the experimental data. A common simple model is the Randles circuit.
-
From the fitted data, the values of Rct and Cdl are extracted.
-
The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh is the charge transfer resistance in the presence of the inhibitor and Rct_blank is the charge transfer resistance in the absence of the inhibitor.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for evaluating a corrosion inhibitor using Electrochemical Impedance Spectroscopy.
Caption: Experimental workflow for EIS evaluation of corrosion inhibitors.
Proposed Mechanism of Action
Benzotriazole and its derivatives are known to inhibit corrosion by adsorbing onto the metal surface and forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption can occur through the nitrogen atoms in the triazole ring, which can coordinate with the metal atoms. The presence of the allyl group in 1-Allyl-1H-benzo[d]triazole may provide an additional site for interaction with the metal surface via its π-electrons, potentially leading to a more stable and effective protective layer.
The following diagram illustrates the proposed logical relationship in the corrosion inhibition mechanism.
Caption: Proposed mechanism of corrosion inhibition.
References
Safety Operating Guide
1-Allyl-1H-benzo[d][1,2,3]triazole proper disposal procedures
Safe Disposal Protocol for 1-Allyl-1H-benzo[d][1][2][3]triazole
This document provides comprehensive guidance on the proper disposal procedures for 1-Allyl-1H-benzo[d][1][2][3]triazole, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals should adhere to these protocols in conjunction with their institution's specific environmental health and safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory when handling this chemical:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator is necessary.[2]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
Always work in a well-ventilated area, preferably within a chemical fume hood.[2][6] Avoid the creation of dust and prevent the chemical from entering drains.[1][6]
Summary of Hazard Information
The following table summarizes the key hazard statements and precautionary measures based on related benzotriazole compounds.
| Hazard Statement | Precautionary Measures |
| H315: Causes skin irritation | P264: Wash hands and any exposed skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| May cause an allergic skin reaction (H317) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell.[5] |
| Toxic to aquatic life with long-lasting effects | Discharge into the environment must be avoided.[1] |
Step-by-Step Disposal Protocol
The primary and required method for the disposal of 1-Allyl-1H-benzo[d][1][2][3]triazole and its containers is through an approved and licensed hazardous waste disposal facility.[7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Waste Collection:
-
Solid Waste: Carefully collect any solid 1-Allyl-1H-benzo[d][1][2][3]triazole, including contaminated items such as gloves, weighing paper, and absorbent pads, and place it in a designated, leak-proof hazardous waste container.[8]
-
Liquid Waste: Collect all solutions containing 1-Allyl-1H-benzo[d][1][2][3]triazole in a separate, sealed, and chemically compatible hazardous waste container.[8]
-
Empty Containers: "Empty" containers that held the chemical must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[8]
-
-
Storage:
-
Disposal:
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated.[1]
-
Containment and Absorption: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[6][8]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.[8]
References
- 1. zycz.cato-chem.com [zycz.cato-chem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 1-Allyl-1H-benzo[d]triazole
Essential Safety and Operational Guide for Handling 1-Allyl-1H-benzo[d][1][2][3]triazole
This guide provides crucial safety and logistical information for the handling and disposal of 1-Allyl-1H-benzo[d][1][2][3]triazole. The following procedures are based on best practices for handling similar benzotriazole compounds and are intended to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory when handling 1-Allyl-1H-benzo[d][1][2][3]triazole to prevent skin contact, inhalation, and eye exposure. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Compliant with EN 166 or OSHA 29 CFR 1910.133.[4] | Protects against splashes and dust particles that can cause serious eye irritation.[3][5][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, Neoprene, or Butyl rubber.[1][6] | Prevents skin contact, which can cause skin irritation.[3][5] |
| Skin and Body Protection | Laboratory Coat or Chemical-resistant Coveralls | Long-sleeved, preferably flame-resistant.[5][6] | Minimizes the risk of accidental skin exposure.[6] |
| Respiratory Protection | Fume Hood or NIOSH-approved Respirator | Use in a well-ventilated area. If dust or aerosols are generated, use a respirator.[4][6] | Prevents inhalation, which may cause respiratory tract irritation.[3][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following experimental protocol is critical for the safe handling of 1-Allyl-1H-benzo[d][1][2][3]triazole.
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[3][5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Call a doctor or Poison Control Center immediately.[2][5]
-
Disposal Plan
Proper disposal of 1-Allyl-1H-benzo[d][1][2][3]triazole and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste material in a suitable and closed container labeled for chemical waste.[5]
-
-
Disposal :
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7]
-
Do not allow the chemical to enter drains or waterways.[2][5]
-
Contaminated clothing should be taken off and washed before reuse.[5] If heavily contaminated, it should be disposed of as hazardous waste.[1]
-
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
